Buspirone
説明
Structure
3D Structure
特性
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022707 | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-01 g/L | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36505-84-7 | |
| Record name | Buspirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buspirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buspirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201.5-202.5, 201.5 - 202.5 °C | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Buspirone at 5-HT1A Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Buspirone, an azapirone anxiolytic, represents a significant departure from classical benzodiazepine-based therapies for anxiety disorders. Its unique pharmacological profile, characterized by a lack of sedative, hypnotic, and muscle relaxant properties, is primarily attributed to its nuanced interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive analysis of this compound's mechanism of action at the 5-HT1A receptor, synthesizing key quantitative data, detailing essential experimental protocols for its characterization, and visualizing the complex signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system.
Introduction to this compound and the 5-HT1A Receptor
This compound is clinically utilized for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, which modulate the GABA-A receptor complex, this compound's therapeutic effects are principally mediated through its activity as a partial agonist at 5-HT1A receptors.[2][3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[4] These receptors are strategically located in the central nervous system, both presynaptically and postsynaptically, where they play a crucial role in the regulation of mood and anxiety.[4]
Presynaptic 5-HT1A receptors are located on the soma and dendrites of serotonergic neurons in the raphe nuclei and function as autoreceptors.[4] Their activation leads to a negative feedback mechanism that inhibits neuronal firing and reduces the synthesis and release of serotonin.[4][5] Postsynaptic 5-HT1A receptors are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin on target neurons.[4][5]
This compound's distinct action as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors underpins its therapeutic efficacy.[4][6][7] This dualistic activity allows this compound to modulate serotonergic neurotransmission in a highly specific manner, contributing to its anxiolytic effects without the significant side effects associated with other anxiolytic agents.[2]
Quantitative Pharmacological Data
The interaction of this compound with 5-HT1A and other relevant receptors has been extensively quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) data, providing a comparative perspective.
Table 1: Binding Affinity (Ki) of this compound and its Metabolite at Various Receptors
| Compound | Receptor | Ki (nM) | Assay Type |
| This compound | 5-HT1A | 4 - 78 | Radioligand Competition Assay |
| Dopamine D2 | 380 - 484 | Radioligand Competition Assay | |
| Dopamine D3 | 98 | Radioligand Competition Assay | |
| Dopamine D4 | 29.2 | Radioligand Competition Assay | |
| α1-Adrenergic | 430 | Radioligand Competition Assay | |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | α2-Adrenergic | - | Functional Antagonism |
Data compiled from multiple sources.[8][9][10][11] The range of Ki values for the 5-HT1A receptor reflects variability in experimental conditions.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound
| Assay Type | Parameter | This compound | Full Agonist (e.g., 8-OH-DPAT) |
| cAMP Accumulation Assay | pEC50 | 6.8 | 7.7 |
| Emax (%) | 44.7 | 100 | |
| Tyrosine Hydroxylation Inhibition | EC50 (µM) | 48.4 | 7.0 |
Data from forskolin-stimulated cAMP accumulation assays and tyrosine hydroxylation inhibition assays.[12][13]
Core Signaling Pathway of this compound at the 5-HT1A Receptor
As a Gi/o-coupled GPCR, the activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. Upon binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA). Concurrently, the Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which in turn reduces neuronal excitability.[14]
Key Experimental Protocols
The characterization of this compound's interaction with the 5-HT1A receptor relies on a suite of well-established in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for the core assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki of this compound at the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT, a high-affinity 5-HT1A agonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates, harvester, scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend and wash the pellet in fresh buffer. Finally, resuspend the washed pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation (50-100 µg protein), varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd).
-
Nonspecific Binding: A parallel set of wells is prepared using a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT) to determine nonspecific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding, providing a measure of efficacy and potency.
Objective: To determine the EC50 and Emax of this compound for stimulating [³⁵S]GTPγS binding.
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor and associated G-proteins.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, this compound hydrochloride.
-
Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.
-
Instrumentation: 96-well filter plates, harvester, scintillation counter.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane suspension, GDP, and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Add scintillation cocktail to each well and count the radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of this compound concentration to determine the EC50 and Emax values.[14]
Forskolin-Stimulated cAMP Accumulation Assay
This cell-based functional assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production.
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin.
-
Test Compound: this compound hydrochloride.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen).
Protocol:
-
Cell Plating: Seed the 5-HT1A-expressing cells into 96- or 384-well plates and grow to near confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Agonist Stimulation: Aspirate the culture medium and add the prepared this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production and incubate for another 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels as a function of this compound concentration to determine the EC50 and Emax values.[2][15]
In Vivo Electrophysiological Recording of Dorsal Raphe Nucleus Neurons
This in vivo technique directly measures the effect of this compound on the firing rate of serotonergic neurons, providing evidence for its presynaptic agonist activity.
Objective: To assess the inhibitory effect of this compound on the spontaneous firing of dorsal raphe 5-HT neurons.
Methodology:
-
Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame. A craniotomy is performed to allow access to the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus. Serotonergic neurons are identified based on their characteristic slow, regular firing pattern.
-
Baseline Recording: Record the baseline spontaneous firing rate of an identified 5-HT neuron for a stable period.
-
Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Post-Administration Recording: Continue to record the firing rate of the same neuron to observe the drug-induced changes.
-
Data Analysis: Quantify the change in firing rate from baseline following this compound administration. A dose-dependent inhibition of firing provides evidence for agonist activity at presynaptic 5-HT1A autoreceptors.[16]
The Dual Role of this compound: Presynaptic Agonism and Postsynaptic Partial Agonism
The therapeutic window of this compound is largely defined by its differential activity at presynaptic versus postsynaptic 5-HT1A receptors.
-
At Presynaptic Autoreceptors: this compound acts as a full agonist.[4][6] This leads to a potent inhibition of serotonergic neuron firing and a decrease in serotonin release.[5] This action is thought to contribute to the delayed onset of its anxiolytic effects, as chronic administration leads to the desensitization of these autoreceptors, ultimately resulting in increased serotonergic neurotransmission.
-
At Postsynaptic Receptors: In contrast, this compound behaves as a partial agonist.[4][6] In states of low serotonergic tone, this compound can increase signaling at postsynaptic 5-HT1A receptors. Conversely, in the presence of high concentrations of endogenous serotonin, this compound competes with the full agonist, leading to a net decrease in receptor activation.[2] This modulatory effect is crucial for stabilizing serotonergic activity in brain circuits implicated in anxiety.
Conclusion
This compound's mechanism of action at the 5-HT1A receptor is a paradigm of nuanced pharmacology. Its identity as a partial agonist, with differential efficacy at presynaptic and postsynaptic receptor populations, allows for a fine-tuning of the serotonergic system that is not achievable with full agonists or antagonists. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation 5-HT1A receptor modulators. A thorough understanding of these principles is indispensable for professionals in the field of neuroscience and drug development aiming to create more effective and safer treatments for anxiety and other neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-pyrimidinyl)-piperazine, a this compound metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. droracle.ai [droracle.ai]
- 6. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The behavioural effects of the serotonin 1A receptor agonist this compound on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anxiolytic serotonin 5-HT1A receptor agonists this compound, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A metabolite of this compound increases locus coeruleus activity via alpha2-receptor blockade (1989) | Göran Engberg | 34 Citations [scispace.com]
The Pharmacokinetics and Pharmacodynamics of Buspirone: A Technical Guide for Researchers
Introduction
Buspirone is an anxiolytic agent of the azapirone class, primarily indicated for the management of generalized anxiety disorder (GAD). Unlike benzodiazepines, this compound exerts its therapeutic effects without significant sedative, hypnotic, or muscle relaxant properties. Its unique mechanism of action, centered on the modulation of the serotonergic system, particularly the 5-HT1A receptor, distinguishes it from other anxiolytics. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound is marked by rapid absorption and extensive first-pass metabolism, resulting in low oral bioavailability.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically achieved within 40 to 90 minutes.[1][2] The absolute oral bioavailability is low, approximately 4% to 5%, due to significant first-pass metabolism in the liver and gut wall.[3][4] The administration of this compound with food can enhance its bioavailability by decreasing the extent of presystemic clearance.[2][5] Specifically, food can increase the area under the plasma concentration-time curve (AUC) by 84% and the peak plasma concentration (Cmax) by 116%.[2][5]
This compound is widely distributed throughout the body, with a large volume of distribution (Vd) of 5.3 L/kg.[3][4] It is approximately 86% to 95% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][2][3]
Metabolism and Excretion
This compound undergoes extensive metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][3] The primary metabolic pathways are oxidation, leading to the formation of hydroxylated derivatives and a pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1][2][3] The 1-PP metabolite has about a quarter of the anxiolytic activity of this compound but can be present in the plasma at concentrations up to 20 times higher than the parent drug in animal models.[2] However, in humans on chronic therapy, 1-PP levels are considerably lower.[2]
The elimination half-life of this compound is relatively short, averaging between 2 to 3 hours.[1][3] The majority of an administered dose is excreted as metabolites in the urine (29% to 63%) and feces (18% to 38%).[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | < 1 hour | [3][4] |
| Cmax (Peak Plasma Concentration) | ~1-6 ng/mL (after 20 mg oral dose) | [2][4] |
| Absolute Bioavailability | ~4% | [3][4] |
| Volume of Distribution (Vd) | 5.3 L/kg | [3][4] |
| Plasma Protein Binding | ~86-95% | [1][2][3] |
| Elimination Half-life (t½) | ~2-3 hours | [1][3] |
| Systemic Clearance | ~1.7 L/h/kg | [4] |
Table 2: Rat Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Value | Reference |
| Tmax | Oral (20 mg/kg) | 15 min | [3] |
| Cmax | Oral (20 mg/kg) | 1000 ng/mL | [3] |
| t½ | Intravenous (5 mg/kg) | - | [3] |
Pharmacodynamics
This compound's primary pharmacodynamic effect is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[3][6] It also has a weaker affinity for dopamine D2 receptors, acting as an antagonist.[3][5]
Mechanism of Action
This compound's anxiolytic effects are attributed to its complex interaction with the serotonergic system. It functions as a full agonist at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which inhibits the synthesis and release of serotonin.[3][6] Concurrently, it acts as a partial agonist at postsynaptic 5-HT1A receptors in brain regions such as the hippocampus and cortex.[3] This dual action is thought to contribute to its therapeutic efficacy while minimizing the sedative effects associated with other anxiolytics.
Quantitative Pharmacodynamic Data
Table 3: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Ki (Binding Affinity) | 3.1 - 891.25 nM | Radioligand Binding Assay | [3] |
| IC50 (Inhibitory Concentration) | 7.1 - 1000 nM | Radioligand Binding Assay | [3] |
| EC50 (Functional Potency) | 15 - 186 nM | Functional Assay | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the pharmacokinetics and pharmacodynamics of this compound.
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the study.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
This compound hydrochloride
-
Assay buffer
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Buspirone: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent of the azapirone chemical class, presents a unique pharmacological profile distinct from traditional benzodiazepines. It is primarily indicated for the management of generalized anxiety disorder (GAD). Its non-sedating nature and low potential for dependence and abuse have made it a significant subject of research and development. This technical guide provides an in-depth exploration of the synthesis of this compound and a detailed overview of its chemical properties, aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Synthesis of this compound
The synthesis of this compound has been approached through various routes since its initial development. The most established industrial synthesis involves a multi-step process, which is detailed below.
Key Synthetic Route
A widely recognized synthetic pathway to this compound involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable four-carbon synthon, followed by condensation with 8-azaspiro[4.5]decane-7,9-dione (also known as 3,3-tetramethyleneglutarimide).[1][2][3]
A common industrial synthesis starts with the alkylation of 1-(pyrimidin-2-yl)piperazine with 4-chlorobutyronitrile. The resulting nitrile is then reduced to the corresponding primary amine, 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine. Finally, this amine is condensed with 3,3-tetramethylene glutaric anhydride (8-oxaspiro[4.5]decan-7,9-dione) to yield this compound.[2][3]
A detailed experimental protocol for a similar synthetic approach is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(4-(2-Pyrimidinyl)-1-piperazinyl)butanenitrile
-
To a stirred solution of 1-(2-pyrimidinyl)piperazine and an appropriate base (e.g., sodium carbonate) in a suitable solvent (e.g., n-butanol), 4-chlorobutyronitrile is added.[3]
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.
-
Upon completion, the mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude nitrile product.
-
Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 1-(2-Pyrimidyl)-4-(4-aminobutyl)piperazine
-
The nitrile obtained from Step 1 is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran).
-
A reducing agent, such as Raney Nickel, is added to the solution.[1]
-
The mixture is then subjected to hydrogenation under a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete.
-
The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the desired amine.
Step 3: Synthesis of this compound
-
The amine from Step 2 is dissolved in a high-boiling solvent such as pyridine.
-
8-Oxaspiro[4.5]decane-7,9-dione (3,3-tetramethylene glutaric anhydride) is added to the solution.[3]
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is isolated by precipitation or extraction.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the final product.[4]
Formation of this compound Hydrochloride:
-
This compound free base is dissolved in a suitable solvent like isopropyl alcohol.[4]
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl) is added dropwise with stirring.[4][5]
-
The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]
Chemical Properties of this compound
This compound is a white to off-white crystalline solid. It is most commonly used in its hydrochloride salt form to improve its solubility and bioavailability.
| Property | Value | Reference |
| Molecular Formula | C21H31N5O2 | [6] |
| Molecular Weight | 385.5 g/mol | [6] |
| Melting Point (this compound Base) | 105-106 °C | |
| Melting Point (this compound HCl - Polymorph 1) | 188-191 °C | [4] |
| Melting Point (this compound HCl - Polymorph 2) | 201-203 °C | [4] |
| Solubility (this compound HCl) | Freely soluble in water and methanol. |
Analytical Methods for this compound
Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis of this compound Hydrochloride
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH) is used. A common mobile phase composition is a 70:30 (v/v) mixture of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5).[7][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection is performed at a wavelength where this compound shows significant absorbance, commonly around 210 nm or 244 nm.[7][8]
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound hydrochloride reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution.[7]
-
Sample Solution (Tablets): A specific number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of this compound is accurately weighed, dissolved in the mobile phase (with sonication to aid dissolution), and diluted to a final known concentration. The solution is then filtered through a 0.45 µm filter before injection.[7]
-
-
Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.[7][8] The peak area of this compound is recorded.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with that of the standard solution.
UV-Vis Spectrophotometry
Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound Hydrochloride
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells.[10][11]
-
Solvent: Distilled water or methanol can be used as the solvent.[10][12]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound hydrochloride in water is approximately 236 nm.[10][12]
-
Sample Preparation:
-
Standard Stock Solution: An accurately weighed quantity of this compound hydrochloride reference standard (e.g., 100 mg) is dissolved in the chosen solvent in a volumetric flask (e.g., 100 mL) to obtain a stock solution.[10]
-
Working Standard Solutions: A series of dilutions are prepared from the stock solution to create a calibration curve.[10]
-
Sample Solution (Tablets): A powdered tablet sample equivalent to a known amount of this compound is weighed and dissolved in the solvent. The solution is filtered and diluted to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis: The absorbance of the sample solution is measured at the λmax against a solvent blank.
-
Quantification: The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.
Signaling Pathways and Mechanism of Action
This compound's anxiolytic effects are primarily attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[13] It also exhibits weak antagonist activity at dopamine D2 receptors.[14]
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[13][15]
Downstream Signaling Cascade:
-
Receptor Activation: this compound binds to and partially activates the 5-HT1A receptor.
-
G-Protein Coupling: The activated receptor interacts with a Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The α-subunit of the Gi/o protein dissociates and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.[15] It can also lead to the closure of voltage-gated calcium channels.[15]
-
Modulation of Kinase Pathways: The 5-HT1A receptor can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[13]
The net effect of these signaling events is a modulation of serotonergic neurotransmission, which is believed to underlie the anxiolytic effects of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: HPLC analysis workflow for this compound.
Caption: this compound's 5-HT1A receptor signaling.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US4810789A - Process for this compound hydrochloride polymorphic crystalline form conversion - Google Patents [patents.google.com]
- 5. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]
- 6. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. ijpsr.info [ijpsr.info]
- 11. oaji.net [oaji.net]
- 12. researchgate.net [researchgate.net]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. The role of 5-HT1A serotonin and D2 dopamine receptors in this compound effects on cortical electrical activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Buspirone's Interaction with Dopamine D2 Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buspirone, an anxiolytic agent of the azapirone class, exerts a complex pharmacological profile primarily characterized by its potent partial agonism at serotonin 5-HT1A receptors. However, its interaction with dopamine D2 receptors contributes significantly to its overall mechanism of action and therapeutic effects. This technical guide provides a comprehensive overview of the binding affinity, functional activity, and downstream signaling effects of this compound at dopamine D2 receptors. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's dopaminergic pharmacology.
Introduction
Originally developed as an antipsychotic, this compound was found to lack efficacy for psychosis but demonstrated notable anxiolytic properties.[1] Its primary mechanism is attributed to its high affinity and partial agonist activity at serotonin 5-HT1A receptors.[1][2] Nevertheless, this compound also exhibits a moderate to low affinity for dopamine D2 receptors, where it predominantly functions as an antagonist.[1][2] This interaction with the dopaminergic system, particularly at presynaptic D2 autoreceptors, is believed to contribute to its therapeutic profile and distinguishes it from other anxiolytic drug classes such as benzodiazepines. Understanding the nuances of this compound's effects on D2 receptors is crucial for the rational design of novel therapeutics and for optimizing its clinical application.
Binding Affinity of this compound and its Metabolites at Dopamine D2 Receptors
This compound's affinity for the dopamine D2 receptor has been characterized in numerous in vitro studies. The reported inhibition constant (Ki) values, while variable across different experimental setups, consistently indicate a lower affinity for D2 receptors compared to its high affinity for 5-HT1A receptors and moderate affinity for dopamine D3 receptors.[3][4] The primary metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), also interacts with the dopaminergic system, although its comprehensive binding profile at D2 receptors is less well-defined.
Table 1: Binding Affinity (Ki) of this compound and its Metabolites at Dopamine D2 Receptors
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| This compound | D2 | Human | [3H]Spiperone | 484 | [3] |
| This compound | D2 | Not Specified | Not Specified | Moderate Affinity | [1][2] |
| 5-OH-Buspirone | D2 | Not Specified | Not Specified | Lower affinity than at D3 | [4] |
| 6-OH-Buspirone | D2 | Not Specified | Not Specified | Lower affinity than at D3 | [4] |
Functional Activity at Dopamine D2 Receptors
This compound's functional activity at dopamine D2 receptors is predominantly characterized as antagonistic.[2][5] This is particularly evident at presynaptic D2 autoreceptors, where this compound's blockade leads to an increase in dopamine synthesis and release.[6][7] At higher concentrations, this compound can also antagonize postsynaptic D2 receptors, which may contribute to some of its side effects.[6]
Presynaptic D2 Autoreceptor Antagonism
A key feature of this compound's interaction with the dopaminergic system is its preferential antagonism of presynaptic D2 autoreceptors.[6] These autoreceptors are located on dopaminergic neurons and function as a negative feedback mechanism to inhibit dopamine synthesis and release. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in dopaminergic neurotransmission.[6][7] This effect is thought to contribute to its therapeutic actions.
Postsynaptic D2 Receptor Antagonism
While its effects are more pronounced at presynaptic sites, higher doses of this compound have been shown to exhibit antagonistic activity at postsynaptic D2 receptors.[6] This blockade of postsynaptic D2 receptors is generally weaker than that observed with typical antipsychotic medications and is not considered a primary mechanism of its anxiolytic action.[1]
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in both humans and non-human primates have been conducted to determine the in vivo occupancy of D2 receptors by this compound. These studies have generally shown a modest and dose-dependent occupancy of D2 receptors at clinically relevant doses.
Table 2: In Vivo Dopamine D2 Receptor Occupancy by this compound
| Species | Dose | Route of Administration | Radiotracer | D2 Receptor Occupancy | Reference(s) |
| Human | 60-120 mg | Oral | [11C]-(+)-PHNO | ~25% | [4][8][9] |
| Non-human primate | 0.19 and 0.5 mg/kg | Intramuscular | [11C]raclopride | 50-85% | [3] |
| Non-human primate | 3 mg/kg | Oral | [11C]raclopride | 28-37% (at 1h), 10% (at 3h) | [3] |
Effects on Dopamine Signaling and Neurotransmission
This compound's antagonism at D2 autoreceptors leads to several downstream effects on dopamine signaling and neurotransmission.
Dopamine Synthesis and Metabolism
By blocking the inhibitory feedback mechanism of presynaptic D2 autoreceptors, this compound increases the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] This results in an elevated synthesis of dopamine and a subsequent increase in the levels of its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Dopamine Release
In vivo microdialysis studies have demonstrated that acute administration of this compound can enhance the extracellular levels of dopamine in brain regions such as the striatum and prefrontal cortex. This is a direct consequence of its antagonist action at presynaptic D2 autoreceptors, which leads to increased neuronal firing and dopamine release.
Signaling Pathways
The interaction of this compound with the dopamine D2 receptor, primarily as an antagonist, modulates downstream signaling cascades. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known D2 antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region of a freely moving animal following this compound administration.
-
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the desired brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer a dose of this compound (or vehicle control).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Conclusion
This compound's interaction with dopamine D2 receptors, although of lower affinity than its interaction with 5-HT1A receptors, is a critical component of its pharmacological profile. Its primary action as a presynaptic D2 autoreceptor antagonist leads to an increase in dopamine synthesis and release, which likely contributes to its anxiolytic and other therapeutic effects. In vivo studies confirm a modest occupancy of D2 receptors at clinical doses. A thorough understanding of this dopaminergic activity is essential for the continued development and clinical application of this compound and for the design of future therapeutics targeting the complex interplay between the serotonergic and dopaminergic systems. Further research is warranted to fully elucidate the functional selectivity of this compound at D2 receptors and the specific downstream signaling pathways it modulates.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discriminative stimulus properties of this compound involve dopamine-2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Neurochemical Profile of Buspirone: A Technical Guide
Abstract
Buspirone is an anxiolytic agent belonging to the azapirone chemical class, approved for the management of generalized anxiety disorder (GAD).[1] Unlike traditional anxiolytics such as benzodiazepines, this compound's mechanism of action does not involve the GABAergic system.[1][2] Its therapeutic effects are primarily attributed to its activity at serotonin 5-HT1A receptors, where it functions as a partial agonist.[3][4] Additionally, this compound and its metabolites exhibit a complex pharmacology, interacting with various other neurotransmitter systems, most notably dopamine receptors.[3][5] This document provides a comprehensive overview of the neurochemical profile of this compound, detailing its receptor binding affinities, pharmacodynamic properties, effects on neurotransmitter systems, and key metabolic pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound's primary mechanism of action is its high-affinity partial agonism at serotonin 5-HT1A receptors.[3][4] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and opens G-protein-gated potassium (K+) channels, leading to neuronal hyperpolarization and reduced neuronal firing.[6]
This compound's effects are location-dependent within the brain:
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin.[7][8] this compound acts as a full agonist at these presynaptic sites, inhibiting the firing of serotonergic neurons and thereby reducing serotonin release.[6][7][9]
-
Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors modulate the activity of non-serotonergic neurons.[7][8] this compound behaves as a partial agonist at these postsynaptic receptors.[6][7]
This dual action is thought to underlie its therapeutic effect. The initial reduction in serotonergic activity due to autoreceptor agonism is followed by a gradual desensitization of these autoreceptors with chronic treatment, leading to an overall enhancement of postsynaptic serotonergic neurotransmission.[4]
This compound also possesses a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[1][3] This activity is significantly lower than its potent effect on 5-HT1A receptors and is not considered the primary driver of its anxiolytic properties.[10] However, interactions with D3 and D4 receptors have also been reported, which may contribute to its broader pharmacological profile.[5][11]
Receptor Binding and Pharmacodynamic Profile
The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and its major metabolites for key neurotransmitter receptors.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| This compound | 5-HT1A | 4 - 78 | Recombinant Human | [5] |
| Dopamine D2 | 484 | Recombinant Human | [5] | |
| Dopamine D3 | 98 | Recombinant Human | [5][11][12] | |
| Dopamine D4 | 29.2 | Recombinant Human | [5][11] | |
| 5-OH-Buspirone | Dopamine D3 | 261 | Recombinant Human | [12] |
| 6-OH-Buspirone | Dopamine D3 | 795 | Recombinant Human | [12] |
Receptor Occupancy
Positron Emission Tomography (PET) studies in humans and non-human primates have been used to determine the in vivo receptor occupancy of this compound.
| Receptor | Dose | Occupancy | Species | Reference |
| 5-HT1A | Clinical Doses | < 26% | Human | [12] |
| Dopamine D2 | 60-120 mg (oral) | ~25% (max) | Human | [12] |
| Dopamine D3 | 60-120 mg (oral) | ~25% (max) | Human | [12] |
| Dopamine D2/D3 | 0.19 - 0.5 mg/kg (IM) | 50 - 85% | Primate | [5] |
Even at high acute doses, oral this compound results in only modest occupancy of D2 and D3 receptors in humans, which is consistent with its lack of antipsychotic activity.[12] Intramuscular administration, which bypasses first-pass metabolism, leads to significantly higher D2/D3 receptor occupancy.[5]
Signaling and Experimental Workflow Visualizations
This compound Signaling Pathway at 5-HT1A Receptor
The following diagram illustrates the primary signaling cascade initiated by this compound's interaction with the Gi/o-coupled 5-HT1A receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of this compound for a target receptor.
Effects on Neurotransmitter Systems
Serotonergic System
As a 5-HT1A partial agonist, this compound directly modulates the serotonergic system. Electrophysiological studies show that this compound suppresses the firing of serotonergic neurons in the dorsal raphe nucleus.[2] This is consistent with its agonist activity at presynaptic 5-HT1A autoreceptors.
Dopaminergic System
This compound acts as a weak antagonist at presynaptic D2 autoreceptors.[13] This action can lead to an enhancement of dopaminergic neuronal firing.[2][13] In vivo microdialysis and plasma level studies have shown that this compound administration can increase levels of dopamine.[13] However, its affinity for D2 receptors is relatively low, and significant receptor occupancy is only achieved at high doses.[5][12] Its higher affinity for D3 and D4 receptors suggests a more complex interaction with the dopamine system than simple D2 antagonism.[5][11]
Noradrenergic and Cholinergic Systems
Studies have shown that this compound can increase the firing rate of noradrenergic neurons in the locus coeruleus and increase plasma levels of noradrenaline.[2][13] This effect may be secondary to its actions on serotonergic or dopaminergic pathways. This compound has also been shown to produce a dose-dependent decrease in acetylcholine levels in the striatum of rats, an effect that is not attributed to muscarinic receptor binding but may relate to its dopaminergic interactions.[14]
Metabolism and Active Metabolites
This compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This results in low bioavailability of the parent drug. Two major pharmacologically active metabolites are formed:
-
1-Pyrimidinylpiperazine (1-PP): This metabolite is present in the brain at higher concentrations than this compound itself, especially after oral administration.[15] 1-PP has a different pharmacological profile, acting primarily as an antagonist at α2-adrenergic receptors.
-
6-Hydroxythis compound (6-OH-buspirone): This metabolite also contributes significantly to the overall pharmacological effect.[11] It is a partial agonist at 5-HT1A receptors and is thought to contribute to the anxiolytic efficacy of this compound.[11] Studies in rats show that 6-OH-buspirone has a higher bioavailability than the parent compound.[11]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.
| Parameter | Value | Species | Reference |
| Time to Peak Plasma (Tmax) | 40 - 90 minutes | Human | [1] |
| Elimination Half-Life (t½) | 2 - 3 hours | Human | [1] |
| Plasma Protein Binding | ~86% | Human | [1] |
| Metabolism | Extensive first-pass via CYP3A4 | Human | [1] |
| Excretion | 29-63% in urine (as metabolites) | Human | [1] |
| 18-38% in feces (as metabolites) | Human | [1] | |
| Oral Bioavailability (6-OH-buspirone) | 19% | Rat | [11] |
| Oral Bioavailability (this compound) | 1.4% | Rat | [11] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the affinity (Ki) of an unlabeled drug (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[16]
-
Objective: To determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki value.
-
Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Unlabeled Ligand: this compound, serially diluted over a wide concentration range.
-
Incubation Buffer: Physiologically buffered solution (e.g., Tris-HCl, HEPES).
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of unlabeled this compound are added to tubes containing the receptor preparation in incubation buffer.[16][17]
-
Control Groups:
-
Total Binding: Receptor + Radioligand (no this compound).
-
Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a different, high-affinity unlabeled ligand to block all specific binding sites.[17]
-
-
Equilibration: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.[16]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand.[16]
-
Washing: Filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated: Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the log concentration of this compound.
-
A sigmoidal dose-response curve is generated using non-linear regression to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique is used to sample and measure the concentration of endogenous neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals following drug administration.[18][19][20]
-
Objective: To determine the effect of this compound administration on extracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe: A small, semi-permeable membrane at the tip.[18]
-
Guide cannula (implanted surgically).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector to collect dialysate samples.
-
Analytical system for quantification (e.g., HPLC with electrochemical detection).
-
-
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex, striatum) of the animal (typically a rat or mouse). The animal is allowed to recover from surgery.[18]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.
-
Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of the neurotransmitters of interest.
-
Drug Administration: this compound is administered (e.g., systemically via intraperitoneal injection or orally).
-
Post-Drug Collection: Dialysate sampling continues for several hours after drug administration to monitor changes in neurotransmitter levels over time.
-
-
Data Analysis:
-
The concentration of neurotransmitters in each dialysate sample is quantified using a highly sensitive analytical method like HPLC.
-
The results are typically expressed as a percentage change from the average baseline concentration.
-
Time-course data is plotted to visualize the dynamic effect of this compound on neurotransmitter release and metabolism.
-
Conclusion
The neurochemical profile of this compound is complex, defined by its primary action as a high-affinity 5-HT1A receptor partial agonist and supplemented by interactions with dopamine D2, D3, and D4 receptors.[1][3][5] Its distinct mechanism, which does not involve the GABA receptor complex, separates it from benzodiazepine anxiolytics and accounts for its favorable side-effect profile, including a low potential for abuse and dependence.[2] The extensive metabolism of this compound to pharmacologically active compounds, such as 6-hydroxythis compound and 1-PP, further contributes to its overall in vivo effects.[11][15] A thorough understanding of this multifaceted neuropharmacology is critical for the rational development of novel therapeutics targeting these systems and for optimizing the clinical application of this compound in treating anxiety and other neuropsychiatric disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Behavioral and neurophysiological effects of this compound in healthy and depression-like state juvenile salmon [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Occupancy of Dopamine D3 and D2 Receptors by this compound: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurochemical effects of this compound, a novel psychotropic drug, on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Notes on this compound's mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Preclinical Profile of Buspirone: A Technical Guide to its Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent approved for the management of generalized anxiety disorder (GAD).[1] Unlike classical anxiolytics such as benzodiazepines, this compound lacks sedative, muscle relaxant, and anticonvulsant properties, classifying it as an "anxioselective" agent.[2] Its distinct pharmacological profile, primarily centered on the serotonergic system, has been a subject of extensive preclinical investigation to elucidate the mechanisms underlying its anxiolytic effects. This technical guide provides an in-depth review of the preclinical studies on this compound, focusing on its mechanism of action, the experimental models used to evaluate its efficacy, and the quantitative outcomes of these studies.
Core Mechanism of Action
This compound's anxiolytic activity is primarily attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][3] It also exhibits a weaker affinity for dopamine D2 receptors, acting as an antagonist.[4][5]
Serotonergic System Modulation
This compound's interaction with 5-HT1A receptors is multifaceted:
-
Presynaptic Autoreceptors: this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[6][7] This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin release.[6]
-
Postsynaptic Receptors: It functions as a partial agonist at postsynaptic 5-HT1A receptors in brain regions implicated in anxiety, such as the hippocampus and cortex.[6][8]
The delayed onset of this compound's clinical effects (typically 2 to 4 weeks) is thought to be due to adaptive changes in 5-HT1A receptors following chronic administration, leading to a normalization of serotonergic neurotransmission.[1][4]
Dopaminergic System Interaction
This compound displays a moderate affinity for dopamine D2 receptors, where it acts as a weak antagonist.[4][9] While its serotonergic activity is considered its primary mechanism of action for anxiolysis, this interaction with the dopaminergic system may contribute to its overall pharmacological profile.[4][10] However, it does not significantly alter dopamine transmission in a way that causes the motor side effects associated with potent dopamine antagonists.[4]
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways modulated by this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethological evaluation of the effects of acute and chronic this compound treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Buspirone's Role in Neurogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Buspirone, an azapirone anxiolytic agent, is well-established as a partial agonist of the serotonin 1A (5-HT1A) receptor and a weak antagonist of the dopamine D2 receptor.[1] Beyond its recognized anxiolytic properties, a growing body of evidence highlights this compound's capacity to promote adult neurogenesis, particularly within the hippocampus. This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evidence underpinning this compound's neurogenic effects. It details key experimental protocols for assessing neurogenesis and receptor binding, presents quantitative data from pivotal studies in structured tables, and visualizes complex biological and experimental processes using signaling pathway and workflow diagrams.
Core Mechanism of Action
This compound's pharmacological profile is distinct from that of other anxiolytics like benzodiazepines.[2] Its primary mechanism involves high-affinity partial agonism at presynaptic and postsynaptic 5-HT1A receptors.[3][4]
-
Presynaptic 5-HT1A Autoreceptors: As a full agonist at these receptors located on serotonergic neurons in the raphe nuclei, this compound inhibits neuron firing and reduces serotonin (5-HT) synthesis and release through a negative feedback mechanism.[5][6] Chronic administration leads to the desensitization of these autoreceptors, ultimately resulting in increased serotonergic neurotransmission.[3]
-
Postsynaptic 5-HT1A Heteroreceptors: this compound acts as a partial agonist at these receptors, which are abundant in the hippocampus, cortex, and amygdala.[5][6] This interaction is believed to mediate its primary therapeutic effects and its influence on neurogenesis.
-
Dopamine D2 Receptors: this compound also functions as a weak antagonist at presynaptic D2 autoreceptors, which can lead to an enhancement of dopaminergic cell firing.[1][2]
Preclinical Evidence for Neurogenesis
Animal studies have demonstrated that this compound administration enhances cell proliferation and neurogenesis in key neurogenic niches: the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[7] This effect has been observed in both adult and aged animals.[7] The cognitive-enhancing effects of this compound are linked to this enhanced hippocampal neurogenesis.[8]
Summary of Quantitative Data from Animal Studies
| Study Subject | This compound Dose | Brain Region | Key Findings | Citation |
| Opossum (Monodelphis domestica) | Not specified | Dentate Gyrus (DG), Subventricular Zone (SVZ) | Boosted cell proliferation in both adult and aged opossums. | [7] |
| Mouse (C57BL/6, Rotenone Model) | 1, 3, or 10 mg/kg i.p. | Midbrain, Striatum, Prefrontal Cortex, Amygdala, Hippocampus | 10 mg/kg dose prevented degeneration of TH-positive neurons and upregulated BDNF and ADNP expression. | [9][10] |
| Rat (Long-Evans) | 0.03, 0.1, 0.3 mg/kg p.o. | Not specified (Behavioral) | Anxiolytic activity in the elevated plus-maze test at low doses. | [11] |
| Rat (Wistar) | 0.1, 0.3, 1.0, 2.0 mg/kg i.p. | Not specified (Behavioral) | Low doses (0.1 and 0.3 mg/kg) improved acquisition and retention of memory in the water maze test. | [8][12] |
| Rat (Sprague-Dawley, TBI model) | 0.08, 0.1, or 0.3 mg/kg i.p. | Hippocampus, Cortex | Improved spatial learning and reduced lesion size post-traumatic brain injury (TBI). | [13][[“]] |
| Rat (Wistar, Social Isolation Model) | 1 mg/kg/day for 14 days | Hippocampus | Reversed the isolation-induced reduction in hippocampal serotonin (5-HT) levels. | [15] |
Signaling Pathways in this compound-Mediated Neurogenesis
This compound's pro-neurogenic effects are primarily attributed to the activation of 5-HT1A receptor signaling cascades, which converge on the upregulation of key neurotrophic factors.
5-HT1A Receptor and MAPK/ERK Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[16] Activation by this compound leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. Concurrently, the dissociation of the Gβγ subunit can modulate downstream effectors.[16] Importantly, 5-HT1A receptor activation has been shown to increase the phosphorylation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), a pathway critically involved in hippocampal neurogenesis.[17]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A crucial downstream effect of this compound treatment is the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[9][18] BDNF is a key neurotrophin that promotes the survival, differentiation, and growth of new neurons and synapses.[19] Studies in animal models show that this compound administration significantly increases BDNF mRNA expression in multiple brain regions, including the hippocampus.[9][18] This increase in BDNF is associated with this compound's neuroprotective and anti-inflammatory effects.[9][10]
Clinical Evidence and Synergistic Effects with Melatonin
While this compound alone is not typically considered a primary antidepressant, its neurogenic properties have led to investigations into its potential for treating major depressive disorder (MDD), particularly in combination with other agents.[20][21] A combination of this compound and sustained-release (SR) melatonin has shown significant antidepressant activity in both preclinical assays and a clinical trial.[22] Preclinical work suggests that while this compound alone can induce neurogenesis, it may also promote the development of non-neuronal cells; the addition of melatonin appears to focus the growth effects specifically on new neurons.[23]
Summary of Clinical Trial Data (this compound + Melatonin)
| Treatment Group | Duration | Primary Efficacy Measures | Key Findings | Citation |
| This compound (15 mg) + Melatonin-SR (3 mg) | 6 weeks | Clinical Global Impression of Severity (CGI-S), CGI-Improvement (CGI-I), Inventory of Depressive Symptomatology (IDS) | Showed a significant antidepressant response compared to placebo or this compound monotherapy on CGI and IDS scales. | [21][22] |
| This compound (15 mg) | 6 weeks | CGI-S, CGI-I, IDS | No significant difference from placebo. | [22] |
| Placebo | 6 weeks | CGI-S, CGI-I, IDS | --- | [22] |
Experimental Protocols
Protocol 1: Assessment of Neurogenesis in Rodent Models (BrdU Labeling)
This protocol outlines the use of Bromodeoxyuridine (BrdU) to label newly synthesized DNA in dividing cells, followed by immunohistochemistry to identify the phenotype of these new cells.
Methodology:
-
Animal Model: Utilize an appropriate rodent model (e.g., C57BL/6 mice or Wistar rats).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and duration.
-
BrdU Administration: Co-administer BrdU (e.g., 50 mg/kg, i.p.) during the treatment period to label proliferating cells.
-
Tissue Processing: After a survival period (e.g., 24 hours for proliferation, 3-4 weeks for survival and differentiation), perfuse animals with 4% paraformaldehyde (PFA). Extract brains and postfix in PFA, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections (e.g., 40 µm) through the hippocampus using a cryostat or vibratome.
-
Immunohistochemistry:
-
DNA Denaturation: Treat sections with HCl (e.g., 2N HCl at 37°C) to expose the BrdU epitope.
-
Blocking: Block non-specific binding with a serum solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) and a cell-specific marker (e.g., mouse anti-NeuN for mature neurons, or rabbit anti-GFAP for astrocytes).
-
Secondary Antibody Incubation: Apply fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
-
Imaging and Quantification: Use a confocal microscope to capture images of the dentate gyrus. Count the number of BrdU-positive cells and the number of cells double-labeled for BrdU and the cell-specific marker.
Protocol 2: 5-HT1A Receptor Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound.[24][25]
Materials & Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[24]
-
Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.[24][25]
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or Metergoline.[24][25]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[24]
Procedure:
-
Membrane Preparation: Prepare membranes from the receptor source via homogenization and centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.[24]
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., 0.25 nM [3H]8-OH-DPAT), and membrane preparation.[25]
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of the NSB control.[24]
-
Test Compound: Prepare serial dilutions of this compound. Add diluted this compound, radioligand, and membrane preparation to wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.[24][25]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM).[24]
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal curve.
-
Determine the IC50 value (concentration inhibiting 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[24]
-
Protocol 3: Quantification of BDNF Levels (ELISA)
This protocol details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of BDNF in brain tissue or blood samples.[19][26]
Methodology:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant. For blood, collect serum or plasma.[26]
-
Assay Procedure (using a commercial ELISA kit):
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for BDNF.[19][26]
-
Sample/Standard Addition: Add prepared samples and a series of BDNF standards to the wells. Incubate to allow BDNF to bind to the immobilized antibody.
-
Washing: Wash the plate to remove unbound substances.[19]
-
Detection Antibody: Add a biotin-conjugated antibody specific for BDNF. Incubate to form a "sandwich" (Capture Ab - BDNF - Detection Ab).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add an avidin-conjugated Horseradish Peroxidase (HRP) to the wells, which binds to the biotin. Incubate.[19]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop Reaction: Add a stop solution to halt the color development.
-
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD versus the concentration of the BDNF standards. Calculate the BDNF concentration in the samples by interpolating their OD values from the standard curve.
Conclusion and Future Directions
The evidence strongly indicates that this compound promotes adult neurogenesis, primarily through its action as a 5-HT1A partial agonist. This effect is mediated by the activation of intracellular signaling cascades, including the MAPK/ERK pathway, and the subsequent upregulation of key neurotrophic factors like BDNF. While preclinical data are robust, the clinical implications are still being explored, with the synergistic combination of this compound and melatonin showing promise for the treatment of depression.[20][22]
Future research should focus on elucidating the precise downstream targets of this compound-activated signaling and exploring its long-term effects on neuronal maturation and integration into existing neural circuits. Further clinical trials are warranted to validate the efficacy of this compound, alone or in combination, as a pro-neurogenic therapeutic for mood and cognitive disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Long-Term Effects of Chronic this compound during Adolescence Reduce the Adverse Influences of Neonatal Inflammatory Pain and Stress on Adaptive Behavior in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemistry and neurophysiology of this compound and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The partial 5-HT1A receptor agonist this compound enhances neurogenesis in the opossum (Monodelphis domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anxiolytic Drug this compound Prevents Rotenone-Induced Toxicity in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose related effects of this compound on pain, learning / memory and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combined Therapeutic Regimen of this compound and Environmental Enrichment Is More Efficacious than Either Alone in Enhancing Spatial Learning in Brain-Injured Pediatric Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a 5-HT1A agonist attenuates social isolation-induced behavior deficits in rats: a comparative study with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. This compound: Back to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. An exploratory study of combination this compound and melatonin SR in major depressive disorder (MDD): a possible role for neurogenesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How this compound Mixed with Melatonin to Make an Antidepressant – Psych Education [psycheducation.org]
- 24. benchchem.com [benchchem.com]
- 25. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 26. academic.oup.com [academic.oup.com]
Beyond Serotonin: An In-depth Technical Guide to the Molecular Targets of Buspirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an azapirone anxiolytic, is well-recognized for its primary mechanism of action as a partial agonist at the serotonin 5-HT1A receptor. However, its pharmacological profile extends to a number of other molecular targets, which may contribute to its overall therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the molecular interactions of this compound beyond serotonin receptors, with a focus on its engagement with dopamine and adrenergic receptor systems, as well as sigma receptors. The following sections detail the quantitative binding and functional parameters of this compound at these non-serotonergic targets, provide methodologies for key experiments, and illustrate the associated signaling pathways.
Quantitative Analysis of this compound's Non-Serotonergic Molecular Interactions
The binding affinities and functional potencies of this compound and its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), at various non-serotonergic receptors are summarized below. This data is critical for understanding the potential clinical relevance of these off-target interactions.
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| D2 | 13 - 484 | Human, Bovine, Rat | [1][2] |
| D3 | 98 | Human | [1] |
| D4 | 29.2 | Human | [1] |
Table 2: this compound Functional Activity at α1-Adrenergic Receptors
| Receptor Subtype | Functional Assay | pA2/pD2 | Intrinsic Activity | Species | Reference |
| α1A | Antagonism of noradrenaline-evoked contractions | 6.12 (pA2) | 0 | Rat | [3] |
| α1B | Antagonism of noradrenaline-evoked contractions | 5.54 - 5.59 (pA2) | 0 | Guinea-pig, Mouse | [3] |
| α1D | Partial agonism (vasoconstriction) | 6.77 - 7.16 (pD2) | 0.40 - 0.59 | Rat | [3] |
| α1L | Antagonism of noradrenaline-evoked contractions | 4.99 (pA2) | 0 | Rabbit | [3] |
Table 3: 1-(2-pyrimidinyl)piperazine (1-PP) Activity at α2-Adrenergic Receptors
| Receptor | Functional Effect | Species | Reference |
| α2 | Antagonism | Human, Rat | [4][5][6][7][8][9] |
Table 4: this compound Interaction with Sigma Receptors
| Receptor | Interaction | Evidence | Species | Reference |
| Sigma | Binding (High and Low Affinity States) | Competitive binding with (+)[3H]-3-PPP | Rat | [10] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular targets of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain regions) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-(+)-PHNO for D3 receptors), and a range of concentrations of this compound.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat, separating bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific radioligand binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To measure the occupancy of dopamine receptors by this compound in the living brain.
Protocol:
-
Subject Preparation:
-
Recruit healthy human volunteers or use non-human primates.
-
Obtain baseline PET scans for each subject with a specific radiotracer (e.g., [11C]-(+)-PHNO for D3/D2 receptors).
-
-
This compound Administration:
-
Administer a single oral or parenteral dose of this compound.
-
-
Post-Dose PET Scans:
-
Perform a series of PET scans at various time points after this compound administration using the same radiotracer.
-
-
Image Analysis:
-
Define regions of interest (ROIs) in the brain corresponding to areas with high densities of the target receptor (e.g., striatum for D2, globus pallidus for D3).
-
Calculate the binding potential (BP) of the radiotracer in these ROIs for both baseline and post-dose scans.
-
-
Occupancy Calculation:
-
Receptor occupancy is calculated as the percentage reduction in BP after this compound administration compared to the baseline scan: Occupancy (%) = [(BP_baseline - BP_post-dose) / BP_baseline] x 100.
-
Workflow for In Vivo PET Receptor Occupancy Study
Caption: Workflow for an in vivo PET receptor occupancy study.
Signaling Pathways of this compound's Non-Serotonergic Interactions
Dopamine Receptor Antagonism
This compound acts as an antagonist at D2, D3, and D4 dopamine receptors.[1][11] These receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Antagonism by this compound blocks the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Signaling Pathway for this compound at Dopamine D2/D3/D4 Receptors
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound functionally discriminates tissues endowed with alpha1-adrenoceptor subtypes A, B, D and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the alpha 2-adrenoceptor blocking properties of this compound and ipsapirone in healthy subjects. Relationship with the plasma concentration of the common metabolite 1-(2-pyrimidinyl)-piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolite of this compound increases locus coeruleus activity via alpha2-receptor blockade (1989) | Göran Engberg | 34 Citations [scispace.com]
- 6. This compound modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-pyrimidinyl)-piperazine, a this compound metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound and its metabolite 1-(2-pyrimidinyl)-piperazine on hippocampal serotoninergic system, studied in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and its metabolite, 1-(2-pyrimidinyl)piperazine, on brain monoamines and their metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of umespirone to the sigma receptor: evidence for multiple affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of cocaine self-administration by this compound (buspar®): potential involvement of D3 and D4 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Buspirone Dosage for Rodent Models of Anxiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. It is primarily used in the treatment of generalized anxiety disorder (GAD).[1] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors.[2][3] Unlike benzodiazepines, this compound lacks sedative, hypnotic, and muscle relaxant effects and has a lower potential for abuse. In preclinical research, rodent models of anxiety are crucial for evaluating the anxiolytic potential of compounds like this compound. This document provides detailed application notes and protocols for the use of this compound in common rodent models of anxiety, including dosage information, experimental procedures, and an overview of the relevant signaling pathways.
Data Presentation: this compound Dosage in Rodent Anxiety Models
The following tables summarize the effective dosages of this compound in various rodent models of anxiety. It is important to note that the anxiolytic effect of this compound in rodents is often observed within a narrow, low-dose range, and higher doses may lead to confounding effects such as sedation or even anxiogenic-like responses.[1][4][5]
Table 1: this compound Dosage in Rat Models of Anxiety
| Anxiety Model | Rat Strain | Administration Route | Effective Dose Range (mg/kg) | Key Findings | Reference(s) |
| Elevated Plus-Maze (EPM) | Long-Evans | Oral (p.o.) | 0.03 - 0.3 | Anxiolytic activity observed in a low, narrow dose-range with maximum efficacy at 0.3 mg/kg. Exhibited an inverted-U-shaped dose-response curve. | [1][4][5] |
| Vogel Conflict Test (VC) | Long-Evans | Oral (p.o.) | 10 - 30 | Significant anxiolytic activity in a high, narrow dose-range with maximum efficacy at 10 mg/kg. | [1][4][5] |
| Open Field Test | Not Specified | Intraperitoneal (i.p.) | 0.04 - 10 | Dose-dependent decrease in rearing. Higher doses (3.3 and 10 mg/kg) decreased ambulation. |
Table 2: this compound Dosage in Mouse Models of Anxiety
| Anxiety Model | Mouse Strain | Administration Route | Effective Dose Range (mg/kg) | Key Findings | Reference(s) |
| Elevated Plus-Maze (EPM) | CD-1 | Intraperitoneal (i.p.) | 2 | Anxiolytic-like effect observed at 2 mg/kg in a post-traumatic stress disorder model. | [6] |
| Elevated Plus-Maze (EPM) | Not Specified | Intraperitoneal (i.p.) | 2.0 - 4.0 | Anxiolytic effect in control mice. | [7] |
| Light/Dark Box Test | Not Specified | Intraperitoneal (i.p.) | 3.16 - 17.8 | Significant increases in time spent in the lit area. | [8] |
| Light/Dark Box Test | Not Specified | Oral (p.o.) | 10.0 - 56.2 | Anxiolytic-like activity observed. | [8] |
| Four Plates Test | Not Specified | Intraperitoneal (i.p.) | 0.06 | Potentiated the anxiolytic-like effect of paroxetine. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of the same dimensions, arranged opposite to each other.
-
A central platform connecting the four arms.
-
For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.
-
For mice, the dimensions are generally smaller (e.g., 30 cm long, 5 cm wide, 15 cm high walls).
Procedure:
-
Administer this compound or vehicle to the animal at the desired dose and route. The pre-treatment time can vary, but a common interval is 30 minutes for intraperitoneal (i.p.) injections.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.[9]
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.
Parameters Measured:
-
Anxiety-related measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase in this parameter suggests an anxiolytic effect.
-
Percentage of open arm entries: (Number of open arm entries / Total arm entries) x 100. An increase indicates reduced anxiety.
-
-
Locomotor activity measures:
-
Total number of arm entries (open and closed). This is used to assess overall activity and rule out confounding effects of sedation or hyperactivity.
-
Light/Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (typically one-third of the total area) and a large, brightly illuminated compartment (two-thirds of the area).[10][11]
-
An opening connects the two compartments, allowing the animal to move freely between them.[11]
Procedure:
-
Administer this compound or vehicle to the animal.
-
Place the mouse in the center of the illuminated compartment and allow it to explore for a period of 5 to 10 minutes.[12]
-
Record the animal's behavior using a video tracking system.
-
After the session, return the animal to its home cage.
-
Clean the apparatus between trials.
Parameters Measured:
-
Time spent in the light compartment: An increase is indicative of an anxiolytic effect.[8]
-
Number of transitions between the two compartments: This can be a measure of exploratory activity.[10]
-
Latency to first enter the dark compartment.
-
Total distance traveled in the light chamber.[11]
Vogel Conflict Test (VCT)
The VCT is a conflict-based model where a thirsty animal is punished with a mild electric shock when it attempts to drink water. Anxiolytic drugs are expected to increase the number of punished licks.
Apparatus:
-
An operant conditioning chamber equipped with a drinking spout.
-
A shock generator connected to the drinking spout and the grid floor.
Procedure:
-
Water-deprive the rats for 48 hours prior to the test, with free access to food.
-
On the test day, administer this compound or vehicle.
-
Place the rat in the chamber and allow it to explore and find the drinking spout.
-
Once the rat starts drinking, a mild electric shock is delivered after a set number of licks (e.g., every 20th lick).
-
The session typically lasts for a predetermined duration (e.g., 5 minutes).
Parameters Measured:
-
Number of shocks received: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group indicates an anxiolytic effect.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound's primary mechanism of action involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[2] It also has a weaker antagonist effect on dopamine D2 receptors.[2] The anxiolytic effects are primarily attributed to its action on 5-HT1A receptors.
-
Presynaptic 5-HT1A Autoreceptors: this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[2][13] Activation of these autoreceptors inhibits the firing of serotonergic neurons, leading to a decrease in serotonin synthesis and release.[14]
-
Postsynaptic 5-HT1A Receptors: this compound acts as a partial agonist at postsynaptic 5-HT1A receptors in brain regions like the hippocampus, cortex, and amygdala.[2]
The anxiolytic effect of this compound is thought to result from a complex interplay between its actions at these pre- and postsynaptic receptors. Chronic treatment with this compound leads to the desensitization of presynaptic 5-HT1A autoreceptors, which ultimately results in an enhancement of serotonergic transmission.
Caption: this compound's dual action on 5-HT1A receptors.
Typical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of this compound in a rodent model.
Caption: Standard workflow for preclinical anxiety studies.
References
- 1. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic-pharmacodynamic modeling of this compound and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral effects of this compound in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of routes of administration and time course effects of zacopride and this compound in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Buspirone Solutions in DMSO for Cell Culture Applications
Abstract
This document provides a detailed protocol for the solubilization and preparation of buspirone hydrochloride in dimethyl sulfoxide (DMSO) for use in in vitro cell culture experiments. This compound is a 5-HT1A receptor partial agonist commonly used in neuroscience and cancer research. Accurate and consistent preparation of this compound stock and working solutions is critical for reproducible experimental outcomes. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage and handling to ensure the stability and efficacy of the compound. Additionally, it addresses the critical aspect of minimizing DMSO-induced cytotoxicity in cell cultures.
Data Presentation
Solubility and Storage of this compound Hydrochloride
| Parameter | Value | Reference(s) |
| Molecular Weight | 421.96 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM. Can be soluble up to 199.07 mM with fresh DMSO. | [1][2][3] |
| Recommended Stock Concentration | 10 mM to 100 mM in 100% DMSO | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
Recommended DMSO Concentrations for Cell Culture
| Parameter | Recommendation | Rationale | Reference(s) |
| Maximum Final DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. | [4][5][6] |
| Ideal Final DMSO Concentration | ≤ 0.1% (v/v) | Considered safe for most cell lines with minimal off-target effects. | [7] |
| Vehicle Control | Culture medium containing the same final concentration of DMSO as the experimental wells. | To account for any effects of the solvent on cell viability and function. |
Experimental Protocols
Materials
-
This compound hydrochloride powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (hygroscopic)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Weigh this compound Hydrochloride: In a sterile microcentrifuge tube, accurately weigh out 4.22 mg of this compound hydrochloride powder.
-
Calculation: To prepare a 100 mM solution, you need to dissolve the molecular weight in grams in 1 liter of solvent. For 1 ml of a 100 mM solution: (421.96 g/mol ) x (0.1 mol/L) x (0.001 L) = 0.042196 g = 42.2 mg. To prepare a smaller volume, for example, 100 µL: 4.22 mg.
-
-
Dissolve in DMSO: Add 100 µL of sterile, room temperature DMSO to the tube containing the this compound hydrochloride powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Ensure the solution is clear before proceeding.
-
Aliquot for Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Preparation of Working Solutions for Cell Culture
This protocol describes the preparation of a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%. This can be adapted for other desired final concentrations.
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate pipetting, it is advisable to make an intermediate dilution.
-
Dilute the 100 mM stock solution 1:10 in sterile cell culture medium to create a 10 mM intermediate stock. For example, add 1 µL of the 100 mM stock to 9 µL of medium. This step should be done immediately before preparing the final working solution.
-
-
Prepare Final Working Solution:
-
To achieve a final concentration of 10 µM this compound from a 10 mM intermediate stock (a 1:1000 dilution), add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium.
-
Alternatively, to prepare the final working solution directly from the 100 mM stock, perform a 1:10,000 dilution. For example, add 1 µL of the 100 mM stock to 9.999 mL of cell culture medium. For smaller volumes, a serial dilution is recommended for accuracy.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. In this example, this would be a 1:1000 dilution of the DMSO/medium mixture used for the intermediate dilution, or a 1:10,000 dilution of 100% DMSO.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound stock solution in DMSO.
Signaling Pathway (Example)
As this compound is a 5-HT1A receptor agonist, a simplified diagram of its mechanism of action is provided below.
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Conclusion
This protocol provides a comprehensive guide for the preparation of this compound hydrochloride solutions in DMSO for cell culture applications. Adherence to these guidelines for solubility, storage, and final DMSO concentration is crucial for obtaining reliable and reproducible experimental results while minimizing solvent-induced artifacts. Researchers should always perform a vehicle control to account for any potential effects of DMSO on their specific cell line and experimental endpoints.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Buspirone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Buspirone is a psychotropic drug belonging to the azaspirodecanedione class of compounds, primarily used as an anxiolytic for treating generalized anxiety disorder.[1] Unlike benzodiazepines, it does not induce sedation, anticonvulsant effects, or muscle relaxation.[2] The accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose, offering high sensitivity, specificity, and reproducibility.[2][3] This document provides detailed protocols and compiled data for the quantification of this compound using reversed-phase HPLC (RP-HPLC).
I. Principle of the Method
The methods described are based on reversed-phase high-performance liquid chromatography. In this technique, the sample is injected into a non-polar stationary phase (e.g., C18 column). A polar mobile phase is then pumped through the column. This compound, being a moderately non-polar compound, is separated from other components based on its differential partitioning between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) or a Photo-Diode Array (PDA) detector. Quantification is performed by comparing the peak area of this compound in a sample to that of a known concentration standard.
II. Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound in Pharmaceutical Formulations
This protocol describes a simple, rapid, and accurate isocratic RP-HPLC method suitable for routine quality control of this compound in bulk drug and solid dosage forms.[2]
A. Instrumentation and Materials:
-
HPLC system with an isocratic pump, UV/Vis detector, autosampler, and data acquisition software.
-
Analytical balance.
-
Ultrasonic bath.
-
RP C18 analytical column (e.g., 250 mm x 4.6 mm, 5-µm particle size).[2]
-
HPLC grade Methanol.
-
Sodium dihydrogen phosphate.
-
Orthophosphoric acid or Sodium hydroxide for pH adjustment.
-
HPLC grade water.
-
Syringe filters (e.g., 0.45 µm).
B. Chromatographic Conditions:
| Parameter | Condition |
| Column | RP C18, 250 mm x 4.6 mm, 5-µm particle size[2] |
| Mobile Phase | Methanol : 0.01 M Sodium Dihydrogen Phosphate Buffer (70:30, v/v), pH 3.5[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 244 nm[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
C. Solution Preparation:
-
Mobile Phase Preparation: Dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.5 using orthophosphoric acid. Mix 700 mL of HPLC grade methanol with 300 mL of the buffer. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.05–20 µg/mL).[2]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder at least 10 this compound tablets to ensure homogeneity.[3]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.[3]
-
D. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound. The retention time is expected to be approximately 7.72 minutes under similar conditions.[4]
Protocol 2: Stability-Indicating Gradient HPLC Method
This protocol is designed to separate this compound from its potential impurities and degradation products, making it suitable for stability studies.[5][6]
A. Instrumentation and Materials:
-
HPLC system with a gradient pump, PDA detector, column oven, and data acquisition software.
-
Materials as listed in Protocol 1, with the addition of Acetonitrile and Potassium phosphate monobasic.
B. Chromatographic Conditions:
| Parameter | Condition |
| Column | Ultrasphere C18, heated to 40°C[5][6] |
| Mobile Phase A | Monobasic potassium phosphate buffer (pH 6.9)[5][6] |
| Mobile Phase B | Acetonitrile–Methanol mixture (13:17, v/v)[5][6] |
| Flow Rate | 1.4 mL/min[5] |
| Detection Wavelength | 244 nm and 210 nm (using PDA)[5][6] |
| Injection Volume | 20 µL[5] |
| Gradient Program | Start with 65% A / 35% B for 5 min, then decrease A to 46% / increase B to 54% over 5.5 min.[5] |
C. Forced Degradation Study (Brief Overview): To validate the stability-indicating nature of the method, this compound is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light.[5][6] For example:
-
Acid Hydrolysis: A solution of this compound (e.g., 500 ng/µL) is prepared in 5N HCl and heated at 100°C for 1 hour.[5]
-
Base Hydrolysis: A solution is prepared in 0.1N NaOH and heated.[5]
-
Oxidation: A solution (e.g., 2 µg/µL) is prepared in 1% hydrogen peroxide and heated at 100°C for 30 minutes.[5] The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent this compound peak.[5]
III. Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance Summary
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Stability-Indicating) |
| Column Type | RP C18[2] | µBondapack C18[7][8] | Ultrasphere C18[5][6] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.5)[2] | Acetonitrile:Phosphate Buffer (pH 6.1) | ACN/MeOH:Phosphate Buffer (pH 6.9)[5][6] |
| Flow Rate | 0.8 mL/min[2] | 2.0 mL/min[7][8] | 1.4 mL/min[5] |
| Detection | 244 nm (UV)[2] | 210 & 240 nm (PDA)[7][8] | 244 & 210 nm (PDA)[5][6] |
| Linearity Range | 0.05–20 µg/mL[2] | 1.25–500 µg/mL[7][8] | 5–200 µg/mL[5][6] |
| LOQ | 11.3 ng/mL[2] | 1.25 µg/mL[7][8] | 2.5 µg/mL[5][6] |
| LOD | 3.7 ng/mL[2] | Not Reported | Not Reported |
LOQ: Limit of Quantitation; LOD: Limit of Detection
Table 2: Precision and Accuracy Data
| Method Reference | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Accuracy (% Recovery) |
| Stability-Indicating Method[5][6] | ≤ 0.38% | ≤ 0.80% | Within 100 ± 5% |
| Isocratic Method[4] | < 1.94% | < 1.94% | Relative Error < 4.0% |
| Plasma Analysis Method[9] | 0.9% - 5.1% | 1.9% - 6.7% | 93.67% - 102.0% |
%RSD: Percent Relative Standard Deviation
IV. Visualizations and Workflows
The following diagrams illustrate the experimental workflows and logical relationships involved in the HPLC analysis of this compound.
Caption: General workflow for the HPLC quantification of this compound.
Caption: Workflow for preparing this compound samples from tablets.
Caption: Logical relationships of key HPLC method validation parameters.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability-indicating high-performance liquid chromatographic assay of this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic method for the analysis of this compound HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of this compound in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
Measuring Buspirone in the Brain: An In-Vivo Microdialysis Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder.[1] Unlike benzodiazepines, it exerts its therapeutic effects primarily through partial agonism at serotonin 5-HT1A receptors.[2] Understanding the concentration and kinetics of this compound at its site of action in the brain is crucial for preclinical and clinical drug development. In-vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely-moving animals, providing vital pharmacokinetic and pharmacodynamic data.[3] This document provides a detailed protocol for measuring this compound in the brain using in-vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Principle of In-Vivo Microdialysis
In-vivo microdialysis is a sampling technique that involves implanting a small, semi-permeable probe into a target tissue, such as a specific brain region.[3] A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is slowly pumped through the probe. Small molecules present in the extracellular fluid, including this compound, diffuse across the semi-permeable membrane down their concentration gradient and are collected in the outgoing perfusate, termed the dialysate. The collected dialysate can then be analyzed to determine the concentration of the analyte of interest.[4]
Key Applications
-
Pharmacokinetic Profiling: Determine the time course of this compound concentrations in specific brain regions following systemic administration.
-
Brain-Plasma Correlation: Establish the relationship between this compound levels in the brain and in peripheral circulation.
-
Target Engagement Studies: Correlate extracellular this compound concentrations with neurochemical or behavioral outcomes.
-
Drug-Drug Interaction Studies: Investigate how co-administered drugs affect this compound's brain pharmacokinetics.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in rats, providing a reference for expected experimental outcomes.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (0.3 mg/kg)
| Parameter | Brain | Plasma |
| Cmax (ng/g or ng/mL) | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Tmax (min) | 60 | 30 |
| AUC (ng·min/g or ng·min/mL) | 180 ± 20 | 95 ± 10 |
Data adapted from a study on the concentration-time profiles of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)
| Parameter | Brain | Plasma |
| Cmax (ng/g or ng/mL) | 50 ± 8 | 25 ± 4 |
| Tmax (min) | 60 | 60 |
| AUC (ng·min/g or ng·min/mL) | 6000 ± 700 | 3000 ± 400 |
Data adapted from a study on the concentration-time profiles of this compound.
Experimental Protocols
This section outlines the detailed methodology for conducting an in-vivo microdialysis study to measure this compound in the rat brain.
I. Animal Model and Surgical Procedure
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before any procedures.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) based on coordinates from a rat brain atlas.
-
Slowly implant a guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
II. In-Vivo Microdialysis Procedure
-
Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the awake and freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe (with a suitable molecular weight cutoff, e.g., 10-20 kDa) into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector or collection vials.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2.[5]
-
Allow a stabilization period of at least 1-2 hours to achieve equilibrium and minimize the effects of insertion-induced trauma.
-
-
Sample Collection:
-
Collect baseline dialysate samples for a predetermined period (e.g., 3 x 20-minute fractions) to establish a stable baseline.
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for the duration of the study (e.g., 4-6 hours).
-
Store the collected samples at -80°C until analysis.
-
III. Analytical Method: HPLC with Electrochemical Detection (HPLC-ECD)
-
Sample Preparation:
-
Due to the clean nature of microdialysates, minimal sample preparation is typically required. Samples can often be directly injected into the HPLC system.
-
-
HPLC-ECD System:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column is suitable for separating this compound.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode is used for sensitive detection of this compound. The potential of the working electrode should be optimized to maximize the signal-to-noise ratio for this compound.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in aCSF.
-
Generate a standard curve by plotting the peak area of the this compound standards against their respective concentrations.
-
Determine the concentration of this compound in the dialysate samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
In-Vivo Microdialysis Experimental Workflow
Caption: Workflow for in-vivo microdialysis measurement of this compound in the brain.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Determining Buspirone Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent with a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[1] Unlike traditional benzodiazepines, this compound's mechanism of action does not involve the GABA receptor complex, resulting in a favorable side-effect profile that lacks significant sedative, anticonvulsant, or muscle-relaxant properties.[2][3] Its therapeutic effects are attributed to the modulation of serotonergic and dopaminergic neurotransmission.[4][5]
Radioligand binding assays are a cornerstone in pharmacological research, providing a robust and quantitative method to determine the affinity of a compound for a specific receptor.[6][7] These assays are crucial for characterizing the binding profile of drugs like this compound and understanding their mechanism of action. This document provides detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for the human 5-HT1A and dopamine D2 receptors.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound for various serotonin and dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 3.1 - 891.25[8] |
| 5-HT2A | 482[9] |
| Dopamine Receptors | |
| D2 | 13 - 108[9] |
| D3 | Moderate Affinity |
| D4 | Moderate Affinity |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Signaling Pathways
5-HT1A Receptor Signaling Pathway
This compound acts as a partial agonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[10] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.[10]
References
- 1. This compound: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. Effects of this compound on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. rcsb.org [rcsb.org]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Buspirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent with a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors.[1][2] Unlike traditional benzodiazepines, this compound's mechanism of action does not involve the GABAergic system, leading to a non-sedative and non-addictive profile.[3] Understanding the electrophysiological effects of this compound on neuronal activity is crucial for elucidating its therapeutic mechanisms and for the development of novel psychotropic drugs.
These application notes provide detailed protocols and supporting data for investigating the neuronal response to this compound using patch-clamp and extracellular single-unit recording techniques. The information is intended to guide researchers in designing and executing robust electrophysiological experiments to characterize the effects of this compound and similar compounds on neuronal function.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the scientific literature.
Table 1: Effect of this compound on Neuronal Firing Rate
| Brain Region | Neuron Type | Recording Method | This compound Concentration/Dose | Effect on Firing Rate | Reference |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Extracellular Single-Unit (in vivo) | ED50 = 0.011 mg/kg (i.v.) | Inhibition | [4] |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Extracellular Single-Unit (in vitro) | Dose-dependent | Decrease | [5] |
| Locus Coeruleus | Noradrenergic Neurons | Extracellular Single-Unit (in vitro) | Dose-dependent | Increase | [1] |
| Subthalamic Nucleus | Not specified | Extracellular Single-Unit (in vivo) | 4 mg/kg | 35 ± 7% decrease | [6] |
| Subthalamic Nucleus | Not specified | Extracellular Single-Unit (in vivo) | 8 mg/kg | 76 ± 5% decrease | [6] |
Table 2: Effect of this compound on Synaptic Transmission and Membrane Properties
| Brain Region | Neuron Type | Recorded Parameter | This compound Concentration | Effect | Reference |
| Hippocampus (CA1) | Pyramidal Cells | Excitatory Postsynaptic Potentials (EPSPs) | Not specified | Gradual and reversible reduction | [7][8] |
| Hippocampus (CA1) | Pyramidal Cells | Membrane Potential and Input Resistance | Not specified | No measurable effect | [7][8] |
| Hippocampus (CA1 & CA3) | Not specified | Low Mg2+-induced field potentials | Subthreshold concentration: 5 µmol/L | Reduction in frequency of occurrence | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol describes the whole-cell patch-clamp technique to record synaptic currents and membrane potential changes in response to this compound application.
Materials:
-
Cells: Cultured primary neurons or acute brain slices (e.g., from hippocampus or dorsal raphe).
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with carbogen (95% O2 / 5% CO2).
-
Internal Solution (for voltage-clamp, in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Internal Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Drug Solution: Prepare a stock solution of this compound hydrochloride in water or DMSO. Dilute to final concentrations in aCSF immediately before use.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system (e.g., pCLAMP).
Procedure:
-
Preparation:
-
Prepare acute brain slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated slicing solution (a modified aCSF with low Ca2+ and high Mg2+).
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
For cultured neurons, transfer a coverslip with cells to the recording chamber.
-
-
Recording:
-
Place the slice or coverslip in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp: Clamp the cell at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Current-Clamp: Record the resting membrane potential and spontaneous firing activity.
-
Establish a stable baseline recording for 5-10 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration by switching the perfusion solution.
-
Record the changes in synaptic currents or membrane potential and firing rate for the duration of the drug application.
-
Wash out the drug by perfusing with normal aCSF and record the recovery.
-
-
Data Analysis:
-
Analyze changes in the amplitude, frequency, and kinetics of postsynaptic currents.
-
Measure changes in resting membrane potential and firing frequency.
-
Perform statistical analysis to compare pre-drug, drug, and washout conditions.
-
Protocol 2: Extracellular Single-Unit Recording from Dorsal Raphe Neurons in vivo
This protocol outlines the procedure for in vivo extracellular recording of the firing activity of serotonergic neurons in the dorsal raphe nucleus in response to systemic administration of this compound.
Materials:
-
Animal: Anesthetized rat or mouse.
-
Solutions: Anesthetic (e.g., urethane or isoflurane), saline, this compound solution for injection.
-
Equipment: Stereotaxic frame, microelectrode amplifier, micromanipulator, recording electrodes (glass micropipettes or tungsten microelectrodes), data acquisition system.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the dorsal raphe nucleus.
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the dorsal raphe nucleus using stereotaxic coordinates.
-
Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.[10]
-
-
Recording and Drug Administration:
-
Record the baseline firing rate of an isolated neuron for at least 10 minutes.
-
Administer this compound systemically (e.g., intraperitoneally or intravenously).
-
Continuously record the neuronal firing rate for an extended period (e.g., 30-60 minutes) to observe the drug's effect.
-
-
Data Analysis:
-
Use spike sorting software to isolate single units.
-
Generate firing rate histograms to visualize the change in firing frequency over time.
-
Quantify the percentage change in firing rate from baseline after drug administration.
-
Determine the dose-response relationship by testing a range of this compound doses.
-
Visualizations
Signaling Pathway of this compound's Action on a Neuron
Caption: this compound's signaling pathway via the 5-HT1A receptor.
Experimental Workflow for Electrophysiological Recording
Caption: General workflow for electrophysiological experiments.
References
- 1. This compound increases locus coeruleus noradrenergic neuronal activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemistry and neurophysiology of this compound and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of this compound, a non-benzodiazepine anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases the activity of 5-hydroxytryptamine-containing dorsal raphe neurons in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound attenuates synaptic activation of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the serotonin-1A agonists this compound and ipsapirone on field potentials in the hippocampus slice: comparison with carbamzepine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
Application Notes and Protocols for Testing Buspirone Efficacy in Mice
Introduction
Buspirone is a non-benzodiazepine anxiolytic agent primarily used in the treatment of generalized anxiety disorder.[1] Its unique pharmacological profile, which alleviates anxiety with minimal sedation and low potential for abuse, makes it a subject of continuous research.[2] The mechanism of action is complex, primarily involving the serotonin 5-HT1A receptor system, but also interacting with dopamine receptors.[3][4][5] Preclinical evaluation of this compound and its derivatives in mouse models is crucial for understanding its therapeutic potential and underlying neurobiology. This document provides detailed application notes and standardized protocols for a battery of behavioral assays designed to test the anxiolytic and antidepressant-like efficacy of this compound in mice.
Mechanism of Action: A Brief Overview
This compound's primary mechanism involves its activity as a partial agonist at serotonin 5-HT1A receptors.[4][6] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[1] With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release.[4] It also functions as a partial agonist at postsynaptic 5-HT1A receptors.[1] Additionally, this compound has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist, and also interacts with D3 and D4 receptors, which may contribute to its overall therapeutic profile.[3][6][7]
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors and D2 receptors.
General Experimental Workflow
A standardized workflow is critical for ensuring the reliability and reproducibility of behavioral data. The following diagram outlines the key steps for conducting behavioral assays with this compound.
Caption: Standardized workflow for conducting behavioral assays in mice.
Anxiety-Related Behavioral Assays
These assays are designed to assess anxiolytic-like effects by measuring the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or unprotected spaces.
Elevated Plus Maze (EPM)
Application Note: The EPM is a widely used test for assessing anxiety-like behavior in rodents.[8] The test is based on the natural aversion of mice to open and elevated spaces.[9] Anxiolytic compounds like this compound are expected to increase the proportion of time spent and entries made into the open arms, reflecting a reduction in anxiety.
Quantitative Data Summary
| This compound Dose | Administration Route | Key Findings | Citation(s) |
| 1.25 mg/kg | Intraperitoneal (i.p.) | Acutely reduced risk assessment behaviors. | [7] |
| 2.0 mg/kg | Intraperitoneal (i.p.) | Exhibited a significant anxiolytic-like effect in stressed mice. | [3] |
| 2.0 - 4.0 mg/kg | Intraperitoneal (i.p.) | Increased the percentage of entries and time spent in the open arms in control mice. | [10] |
| 1.25 - 5.0 mg/kg | Intraperitoneal (i.p.), Chronic | Dose-dependently reduced anxiety indices; higher doses also suppressed general activity. | [7] |
Experimental Protocol
-
Apparatus: A plus-shaped maze, typically made of non-reflective plastic, elevated 50 cm above the floor.[11] It consists of two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 cm with 50 cm high walls), connected by a central platform (12 x 12 cm).[11]
-
Pre-Test Procedure:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (e.g., saline) via the desired route (commonly i.p.) 30 minutes prior to testing.[12]
-
-
Test Procedure:
-
Data Collection:
-
Using automated tracking software or manual scoring, measure the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
-
Cleanup: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[11]
Open Field Test (OFT)
Application Note: The OFT assesses general locomotor activity and anxiety-like behavior.[13][14] Mice naturally tend to stay close to the walls (thigmotaxis) in a novel, open arena. Anxiolytics can increase the time spent and distance traveled in the center of the arena, indicating reduced anxiety and increased exploratory behavior.[13]
Quantitative Data Summary
| This compound Dose | Administration Route | Key Findings | Citation(s) |
| 0.3 mg/kg | Intraperitoneal (i.p.) | Increased exploratory behavior. | [13] |
| 3.0 - 10.0 mg/kg | Intraperitoneal (i.p.) | Prevented rotenone-induced deficits in locomotor and exploratory behavior. | [15] |
| 5.0 mg/kg | Peroral (p.o.) | Increased time spent in the center of the field in anxious mice. | [16] |
| 0 - 10 mg/kg | Not specified | Failed to significantly increase center time in C57BL/6J mice, though it did affect locomotor activity. | [17] |
Experimental Protocol
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with a floor divided into a central zone and a peripheral zone. The arena is typically made of a non-porous material for easy cleaning.
-
Pre-Test Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle 30 minutes before the test.
-
-
Test Procedure:
-
Data Collection:
-
Analyze the recording to quantify:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Frequency of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
-
Cleanup: Clean the arena with 70% ethanol between subjects.
Light-Dark Box Test
Application Note: This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to brightly lit spaces.[18] The apparatus consists of two connected compartments, one dark and one brightly illuminated. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.[18][19]
Quantitative Data Summary
| This compound Dose | Administration Route | Key Findings | Citation(s) |
| 3.16 - 17.8 mg/kg | Intraperitoneal (i.p.) | Produced significant increases in the time mice spent in the lit area. | [19] |
| 10.0 - 56.2 mg/kg | Peroral (p.o.) | Showed anxiolytic-like activity, increasing time in the lit area. | [19] |
| Not specified | Peripheral or Dorsal Raphe Injection | Increased time spent in the white area and enhanced exploratory behavior. | [20] |
Experimental Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the area) and a large, brightly lit compartment (approx. 2/3 of the area).[18] The compartments are connected by a small opening.
-
Pre-Test Procedure:
-
Habituate mice to the testing room under dim light conditions for at least 30-60 minutes.[21]
-
Administer this compound or vehicle 30 minutes prior to testing.
-
-
Test Procedure:
-
Place the mouse in the dark compartment and allow it to explore the apparatus for 5-10 minutes.
-
An automated system with photobeams or a video tracking system records the animal's movement.
-
-
Data Collection:
-
The primary measures are:
-
Time spent in the light compartment.
-
Latency to first enter the light compartment.
-
Number of transitions between the two compartments.
-
Total locomotor activity.
-
-
-
Cleanup: Clean the box thoroughly with 70% ethanol after each trial.[21]
Marble-Burying Test
Application Note: This test is sensitive to anxiolytic and anti-compulsive agents.[22][23] When presented with novel objects (glass marbles) on top of deep bedding, mice exhibit a species-typical defensive burying behavior.[23] Anxiolytic drugs like this compound are known to decrease the number of marbles buried.[22][24]
Quantitative Data Summary
| This compound Dose | Administration Route | Key Findings | Citation(s) |
| 15 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased the number of marbles buried. | [22] |
| 5 mg/kg | Intraperitoneal (i.p.) | Significantly reduced marble burying. | [24] |
| 3.2 - 10 mg/kg | Not specified | Decreased the number of marbles buried in a within-subjects design. | [25] |
Experimental Protocol
-
Apparatus: A standard mouse cage (e.g., 26 x 48 x 20 cm) filled with 5 cm of unscented bedding material.[22][23] Twenty glass marbles are arranged evenly on the surface of the bedding.[22]
-
Pre-Test Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle 30 minutes before the test.[22]
-
-
Test Procedure:
-
Data Collection:
-
After the session, gently remove the mouse.
-
Count the number of marbles that are buried (defined as at least two-thirds covered by bedding).[22]
-
-
Cleanup: Replace bedding and wash marbles and the cage between animals.
Depression-Related Behavioral Assays
These assays are used to screen for potential antidepressant effects. They are based on the principle of "behavioral despair," where immobility in an inescapable, stressful situation is interpreted as a depressive-like state. Antidepressant compounds typically reduce the duration of immobility.
Forced Swim Test (FST)
Application Note: The FST, or Porsolt test, is a widely used screening tool for antidepressant drugs.[26] Mice are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. It is important to note that this compound has shown inconsistent effects in this test, sometimes increasing immobility, which may be related to its specific action on 5-HT1A receptors rather than a lack of antidepressant efficacy.[3][27][28]
Quantitative Data Summary
| This compound Dose | Administration Route | Key Findings | Citation(s) |
| 3.0 - 10.0 mg/kg | Intraperitoneal (i.p.) | Potently and dose-dependently increased the duration of immobility. | [27] |
| 5.0 mg/kg | Intraperitoneal (i.p.) | Significantly increased immobility in alcohol-withdrawn animals, interpreted as a reversal of a hyper-anxious state. | [28] |
| 0.5 - 10.0 mg/kg | Intraperitoneal (i.p.), Chronic | Showed no significant antidepressant-like effect in a post-traumatic stress model. | [3] |
Experimental Protocol
-
Apparatus: A transparent glass cylinder (e.g., 30 cm height, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm, making it impossible for the mouse to touch the bottom or escape.[26][29]
-
Pre-Test Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle 30 minutes prior to the test.[28]
-
-
Test Procedure:
-
Gently place the mouse into the water cylinder.
-
The total test duration is 6 minutes.[26]
-
A camera can be used to record the session for later scoring.
-
-
Data Collection:
-
Measure the duration of immobility during the last 4 minutes of the test.[26] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.[29]
Tail Suspension Test (TST)
Application Note: The TST is another common model for assessing antidepressant-like activity.[30][31] Mice are suspended by their tails, and the duration of immobility is measured. Similar to the FST, immobility is interpreted as a state of behavioral despair. Antidepressants typically decrease the immobility time by increasing escape-oriented behaviors.
Experimental Protocol
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[31] The mouse's tail is secured to the bar with adhesive tape.
-
Pre-Test Procedure:
-
Acclimate mice to the testing room.
-
Administer this compound or vehicle as required.
-
-
Test Procedure:
-
Data Collection:
-
Measure the total time the mouse remains immobile during the 6-minute test (or the final 4 minutes).[32] Immobility is defined as the complete absence of limb or body movement, except for respiration.
-
-
Post-Test Care: Carefully remove the mouse from the suspension and return it to its home cage.
Logical Relationships of Behavioral Assays
The selection of assays depends on the specific hypothesis being tested. This compound's efficacy can be profiled across different behavioral domains, primarily anxiety and depression-like behaviors.
Caption: Logical grouping of assays for testing this compound's anxiolytic and antidepressant-like effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of this compound in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Ethological evaluation of the effects of acute and chronic this compound treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nhsjs.com [nhsjs.com]
- 9. protocols.io [protocols.io]
- 10. The effects of this compound on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. The effect of social factors on the anxiolytic efficacy of this compound in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. transpharmation.com [transpharmation.com]
- 14. anilocus.com [anilocus.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of routes of administration and time course effects of zacopride and this compound in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Actions of this compound in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Light-dark box test for mice [protocols.io]
- 22. psychogenics.com [psychogenics.com]
- 23. cpn.or.kr [cpn.or.kr]
- 24. Effect of psilocybin on marble burying in ICR mice: role of 5-HT1A receptors and implications for the treatment of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methodological approach: using a within-subjects design in the marble burying assay: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 27. This compound enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anxiolytic Effects of this compound and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. animal.research.wvu.edu [animal.research.wvu.edu]
- 30. researchgate.net [researchgate.net]
- 31. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 32. protocols.io [protocols.io]
Application Notes and Protocols: Investigating Buspirone in Organoid Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of three-dimensional (3D) brain organoids has revolutionized the study of neurological disorders, offering a sophisticated in vitro platform that recapitulates key aspects of human brain development and pathology. These self-organizing structures, derived from pluripotent stem cells, provide an invaluable tool for disease modeling, drug screening, and personalized medicine. This document outlines the application of buspirone, an anxiolytic agent with a complex pharmacological profile, in the context of brain organoid models for neurological disorders. While direct studies of this compound in brain organoids are currently limited in published literature, this guide provides a framework for investigation based on its known mechanisms of action and findings from other model systems.
This compound is primarily known as a partial agonist of the serotonin 5-HT1A receptor and also exhibits antagonist activity at dopamine D2 receptors.[1][2][3][4] Its influence on multiple neurotransmitter systems suggests potential therapeutic relevance for a range of neurological conditions where these pathways are dysregulated.[2] Brain organoids offer a unique opportunity to dissect the cell-type-specific and network-level effects of this compound on human neural tissue in a controlled setting.
Potential Applications in Neurological Disorder Models
Given its mechanism of action, this compound could be investigated in organoid models of disorders such as:
-
Rett Syndrome: This neurodevelopmental disorder, caused by mutations in the MECP2 gene, is associated with defects in serotonergic and dopaminergic signaling.[5][6][7] Brain organoids derived from Rett syndrome patients have been shown to recapitulate disease-specific phenotypes, including altered neuronal activity.[6][8]
-
Parkinson's Disease (PD): While primarily a disorder of the dopaminergic system, there is evidence of serotonergic involvement. In animal models of PD, this compound has demonstrated neuroprotective effects.[9][10][11]
-
Anxiety and Depressive Disorders: Although not strictly neurodegenerative, these conditions involve imbalances in serotonergic and dopaminergic neurotransmission.[12] Organoid models can be used to study the effects of this compound on neural circuit development and function relevant to these disorders.
Experimental Protocols
The following protocols provide a generalized framework for studying the effects of this compound on cerebral organoids. Specific parameters may need to be optimized based on the specific cell line and neurological disorder being modeled.
Protocol 1: Generation and Maintenance of Cerebral Organoids
This protocol is a standard method for generating cerebral organoids from human induced pluripotent stem cells (hiPSCs).
Materials:
-
hiPSC lines (patient-derived or control)
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Neural differentiation medium
-
Maturation medium
-
AggreWell™ plates or low-adhesion V-bottom 96-well plates
-
Orbital shaker
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
hiPSC Culture: Maintain hiPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Embryoid Body (EB) Formation: Dissociate hiPSCs into single cells and seed in AggreWell™ plates or V-bottom 96-well plates in EB formation medium to form aggregates of a defined size.
-
Neural Induction: After 24-48 hours, transfer the EBs to low-adhesion plates with neural induction medium.
-
Matrigel Embedding (for unguided methods): On day 5-7, embed the neurospheres in Matrigel droplets and transfer to neural differentiation medium.
-
Organoid Maturation: After a few days, transfer the developing organoids to an orbital shaker for enhanced nutrient and oxygen exchange. Continue to culture in maturation medium, changing the medium every 2-3 days. Organoids can be maintained for several months.
Protocol 2: this compound Treatment of Cerebral Organoids
Materials:
-
Mature cerebral organoids (e.g., day 60 or older)
-
This compound hydrochloride (powder)
-
Sterile DMSO or water (for stock solution)
-
Maturation medium
-
Multi-well plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in sterile DMSO or water. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed maturation medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) based on previous in vitro studies.[13]
-
Treatment: Transfer individual organoids to separate wells of a multi-well plate containing the this compound-supplemented medium. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Culture the organoids for the desired treatment duration. This can range from acute (hours) to chronic (days or weeks) exposure, depending on the experimental question.
-
Medium Changes: For chronic studies, replace the medium with freshly prepared this compound or vehicle control medium every 2-3 days.
-
Post-Treatment Analysis: Following the treatment period, organoids can be harvested for various analyses as described below.
Protocol 3: Analysis of this compound Effects
A multi-faceted approach is recommended to assess the impact of this compound on the organoids.
A. Immunohistochemistry and Imaging:
-
Fixation: Fix organoids in 4% paraformaldehyde.
-
Cryosectioning: Cryoprotect the organoids in a sucrose gradient and embed in OCT for cryosectioning.
-
Staining: Perform immunohistochemistry on organoid sections using antibodies against markers for neuronal subtypes (e.g., TUJ1, MAP2), astrocytes (GFAP), progenitors (SOX2, PAX6), and specific receptors (e.g., 5-HT1A, DRD2).
-
Imaging: Use confocal microscopy to visualize and quantify changes in cell populations, neurite outgrowth, and protein expression.
B. Gene Expression Analysis (RT-qPCR):
-
RNA Extraction: Lyse organoids and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative PCR using primers for genes of interest, such as those related to serotonin and dopamine signaling pathways, neuronal maturation, and synaptic function.
C. Electrophysiology (Multi-Electrode Array - MEA):
-
Plating: Gently place a whole organoid or a slice onto an MEA plate.
-
Recording: Allow the organoid to acclimate and then record spontaneous neural activity.
-
This compound Application: Perfuse the MEA chamber with medium containing this compound to record acute effects on firing rate, burst frequency, and network synchrony. For chronic effects, analyze organoids that have been pre-treated as per Protocol 2.
D. Calcium Imaging:
-
Dye Loading: Incubate organoids with a calcium indicator dye (e.g., Fluo-4 AM).
-
Imaging: Use a fluorescence microscope to record spontaneous calcium transients in real-time.
-
Analysis: Analyze the frequency, amplitude, and synchronicity of calcium events before and after the application of this compound.
Data Presentation
Quantitative data from the above experiments should be summarized for clear interpretation. The following table presents a hypothetical summary of expected outcomes based on this compound's known pharmacology.
Table 1: Hypothetical Quantitative Data on the Effects of this compound on Rett Syndrome Cerebral Organoids
| Assay | Metric | Control (Vehicle) | This compound (10 µM) | This compound (50 µM) | p-value |
| MEA | Mean Firing Rate (Hz) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | <0.05 |
| Network Burst Frequency (bursts/min) | 2.1 ± 0.4 | 3.5 ± 0.6 | 4.8 ± 0.8 | <0.01 | |
| Calcium Imaging | Synchronous Calcium Events (%) | 15 ± 3 | 25 ± 5 | 38 ± 6 | <0.01 |
| RT-qPCR | HTR1A mRNA (fold change) | 1.0 | 0.8 ± 0.1 | 0.6 ± 0.15 | <0.05 |
| DRD2 mRNA (fold change) | 1.0 | 1.1 ± 0.2 | 1.3 ± 0.25 | >0.05 | |
| BDNF mRNA (fold change) | 1.0 | 1.5 ± 0.3 | 2.1 ± 0.4 | <0.01 | |
| Immunohistochemistry | MAP2+ Area (% of total) | 45 ± 5 | 48 ± 6 | 52 ± 7 | >0.05 |
| c-Fos+ Cells (count per field) | 20 ± 4 | 35 ± 6 | 55 ± 8 | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance is determined by ANOVA.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation in brain organoids.
Caption: this compound's primary signaling mechanisms.
Caption: Experimental workflow for testing this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Using Cerebral Organoids to Develop MECP2-Activating Drugs for Rett Syndrome | Rett Syndrome Research Trust [reverserett.org]
- 6. Lab-grown human brain organoids mimic an autism spectrum disorder, help test treatments | EurekAlert! [eurekalert.org]
- 7. Pinpointing brainstem mechanisms responsible for autonomic dysfunction in Rett syndrome: therapeutic perspectives for 5-HT1A agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. mdpi.com [mdpi.com]
- 11. The Anxiolytic Drug this compound Prevents Rotenone-Induced Toxicity in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of this compound in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anxiolytic serotonin 5-HT1A receptor agonists this compound, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Buspirone Effects Following Lentiviral-Mediated Knockdown of 5-HT1A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the role of the 5-hydroxytryptamine receptor 1A (5-HT1A) in mediating the anxiolytic effects of buspirone. By employing lentiviral-mediated short hairpin RNA (shRNA) to achieve targeted knockdown of the 5-HT1A receptor in specific brain regions of mice, researchers can elucidate the receptor's necessity for this compound's mechanism of action. The following sections detail the scientific background, experimental design, detailed protocols for key experiments, and expected outcomes with representative data.
Scientific Background
The 5-HT1A receptor, a subtype of serotonin receptor, is a key target for anxiolytic drugs. This compound, a partial agonist at 5-HT1A receptors, is used in the treatment of generalized anxiety disorder. It is believed that this compound exerts its anxiolytic effects through its interaction with both presynaptic 5-HT1A autoreceptors, which regulate serotonin release, and postsynaptic 5-HT1A receptors in brain regions associated with anxiety, such as the hippocampus.
To definitively establish the role of 5-HT1A receptors in the anxiolytic action of this compound, a targeted knockdown of this receptor in the hippocampus can be achieved using a lentiviral vector expressing a specific shRNA. Subsequent behavioral testing of these animals after this compound administration can then reveal whether the drug's effects are attenuated or abolished, providing direct evidence of its mechanism of action. Studies in 5-HT1A knockout mice have shown a baseline phenotype of increased anxiety-like behavior and a lack of behavioral response to this compound, supporting the hypothesis that this receptor is crucial for the drug's efficacy[1].
Experimental Design and Workflow
A robust experimental design is critical for the successful execution and interpretation of this study. The overall workflow involves shRNA design and lentivirus production, stereotaxic surgery for targeted delivery to the hippocampus, validation of 5-HT1A knockdown, and a battery of behavioral assays to assess the effects of this compound.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the behavioral and molecular validation experiments. The values are hypothetical and serve as a template for data presentation and comparison between experimental groups.
Table 1: Validation of 5-HT1A Receptor Knockdown in the Hippocampus
| Group | 5-HT1A mRNA Expression (relative to control shRNA) | 5-HT1A Protein Level (relative to control shRNA) |
| Control shRNA + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 5-HT1A shRNA + Vehicle | 0.25 ± 0.08 | 0.30 ± 0.10 |
| Control shRNA + this compound | 0.98 ± 0.15 | 1.02 ± 0.18 |
| 5-HT1A shRNA + this compound | 0.27 ± 0.09 | 0.32 ± 0.11 |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Group | Time in Open Arms (%) | Open Arm Entries (%) |
| Control shRNA + Vehicle | 20 ± 3.5 | 25 ± 4.0 |
| 5-HT1A shRNA + Vehicle | 12 ± 2.8 | 15 ± 3.2 |
| Control shRNA + this compound (2 mg/kg) | 35 ± 4.2 | 40 ± 5.1 |
| 5-HT1A shRNA + this compound (2 mg/kg) | 14 ± 3.1 | 17 ± 3.5 |
Table 3: Effects of this compound on Locomotor Activity and Anxiety in the Open Field Test (OFT)
| Group | Total Distance Traveled (m) | Time in Center (%) |
| Control shRNA + Vehicle | 35 ± 5.1 | 15 ± 2.5 |
| 5-HT1A shRNA + Vehicle | 33 ± 4.8 | 8 ± 1.9 |
| Control shRNA + this compound (2 mg/kg) | 36 ± 5.5 | 25 ± 3.8 |
| 5-HT1A shRNA + this compound (2 mg/kg) | 34 ± 5.2 | 9 ± 2.1 |
Table 4: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)
| Group | Immobility Time (s) |
| Control shRNA + Vehicle | 150 ± 15 |
| 5-HT1A shRNA + Vehicle | 180 ± 20 |
| Control shRNA + this compound (2 mg/kg) | 100 ± 12 |
| 5-HT1A shRNA + this compound (2 mg/kg) | 175 ± 18 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for shRNA-Mediated Knockdown
This protocol outlines the steps for producing high-titer lentiviral particles carrying an shRNA sequence targeting the 5-HT1A receptor.
1.1. shRNA Design and Cloning:
-
Design shRNA sequences targeting the mouse 5-HT1A receptor mRNA using a reputable online tool.
-
Synthesize and anneal complementary oligonucleotides encoding the shRNA sequence with appropriate overhangs for cloning into a lentiviral vector (e.g., pLKO.1).
-
Ligate the annealed shRNA cassette into the digested and purified lentiviral vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion by sequencing.
1.2. Lentivirus Production:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
After 12-16 hours, replace the transfection medium with fresh growth medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatants and centrifuge at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM and store at -80°C.
-
Determine the viral titer using a standard method (e.g., qRT-PCR for viral RNA or transduction of a reporter cell line).
Protocol 2: Stereotaxic Injection of Lentivirus into the Mouse Hippocampus
This protocol describes the surgical procedure for delivering the lentiviral vector to the dorsal hippocampus of mice.
2.1. Anesthesia and Stereotaxic Mounting:
-
Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Mount the mouse in a stereotaxic frame, ensuring the head is level.
2.2. Surgical Procedure:
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the dorsal hippocampus relative to bregma (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -1.8 mm)[2].
-
Drill a small burr hole through the skull at the target coordinates.
2.3. Viral Injection:
-
Lower a microinjection syringe filled with the lentiviral vector to the target DV coordinate.
-
Infuse the virus at a slow rate (e.g., 0.1 µL/min) to prevent tissue damage and ensure proper diffusion.
-
After the infusion is complete, leave the syringe in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the syringe.
2.4. Post-operative Care:
-
Suture the incision and apply a topical antibiotic.
-
Administer post-operative analgesics as needed.
-
Allow the mice to recover for at least 3-4 weeks to allow for shRNA expression and 5-HT1A receptor knockdown.
Protocol 3: Validation of 5-HT1A Knockdown
This protocol details the methods to confirm the reduction of 5-HT1A receptor expression in the hippocampus.
3.1. Quantitative Real-Time PCR (qRT-PCR):
-
At the end of the behavioral experiments, euthanize the mice and dissect the hippocampi.
-
Extract total RNA from the tissue using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the 5-HT1A receptor and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of 5-HT1A mRNA in the knockdown group compared to the control group.
3.2. Western Blotting:
-
Homogenize hippocampal tissue in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the 5-HT1A receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Behavioral Assays
These protocols describe the behavioral tests used to assess anxiety-like and depressive-like behaviors in mice following 5-HT1A knockdown and this compound administration. All behavioral testing should be conducted during the light phase of the light-dark cycle and mice should be habituated to the testing room for at least 30 minutes prior to testing.
4.1. Elevated Plus Maze (EPM):
-
The apparatus consists of two open arms and two closed arms elevated above the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Anxiolytic effects are indicated by an increase in the percentage of time spent in and entries into the open arms[3][4][5].
4.2. Open Field Test (OFT):
-
The apparatus is a square arena with walls.
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore for 10-20 minutes.
-
Record the total distance traveled and the time spent in the center versus the periphery of the arena using an automated tracking system.
-
Anxiolytic effects are indicated by an increase in the time spent in the center of the arena without a significant change in total locomotor activity[1][6][7][8].
4.3. Forced Swim Test (FST):
-
The apparatus is a cylinder filled with water.
-
Place the mouse in the water for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
An antidepressant-like effect is indicated by a decrease in the duration of immobility[9][10][11][12].
4.4. This compound Administration:
-
This compound hydrochloride can be dissolved in saline.
-
Administer this compound (e.g., 0.5, 2, or 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before behavioral testing[13][14]. The control group should receive a vehicle injection (saline).
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the critical role of the 5-HT1A receptor in the anxiolytic effects of this compound, contributing valuable insights to the fields of neuropharmacology and drug development.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, this compound, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethological evaluation of the effects of acute and chronic this compound treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptors on Mature Dentate Gyrus Granule Cells are Critical for the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of the 5-HT1A Serotonin Receptor to Neuronal Dendrites Is Mediated by Yif1B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dorsal raphe nucleus–hippocampus serotonergic circuit underlies the depressive and cognitive impairments in 5×FAD male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral effects of this compound in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of the elevated plus-maze test using the novel anxiolytic this compound [pubmed.ncbi.nlm.nih.gov]
Application of Buspirone in Positron Emission Tomography (PET) Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent, is a potent partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 and D3 receptors. This dual mechanism of action makes it a valuable tool in neuroscience research and drug development, particularly in the context of Positron Emission Tomography (PET) imaging. While not typically used as a primary radioligand, this compound serves as a critical pharmacological "challenge" agent in PET studies. By administering this compound before or during a PET scan with a specific radiotracer, researchers can investigate the in vivo occupancy and function of 5-HT1A and dopamine receptors, providing insights into neuropsychiatric disorders and the mechanism of action of novel therapeutics.
These application notes provide an overview of the use of this compound in PET imaging, with a focus on receptor occupancy studies. Detailed protocols for conducting such studies are also outlined to facilitate their implementation in a research setting.
Principle Applications
The primary application of this compound in PET imaging is in receptor occupancy studies. These studies aim to:
-
Determine the in vivo binding of this compound to its target receptors: By measuring the displacement of a radioligand that binds to the same receptor, the degree to which this compound occupies the receptor at a given dose can be quantified.
-
Investigate the relationship between receptor occupancy and clinical efficacy: Understanding the level of receptor occupancy required for a therapeutic effect is crucial for dose-finding studies of new drugs.
-
Elucidate the pathophysiology of neuropsychiatric disorders: this compound challenge studies can reveal alterations in serotonergic and dopaminergic neurotransmission in conditions such as anxiety disorders, depression, and substance use disorders.
-
Evaluate the mechanism of action of novel drugs: By observing how a new drug alters the binding of a radioligand in the presence of a this compound challenge, researchers can gain insights into its interaction with the 5-HT1A and dopamine D2/D3 receptor systems.
Data Presentation
The following tables summarize quantitative data from key PET studies that have utilized this compound as a pharmacological challenge agent.
Table 1: Dopamine D2/D3 Receptor Occupancy by this compound Measured with [11C]-(+)-PHNO PET
| This compound Dose (Oral) | Brain Region | Receptor Occupancy (%) |
| 30 mg | D2-rich | Not significant |
| D3-rich | Not significant | |
| 60 mg | D2-rich | ~25% |
| D3-rich | ~25% | |
| 120 mg | D2-rich | ~25% |
| D3-rich | ~25% |
Data from a study in eight healthy participants. Receptor occupancy was measured using the D3-preferring radioligand [11C]-(+)-PHNO. The results indicate that this compound occupies both D2 and D3 receptors to a similar, modest degree at higher doses[1][2][3][4].
Table 2: Serotonin 5-HT1A Receptor Occupancy by this compound Measured with [18F]MPPF PET
| This compound Dose (Oral) | Reduction in [18F]MPPF Binding Potential (%) |
| 10 mg | 5 ± 17% (Not significant) |
Data from a study in three healthy volunteers. The binding potential of the 5-HT1A antagonist radioligand [18F]MPPF was measured before and after a single oral dose of this compound. The lack of significant reduction suggests that clinically effective doses of this compound may occupy a low level of 5-HT1A receptors[1].
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of the 5-HT1A and D2/D3 receptors.
5-HT1A Receptor Signaling
This compound acts as a partial agonist at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).
Caption: 5-HT1A Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling
As an antagonist at D2 receptors, this compound blocks the action of endogenous dopamine. D2 receptors are also GPCRs coupled to Gi/o proteins.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Protocols
The following are generalized protocols for conducting this compound challenge PET studies. Specific parameters should be optimized based on the radiotracer used, the PET scanner, and the research question.
General Experimental Workflow
Caption: General workflow for a this compound challenge PET study.
Protocol 1: Dopamine D2/D3 Receptor Occupancy with [11C]-(+)-PHNO PET
Objective: To quantify the occupancy of dopamine D2 and D3 receptors by this compound.
Materials:
-
PET scanner
-
[11C]-(+)-PHNO radiotracer
-
This compound tablets (e.g., 30 mg, 60 mg, 120 mg)
-
Automated blood sampling system (optional, for arterial input function)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Obtain written informed consent.
-
Perform a medical history, physical examination, and routine blood tests to ensure subject eligibility.
-
Subjects should abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the scan.
-
-
PET Imaging Session:
-
Subjects undergo two PET scans on the same day or on separate days: a baseline scan (placebo) and a this compound scan.
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a placebo orally.
-
After an appropriate uptake period (e.g., 90 minutes), inject a bolus of [11C]-(+)-PHNO (e.g., ~10 mCi).
-
Acquire dynamic PET data for 90-120 minutes.
-
-
This compound Scan:
-
Administer the desired oral dose of this compound (e.g., 60 mg).
-
The timing of this compound administration relative to the PET scan is critical and should be based on the pharmacokinetic profile of this compound to coincide with peak plasma concentrations during the scan. Typically, this compound is given 1-2 hours before the radiotracer injection.
-
Inject a bolus of [11C]-(+)-PHNO.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
-
Data Analysis:
-
Reconstruct PET images using appropriate algorithms (e.g., ordered subset expectation maximization).
-
Define regions of interest (ROIs) on co-registered MRI scans for D2-rich (e.g., caudate, putamen) and D3-rich (e.g., globus pallidus, substantia nigra) areas, as well as a reference region (e.g., cerebellum).
-
Calculate the binding potential (BPND) in each ROI using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
-
Calculate receptor occupancy using the following formula:
-
Occupancy (%) = [(BPND_baseline - BPND_this compound) / BPND_baseline] x 100
-
-
Protocol 2: Serotonin 5-HT1A Receptor Occupancy with [18F]MPPF PET
Objective: To quantify the occupancy of serotonin 5-HT1A receptors by this compound.
Materials:
-
PET scanner
-
[18F]MPPF radiotracer
-
This compound tablets (e.g., 10 mg)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
PET Imaging Session:
-
Subjects undergo two PET scans on separate days: a baseline scan and a this compound scan.
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of [18F]MPPF (e.g., ~5 mCi).
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
-
-
This compound Scan:
-
Administer a single oral dose of this compound (e.g., 10 mg) 1.5 hours before the PET scan[1].
-
Inject a bolus of [18F]MPPF.
-
Acquire dynamic PET data for the same duration as the baseline scan.
-
-
-
Data Analysis:
-
Perform image reconstruction and ROI definition as described in Protocol 1. ROIs should include 5-HT1A-rich regions (e.g., raphe nuclei, hippocampus, cingulate cortex) and the cerebellum as a reference region.
-
Calculate the binding potential (BPND) using the simplified reference tissue model.
-
Calculate receptor occupancy as described in Protocol 1.
-
Considerations and Limitations
-
Radiolabeled this compound: While the use of this compound as a challenge agent is well-established, studies utilizing radiolabeled this compound (e.g., [11C]this compound) are less common. The development and validation of such a tracer could provide more direct measures of its in vivo pharmacokinetics and receptor binding.
-
Biodistribution and Dosimetry: For any novel radiotracer, including a potential radiolabeled this compound, comprehensive biodistribution and radiation dosimetry studies are essential to ensure patient safety. These studies are typically performed first in animal models and then in a small cohort of human subjects.
-
Pharmacokinetics of this compound: The oral bioavailability of this compound is low due to extensive first-pass metabolism. This variability should be considered when designing studies and interpreting results. Monitoring plasma levels of this compound and its active metabolite, 1-pyrimidinylpiperazine (1-PP), can be beneficial.
-
Partial Agonist Effects: As a partial agonist at 5-HT1A receptors, the effects of this compound can be complex. In regions with high receptor density and low endogenous serotonin levels, it may act more like an agonist, while in areas with high serotonin tone, it may act as an antagonist.
-
Subject Experience: this compound can cause side effects such as dizziness and drowsiness, which should be monitored during the study[1].
Conclusion
This compound is a valuable pharmacological tool for in vivo investigation of the serotonergic and dopaminergic systems using PET imaging. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and implement robust this compound challenge studies. Such studies can significantly contribute to our understanding of neuropsychiatric disorders and the development of novel and more effective treatments.
References
- 1. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and radiation dosimetry of 11C-WAY100,635 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of the amyloid imaging agent 11C-PIB in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Buspirone Solubility for In-Vivo Research
Welcome to the technical support center for buspirone administration in pre-clinical research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to this compound solubility for in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary depending on the solvent and experimental conditions. It is generally considered to have good solubility in water and some organic solvents. However, discrepancies in reported values exist, so empirical testing for your specific concentration is recommended.[1][2][3][4]
Q2: Why is my this compound hydrochloride solution precipitating when I dilute it with a buffer for my in-vivo study?
A2: Precipitation upon dilution is a common issue and can be attributed to a few factors. This compound's solubility is pH-dependent, with greater solubility in acidic conditions.[5][6][7] If you are diluting your stock solution into a neutral or alkaline buffer (e.g., PBS pH 7.4), the decrease in acidity can cause the drug to precipitate out of solution. Also, a phenomenon known as "salting out" can occur where the high salt concentration of the buffer reduces the solubility of the drug.
Q3: Can I use co-solvents to improve the solubility of this compound for in-vivo administration?
A3: Yes, co-solvents are a viable option for increasing the solubility of this compound.[8][9] Commonly used co-solvents in pre-clinical studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[9] It is crucial to use the minimum amount of co-solvent necessary to achieve dissolution and to be mindful of the potential toxicity of the co-solvent in your animal model.
Q4: Are there other methods besides co-solvents to enhance this compound solubility?
A4: Absolutely. Other widely used techniques include:
-
pH adjustment: Maintaining a slightly acidic pH can help keep this compound in solution.[5][10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[11][12][13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[10]
-
Nanoformulations: For more advanced applications, techniques like solid lipid nanoparticles (SLNs) or nanovesicular gels have been developed to improve the bioavailability of this compound.[17][18][19]
Troubleshooting Guides
Issue 1: this compound Hydrochloride Fails to Dissolve Completely in Water at the Desired Concentration.
-
Initial Steps:
-
Verify Salt Form: Ensure you are using this compound hydrochloride, which is more water-soluble than the free base.
-
Gentle Heating: Try gently warming the solution (e.g., to 37°C) while stirring.[3]
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
-
Advanced Troubleshooting:
-
pH Adjustment: Lower the pH of your aqueous vehicle. Start by adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. Be sure to check the final pH to ensure it is suitable for your route of administration.
-
Co-solvent Addition: Prepare a stock solution in a minimal amount of a biocompatible co-solvent like DMSO or ethanol, and then dilute it with your aqueous vehicle. See Experimental Protocol 1 for a detailed method.
-
Issue 2: Precipitation Occurs After Preparing the Final Dosing Solution.
-
Immediate Actions:
-
Check for Temperature Changes: If the solution was heated to aid dissolution, precipitation might occur upon cooling. Try to maintain the temperature of the solution.
-
pH Shift Assessment: Measure the pH of the final solution. If it has shifted to a less acidic range, this is a likely cause.
-
-
Mitigation Strategies:
-
Formulation with Cyclodextrins: Encapsulating this compound in cyclodextrins can prevent precipitation by forming a stable, water-soluble inclusion complex. See Experimental Protocol 2 for a detailed method.
-
Use of Surfactants: A small amount of a biocompatible surfactant (e.g., Tween® 80) can help to keep the drug in solution.
-
Data Presentation
Table 1: Reported Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | Freely soluble, ≥865 mg/mL, 10 mg/mL, Partly soluble | [1][3][20][21] |
| Methanol | Freely soluble, 50 mg/mL | [1][2][3][22] |
| DMSO | 100 mM, 10 mg/mL | [1][2][4] |
| Ethanol | 10 mg/mL | [4] |
| Chloroform | Freely soluble | [21] |
| Acetone | Practically insoluble | [1][22][23] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
Note: The wide range in reported aqueous solubility highlights the importance of empirical determination for your specific experimental needs.
Table 2: pH-Dependent Solubility of this compound Hydrochloride Polymorphs
| Dissolution Medium | pH | Solubility (Form 1) (mg/mL) | Solubility (Form 2) (mg/mL) | Reference(s) |
| Hydrochloric Acid (HCl) | 1.2 | > 2.5 | > 2.5 | [5][6] |
| Sodium Acetate Buffer (SAB) | 4.5 | > 2.5 | > 2.5 | [5][6] |
| Potassium Phosphate Buffer (KPB) | 6.8 | < 2.5 | < 2.5 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound HCl Solution Using a Co-solvent System
-
Objective: To prepare a stock solution of this compound HCl using a co-solvent for subsequent dilution in an aqueous vehicle.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile vials and magnetic stirrer
-
-
Procedure:
-
Weigh the required amount of this compound HCl powder.
-
Add a minimal volume of the chosen co-solvent (e.g., DMSO) to the powder. Start with a small volume and gradually add more until the solid is completely dissolved. Aim for a high concentration stock solution to minimize the final co-solvent concentration in the dosing solution.
-
Gently vortex or stir the solution to ensure homogeneity.
-
For the final dosing solution, slowly add the aqueous vehicle (e.g., saline) to the co-solvent stock solution while continuously stirring.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to aqueous vehicle or consider an alternative solubilization method.
-
Ensure the final concentration of the co-solvent is below the toxic threshold for the animal model being used.
-
Protocol 2: Preparation of a this compound HCl Solution Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of this compound HCl by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and sterile vials
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 20-40% w/v HP-β-CD in water).
-
Slowly add the weighed this compound HCl powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any undissolved particles remain, the solution can be filtered through a 0.22 µm syringe filter.
-
This solution can then be used directly for in-vivo administration.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound HCl.
Caption: Simplified mechanism of action for this compound.
References
- 1. This compound hydrochloride | 33386-08-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. humapub.com [humapub.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Hydrochloride Loaded In Situ Nanovesicular Gel as an Anxiolytic Nasal Drug Delivery System: In Vitro and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation and optimization of solid lipid nanoparticles of this compound HCl for enhancement of its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uspharmacist.com [uspharmacist.com]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. This compound hydrochloride | 33386-08-2 [chemicalbook.com]
- 23. This compound hydrochloride | 33386-08-2 [amp.chemicalbook.com]
Technical Support Center: Ensuring the Stability of Buspirone in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of buspirone in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guide: Common Issues with this compound Solution Stability
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in this compound concentration over time | Hydrolysis, oxidation, or photodegradation. | Investigate the pH of your solution; this compound is susceptible to both acid and base hydrolysis. Protect your solution from light. Consider purging with an inert gas (e.g., nitrogen) to minimize oxidation. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | The major degradation product is often "this compound acid hydrochloride" from hydrolysis.[1][2] Oxidative stress can lead to the formation of this compound N-oxide.[3] Use a validated stability-indicating HPLC method to identify and quantify these products. |
| Solution discoloration (e.g., yellowing) | Photodegradation or oxidative degradation. | Store solutions in amber vials or protect from light with aluminum foil. Prepare solutions fresh and use promptly. Consider the use of antioxidants if the solution is to be stored. |
| Precipitation in the solution | pH-dependent solubility or degradation leading to less soluble products. | This compound hydrochloride's solubility is pH-dependent, with peak dissolution at pH 1.2.[4] Ensure the pH of your solution is appropriate to maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound primarily degrades through three main pathways in aqueous solutions:
-
Hydrolysis: this compound is susceptible to both acid- and base-catalyzed hydrolysis, with "this compound acid hydrochloride" being a major degradation product.[1][2]
-
Oxidation: The tertiary amine group in the piperazine ring of this compound is prone to oxidation, leading to the formation of this compound N-oxide.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of this compound.[5]
Q2: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A2: While this compound's solubility is highest at a low pH (around 1.2), its stability is generally better under slightly acidic to neutral conditions.[4] For analytical purposes, a mobile phase pH of around 3.5 has been shown to provide good peak shape and resolution in HPLC, suggesting that maintaining the solution pH in this range could be beneficial for short-term stability.[6] For long-term storage, a comprehensive pH stability study is recommended to determine the optimal pH for your specific formulation.
Q3: How can I prevent oxidative degradation of my this compound solution?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: While specific studies on antioxidants with this compound are limited, this compound itself has been shown to possess antioxidant properties.[7][8][9][10][11] For formulations requiring long-term stability, the addition of common antioxidants could be beneficial.
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.
-
Chelating Agents: If metal ion catalysis of oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To ensure the stability of this compound aqueous solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber glass vials or other light-protecting containers to prevent photodegradation.[5]
-
Controlled Temperature: Store solutions at refrigerated (2-8 °C) or controlled room temperature, as elevated temperatures can accelerate hydrolysis and oxidative degradation.
-
Appropriate pH: Maintain the solution at a slightly acidic to neutral pH, as determined by your stability studies.
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies on this compound hydrochloride.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Conditions | Degradation (%) | Major Degradation Product(s) | Reference |
| Acid Hydrolysis | 1 M HCl, reflux for 2 h | 7.84% | One degradation product observed | [2] |
| Base Hydrolysis | 1 M NaOH, reflux for 30 min | 31% | One degradation product observed | [2] |
| Oxidative Degradation | 15% H₂O₂, reflux for 2 h | Significant degradation | One degradation product observed | [2] |
| Thermal Degradation (Dry Heat) | 100°C for 8 h (API powder) | No significant degradation | - | [2] |
| Photodegradation | Exposure to light in a photostability chamber | Decomposition detected | Four degradation products observed | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound hydrochloride under various stress conditions.
Materials:
-
This compound Hydrochloride API
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (15%)
-
HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
Monobasic potassium phosphate
-
Reaction vials (amber and clear)
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound HCl in HPLC-grade water (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 1 M HCl to achieve a final concentration of 100 µg/mL.
-
Reflux the solution for 2 hours.[5]
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Reflux the solution for 30 minutes.[5]
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 15% H₂O₂ to achieve a final concentration of 100 µg/mL.
-
Reflux the solution for 2 hours.[5]
-
Cool and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of this compound HCl powder in a vial and heat in an oven at 100°C for 8 hours.[2]
-
Dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound HCl in water (e.g., 1 mg/mL) in a clear vial.
-
Expose the solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil.[5]
-
After exposure, dilute the solution with mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol provides a starting point for a stability-indicating HPLC method capable of separating this compound from its degradation products.[1][2][6]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5).[6]
-
Initial conditions: 70:30 (v/v) methanol:buffer.
-
-
Flow Rate: 0.8 mL/min[6]
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 244 nm[6]
-
Injection Volume: 20 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability-indicating high-performance liquid chromatographic assay of this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound Enhances Cell Survival and Preserves Structural Integrity during Oxidative Injury to the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances Cell Survival and Preserves Structural Integrity during Oxidative Injury to the Retinal Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting buspirone variability in behavioral experiments
Technical Support Center: Buspirone Behavioral Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the use of this compound in behavioral experiments. Our aim is to help you navigate the complexities of this compound's pharmacology and achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the anxiolytic effects of this compound between subjects?
A1: Variability in response to this compound is a well-documented issue stemming from its complex pharmacokinetics and pharmacodynamics. The primary reasons include:
-
Extensive First-Pass Metabolism: When administered orally, this compound undergoes significant metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This leads to low and variable oral bioavailability, often less than 5%.
-
Formation of an Active Metabolite: The metabolism of this compound produces an active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which has a different pharmacological profile. 1-PP acts as an antagonist at α2-adrenergic receptors, which can lead to noradrenergic effects that may counteract the anxiolytic effects of this compound. The plasma concentrations of 1-PP can be substantially higher and more variable than those of the parent drug.
-
Genetic Polymorphisms: Individual differences in the expression and activity of CYP3A4 enzymes can lead to significant subject-to-subject variability in how this compound is metabolized, altering the ratio of this compound to 1-PP and affecting behavioral outcomes.
-
Drug and Food Interactions: Co-administration of substances that inhibit or induce CYP3A4 can drastically alter this compound's plasma concentrations. For example, grapefruit juice, a potent CYP3A4 inhibitor, can increase this compound's peak plasma concentration (Cmax) and area under the curve (AUC) by several fold.
Troubleshooting Steps:
-
Standardize Administration Route: Consider administration routes that bypass the first-pass effect, such as subcutaneous (SC) or intraperitoneal (IP) injections, to achieve more consistent plasma levels.
-
Control for Diet: Ensure a standardized diet for all experimental subjects and avoid components known to interact with CYP3A4 (e.g., grapefruit flavonoids).
-
Acclimatize Subjects: Thoroughly acclimatize animals to handling and injection procedures to minimize stress-induced variability.
-
Monitor Metabolite Levels: If possible, measure plasma concentrations of both this compound and 1-PP to better correlate pharmacological effects with specific molecular species.
Q2: My results with this compound are not consistent with the literature. What could be the cause?
A2: Discrepancies between your findings and published data can arise from subtle but critical differences in experimental design.
-
Timing of Behavioral Testing: this compound's peak plasma concentration after oral administration is typically reached within 40 to 90 minutes. The timing of your behavioral assay relative to drug administration is critical. Testing outside this window may result in drug concentrations that are too low to elicit a significant effect.
-
Behavioral Assay Sensitivity: The specific behavioral test being used can influence the outcome. Some assays may be more sensitive to the anxiolytic effects of this compound (mediated by 5-HT1A agonism), while others might be more affected by the noradrenergic effects of the 1-PP metabolite.
-
Chronic vs. Acute Dosing: this compound's clinical anxiolytic effects in humans often require chronic administration (weeks). In contrast, many preclinical studies use an acute dosing paradigm. The neurochemical adaptations that occur with chronic dosing are not captured in acute studies, potentially leading to different behavioral profiles.
Troubleshooting Steps:
-
Review and Align Protocols: Carefully compare your experimental protocol (dose, administration route, timing of testing) with the cited literature.
-
Conduct a Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.
-
Consider a Time-Course Study: Run a pilot study to determine the peak time of effect for this compound in your model by testing at different time points post-administration.
Quantitative Data Summary
For ease of comparison, the following tables summarize key pharmacokinetic data for this compound and the impact of metabolic inhibitors.
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Active Metabolite (1-PP) following Oral Administration
| Parameter | This compound | 1-(2-pyrimidinyl)-piperazine (1-PP) |
| Oral Bioavailability | Low and variable (~1% to 10%) | N/A (Metabolite) |
| Time to Peak (Tmax) | 40 - 90 minutes | 60 - 120 minutes |
| Half-life (t½) | 2 - 3 hours (highly variable) | ~6 hours |
| Primary Receptor Target | 5-HT1A Partial Agonist | α2-Adrenergic Antagonist |
Table 2: Influence of CYP3A4 Inhibitors on Oral this compound Pharmacokinetics
| Co-administered Substance | Change in this compound Cmax (Peak Concentration) | Change in this compound AUC (Total Exposure) | Reference |
| Grapefruit Juice | ~9-fold increase | ~9-fold increase | |
| Erythromycin | ~5-fold increase | ~6-fold increase | |
| Itraconazole | ~13-fold increase | ~19-fold increase |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation:
-
Weigh the rat to determine the correct dosage volume.
-
Prepare the this compound solution. This compound HCl can be dissolved in sterile water or saline. A common vehicle is water with a small amount of Tween 80 (e.g., 0.1%) to aid solubility.
-
Ensure the solution is at room temperature before administration.
-
-
Procedure:
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 18-gauge for an adult rat).
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the solution to avoid regurgitation.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Elevated Plus Maze (EPM) Assay with this compound
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Pre-treatment:
-
Administer this compound (e.g., via oral gavage or IP injection) at the predetermined time point before testing (e.g., 45 minutes prior).
-
Administer the vehicle to the control group.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms (to measure general activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound at serotonergic synapses.
Caption: Standard experimental workflow for a this compound behavioral study.
Caption: Troubleshooting flowchart for variable this compound results.
Technical Support Center: Optimizing Buspirone for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buspirone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is complex but is mainly attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[1][2][3] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonin-producing neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[1][4] Additionally, this compound has a weak antagonistic effect on dopamine D2 receptors and does not interact with benzodiazepine GABA receptors.[2][3]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A2: Based on published literature, a broad starting range of 0.1 µM to 50 µM is advisable for initial range-finding experiments. In a study using ARPE-19 cells, this compound showed protective effects against oxidative stress at concentrations from 0.1 µM to 10 µM.[5] Another study on human lymphocytes reported an IC50 value (the concentration causing 50% inhibition of cell viability) of 200 µg/ml (approximately 518 µM) after a 6-hour incubation, though significant toxicity-related effects were observed at lower concentrations (4, 20, and 40 µg/ml).[6] Therefore, starting with a logarithmic dilution series across a lower range (e.g., 0.01 µM to 100 µM) is a prudent approach to identify the optimal window for your specific cell type and endpoint.
Q3: How does this compound's metabolism affect in vitro experiments?
A3: this compound is extensively metabolized, primarily by the CYP3A4 enzyme, into several derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[7][8] While this is highly relevant for in vivo studies, in most standard in vitro cell culture systems, metabolic activity (especially from CYP enzymes) is low to non-existent unless using specific models like primary hepatocytes. Therefore, the observed effects in your assay are most likely attributable to the parent this compound compound itself.
Q4: Can this compound be cytotoxic to cells in culture?
A4: Yes, at higher concentrations, this compound can induce cytotoxicity. A study on human blood lymphocytes showed that this compound can trigger oxidative stress, mitochondrial membrane potential collapse, and lysosomal damage.[6][9] The reported IC50 in this system was 200 µg/ml.[6] It is crucial to perform a cell viability assay to determine the cytotoxic concentration range for your specific cell line before proceeding with functional assays.
Quantitative Data Summary
The following table summarizes key concentration data for this compound from in vitro studies. Researchers should use these values as a reference point, recognizing that optimal concentrations will vary significantly between different cell types, assay durations, and experimental endpoints.
| Cell Type | Assay Type | Concentration/Effect | Incubation Time | Reference |
| Human Lymphocytes | Cytotoxicity (IC50) | 200 µg/ml (~518 µM) | 6 hours | [6] |
| Human Lymphocytes | Oxidative Stress | 4, 20, 40 µg/ml | Not Specified | [6] |
| ARPE-19 (Human Retinal Pigment Epithelium) | Cell Viability (Protective Effect) | 0.1 µM to 10 µM | Not Specified | [5] |
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my assay.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration | The concentration may be too low. Perform a wide-range dose-response experiment (e.g., 10 nM to 100 µM) to identify an effective range. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free of contamination. Unhealthy cells may not respond appropriately.[10] |
| Lack of Target Expression | Confirm that your cell line expresses the 5-HT1A receptor at sufficient levels. This can be checked via qPCR, Western blot, or flow cytometry. |
| Assay Protocol Suboptimal | Review your assay parameters. Is the incubation time sufficient? Is the detection method sensitive enough? Optimize seeding density and reagent concentrations.[11] |
| Compound Integrity | Verify the purity and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. |
Problem: I am observing high levels of cell death.
| Potential Cause | Troubleshooting Steps |
| This compound Cytotoxicity | The concentration is likely too high. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the IC50 and select a non-toxic concentration range for your functional experiments.[6] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically <0.5%). Run a vehicle-only control to test for solvent effects.[12] |
| Assay-Induced Stress | Some assay reagents or lengthy incubation periods can be stressful to cells. Ensure all controls (untreated, vehicle) look healthy. |
Problem: My results show high variability between replicates or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Uneven cell distribution is a common source of variability.[13] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered concentrations. Avoid using the outermost wells or ensure proper humidification in the incubator.[14] |
| Inconsistent Incubation Times | Standardize all incubation times precisely for both compound treatment and assay development steps. |
| Reagent Preparation | Prepare fresh reagents and compound dilutions for each experiment to avoid degradation or contamination. |
Experimental Protocols & Visualizations
This compound's Primary Signaling Pathway
This compound primarily acts on the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Simplified 5-HT1A receptor signaling cascade activated by this compound.
Experimental Workflow for Concentration Optimization
A systematic approach is essential for determining the optimal this compound concentration. The following workflow outlines the key steps from initial testing to final dose-response analysis.
Caption: A four-step workflow for determining the optimal this compound concentration.
Protocol: Cell Viability (WST-1/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound and determine a safe concentration range for subsequent functional assays.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed cells into a 96-well clear-bottom black plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final solvent concentration is consistent and non-toxic across all wells (e.g., <0.5% DMSO).
-
Include "vehicle control" wells (medium + solvent) and "untreated" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control media.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10-20 µL of WST-1 or MTS reagent to each well, as per the manufacturer's instructions.[15]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm (for WST-1) or 490 nm (for MTS) using a microplate reader.
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Cell Survival and Preserves Structural Integrity during Oxidative Injury to the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Toxicity Effects of this compound, Cetirizine and Olanzapine on Human Blood Lymphocytes: in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of this compound, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Buspirone Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of buspirone and its analogs for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound and its analogs to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1][2] For this compound, its low oral bioavailability (approximately 4-5%) due to extensive first-pass metabolism is another significant hurdle.[3][4] Additionally, efflux transporters like P-glycoprotein (P-gp) at the BBB can actively pump drugs back into the bloodstream, further limiting brain penetration.[5][6]
Q2: What is the mechanism of action of this compound in the CNS?
This compound's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[7][8] It also has a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[7] Its anxiolytic effects are thought to be mediated by its interaction with the serotonin system.[8]
Q3: Are there any known this compound analogs with improved BBB penetration?
While numerous this compound analogs have been synthesized and evaluated for their pharmacological activity, specific quantitative data on their BBB penetration is limited in publicly available literature.[1][9][10][11] Studies have often focused on the structure-activity relationship concerning anxiolytic or antidepressant effects rather than direct BBB permeability. For instance, one study identified an analog, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (Compound 32), which was equipotent to this compound in its anxiolytic activity, but detailed BBB penetration data was not provided.[9] Another analog, MJ-13805, was also found to be equipotent to this compound in terms of anti-anxiety effects.[11]
Q4: What is the role of the active metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), in its CNS effects?
1-PP is a pharmacologically active metabolite of this compound.[4] Studies have shown that the concentration of 1-PP in the brain can be higher than that of this compound itself.[12][13] This suggests that 1-PP may contribute significantly to the overall therapeutic effects and side effects of this compound.
Troubleshooting Guides
In Vitro Permeability Assays
Issue: Low permeability of a this compound analog in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Possible Cause 1: High polarity. The molecule may have too many polar functional groups, hindering its ability to passively diffuse across the lipid membrane.
-
Troubleshooting:
-
Analyze the structure for hydrogen bond donors and acceptors.
-
Consider synthesizing analogs with increased lipophilicity by adding non-polar moieties or masking polar groups.
-
-
-
Possible Cause 2: Low solubility in the assay buffer. If the compound precipitates, its effective concentration for permeation will be lower than expected.
-
Troubleshooting:
-
Measure the solubility of the compound in the assay buffer.
-
If solubility is low, consider using a co-solvent, but be aware that this can affect the integrity of the artificial membrane.
-
-
Issue: High efflux ratio of a this compound analog in a Caco-2 or MDCK-MDR1 cell-based assay.
-
Possible Cause: The analog is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Confirm P-gp interaction by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[14]
-
Modify the structure of the analog to reduce its affinity for P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond donors or by making the molecule more rigid.[15]
-
-
In Vivo Studies
Issue: Low brain-to-plasma concentration ratio of a this compound analog in animal models.
-
Possible Cause 1: Poor BBB penetration. This could be due to the same reasons identified in the in vitro assays (high polarity, P-gp efflux).
-
Troubleshooting:
-
Correlate the in vivo results with your in vitro permeability and efflux data.
-
If P-gp efflux is suspected, consider co-administration with a P-gp inhibitor in your animal model to confirm.
-
-
-
Possible Cause 2: Rapid metabolism. The analog may be rapidly metabolized in the liver, reducing the amount of compound that reaches the brain.
-
Troubleshooting:
-
Perform pharmacokinetic studies to determine the half-life of the compound in plasma.
-
Analyze plasma and brain tissue for the presence of metabolites.
-
-
-
Possible Cause 3: High plasma protein binding. Only the unbound fraction of a drug is available to cross the BBB.
-
Troubleshooting:
-
Measure the plasma protein binding of your analog. If it is very high, consider structural modifications to reduce it.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (1-PP)
| Parameter | This compound | 1-PP (Metabolite) | Reference(s) |
| Oral Bioavailability | ~4-5% | - | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | - | [16] |
| Elimination Half-life | 2-3 hours | ~6 hours | [16] |
| Plasma Protein Binding | ~86-95% | - | [16] |
| Brain-to-Plasma Ratio (Rat) | Higher in brain than plasma | Higher in brain than plasma | [12][13] |
Table 2: Summary of Structural Modifications of this compound Analogs and their Reported Activities
| Structural Modification | Example Analog(s) | Reported Activity | Reference |
| Modification of the imide portion | 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione | Equipotent anxiolytic activity to this compound | [9] |
| Replacement of the pyrimidinylpiperazine moiety | 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione | Anxiolytic-like and antidepressant-like effects | [17] |
| Alterations in the alkylene chain length | Various analogs with different chain lengths | Affected potency at dopamine receptors | [1] |
| Substitution on the aryl moiety | Various substituted N-arylpiperazine derivatives | Modest effects on dopamine receptor binding affinity | [1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
Methodology:
-
Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.[18][19]
-
Donor Solution: The this compound analog is dissolved in a buffer at a relevant pH (e.g., 7.4) to create the donor solution.
-
Acceptor Solution: The wells of an acceptor plate are filled with a buffer solution.
-
Assay Assembly: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Cell Monolayer Permeability Assay
This assay assesses both passive permeability and active transport, including efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[14][20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[20]
-
Permeability Assay (Apical to Basolateral): The this compound analog is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Efflux Assay (Basolateral to Apical): The compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
P-gp Inhibition (Optional): The assays can be repeated in the presence of a P-gp inhibitor (e.g., verapamil) to determine if the compound is a P-gp substrate.[14]
-
Quantification: Compound concentrations are measured by LC-MS/MS.
-
Calculation: Papp values for both directions are calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the brain interstitial fluid of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.[21][22]
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[23]
-
Drug Administration: The this compound analog is administered systemically (e.g., intravenously or orally).
-
Sample Collection: Dialysate samples are collected at regular intervals.[23]
-
Analysis: The concentration of the analog in the dialysate is measured using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The unbound brain concentration-time profile is determined.
Visualizations
Caption: Overcoming the Blood-Brain Barrier.
Caption: Experimental workflow for BBB penetration assessment.
Caption: this compound's mechanism of action at the serotonin synapse.
References
- 1. This compound analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization Of Peptide Transporters In MDCKII -MDR1 Cell line As A Model For Oral Absorption Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular basis of this compound's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative neuropharmacology of this compound and MJ-13805, a potential anti-anxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The novel this compound analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, with anxiolytic-like and antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uva.theopenscholar.com [uva.theopenscholar.com]
Minimizing off-target effects of buspirone in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buspirone in experimental models. The focus is on minimizing the off-target effects of this compound to ensure the validity and specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
This compound's primary on-target effect is as a partial agonist at serotonin 5-HT1A receptors, which is believed to mediate its anxiolytic properties.[1][2] However, it also exhibits several off-target effects that can confound experimental results. These include antagonism at dopamine D2, D3, and D4 receptors, and, through its major metabolite 1-(2-pyrimidinyl)piperazine (1-PP), antagonism of alpha-2 adrenergic receptors.[3]
Q2: How can I minimize the dopaminergic off-target effects of this compound in my experiments?
Minimizing dopaminergic off-target effects primarily involves careful dose selection. Lower doses of this compound preferentially activate 5-HT1A autoreceptors, while higher doses are more likely to engage dopamine D2 receptors.[4][5]
-
Dose-Response Studies: Conduct a dose-response study in your specific model to identify the lowest effective dose that produces the desired 5-HT1A-mediated effect without significant dopaminergic antagonism.
-
Behavioral Assays: In behavioral paradigms, be aware that higher doses of this compound can induce motor effects, such as catalepsy or changes in locomotor activity, which may be indicative of D2 receptor blockade.[6]
Q3: What is the role of the metabolite 1-PP in this compound's off-target effects?
This compound is extensively metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), which is an antagonist of alpha-2 adrenergic receptors.[7][8][9][10][11] This can lead to an increase in noradrenergic neuron firing, which may influence behavioral and physiological readouts.[7]
Q4: Are there pharmacological tools to block this compound's off-target effects?
Yes, co-administration of specific antagonists can help dissect the contribution of different receptor systems to this compound's effects.
-
To isolate 5-HT1A receptor effects: While not ideal for minimizing off-target effects in a primary experiment, the 5-HT1A antagonist WAY-100635 can be used in separate control experiments to confirm that the observed effect of this compound is indeed mediated by 5-HT1A receptors.[12][13][14]
-
To investigate dopaminergic involvement: A dopamine D2 receptor agonist like apomorphine can be used to counteract the antagonistic effects of high-dose this compound at D2 receptors.[15]
Q5: Can the route of administration influence this compound's off-target effects?
Yes, the route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound.
-
Systemic vs. Local Administration: Systemic administration (e.g., intraperitoneal, oral) will lead to widespread distribution and metabolism, resulting in both on- and off-target effects.[16] In contrast, local administration, such as intra-hippocampal injection, can be used to target 5-HT1A receptors in a specific brain region, thereby minimizing systemic off-target effects.[17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected anxiogenic-like effects in the elevated plus-maze. | Higher doses of this compound can produce anxiogenic-like effects in this paradigm, potentially due to its complex pharmacology, including dopamine receptor antagonism.[19][20] | Conduct a full dose-response curve. Anxiolytic-like effects are often observed at lower doses (e.g., 0.03-0.3 mg/kg, p.o. in rats), while higher doses may be ineffective or anxiogenic.[16][21] |
| Increased immobility in the forced swim test, contrary to expected antidepressant-like effects. | This compound can increase immobility in the forced swim test in mice, an effect that may be mediated by postsynaptic 5-HT1A receptors and influenced by dopaminergic systems.[15] | Consider the species and strain of your animal model, as effects can vary. Use a 5-HT1A antagonist like NAN-190 in a control experiment to verify the receptor involvement.[15] Also, consider that this test may reflect anxiety-related responses.[22] |
| Observed effects are not blocked by a 5-HT1A antagonist. | The observed effect may be due to one of this compound's off-target actions (dopamine or adrenergic receptor antagonism) or actions of its metabolites. | Investigate the involvement of the dopaminergic system by co-administering a D2 agonist.[15] Consider the contribution of the metabolite 1-PP and its alpha-2 adrenergic antagonism. |
| Variability in behavioral responses between animals. | Individual differences in metabolism can lead to varying levels of this compound and its active metabolite, 1-PP. | Ensure consistent administration procedures and consider measuring plasma or brain levels of this compound and 1-PP to correlate with behavioral outcomes.[16] |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (pKi)
| Receptor | Human | Rat |
| 5-HT1A | 8.33 | 7.50 |
| Dopamine D2 | ~7.0 | ~6.5 |
| Dopamine D3 | ~7.5 | - |
| Dopamine D4 | ~7.0 | - |
| Alpha-1 Adrenergic | ~6.0 | - |
Data compiled from multiple sources. pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate higher affinity.
Table 2: Dose-Dependent Effects of this compound in Rodent Models
| Experimental Model | Species | Route | Dose Range (mg/kg) | Primary Effect | Potential Off-Target Concern at Higher Doses | Reference |
| Elevated Plus Maze | Rat (Long-Evans) | p.o. | 0.03 - 0.3 | Anxiolytic-like | Anxiogenic-like effects and sedation at higher doses (10 mg/kg). | [16][21] |
| Forced Swim Test | Mouse | i.p. | 3 - 10 | Increased immobility | Dopaminergic system involvement. | [15] |
| Open Field | Rat | i.p. | 0.04 - 10 | Dose-dependent decrease in rearing | Significant decrease in ambulation at higher doses (3.3-10 mg/kg). | [23] |
| Drug Discrimination | Rat | i.p. | 1.0 - 2.0 | 5-HT1A autoreceptor stimulation | D2 receptor antagonism overrides 5-HT1A effects at higher doses. | [4] |
| Cortical EEG | Rat | i.p. | 5 | 5-HT1A mediated theta-activity slowing | At 10 mg/kg, additional alpha-band power increase, suggesting D2 involvement. | [24] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects
Objective: To assess the anxiolytic-like effects of this compound by measuring the time spent in the open arms of an elevated plus-shaped maze.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video tracking software.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Experimental animals (rats or mice).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[25]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.) at a predetermined time before testing (typically 30 minutes).
-
Placement on Maze: Gently place the animal in the center of the maze, facing one of the open arms.[26]
-
Data Collection: Allow the animal to explore the maze for a 5-minute session.[26] Record the time spent in the open arms, closed arms, and the number of entries into each arm using video tracking software.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. An increase in these parameters is indicative of an anxiolytic-like effect.
Troubleshooting:
-
Low overall activity: This could indicate sedation, a potential off-target effect at higher doses. Ensure the dose is within the anxiolytic range.
-
High variability: Ensure consistent handling and placement of the animals on the maze.[26]
Forced Swim Test (FST) for Assessing Antidepressant-like and Anxiety-related Behaviors
Objective: To assess the effects of this compound on depressive-like or anxiety-related behavior by measuring the duration of immobility in a water-filled cylinder.
Materials:
-
Cylindrical container (e.g., 50 cm height, 20 cm diameter).
-
Water at a controlled temperature (24-30°C).[27]
-
Video recording equipment.
-
This compound solution.
-
Vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Preparation: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats).[27]
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.[22]
-
Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.[28]
-
Data Recording: Record the entire session. The last 4 minutes are typically scored for immobility, swimming, and struggling behaviors.[29]
-
Data Analysis: Score the duration of immobility. A decrease in immobility is often interpreted as an antidepressant-like effect, while an increase can be indicative of other behavioral changes.[15]
Troubleshooting:
-
Sinking: Animals must be continuously observed, and any animal that sinks must be immediately removed from the water.[27]
-
Interpretation of Immobility: Be cautious with the interpretation of immobility changes with this compound, as it can be influenced by factors other than depression, such as anxiety or motor effects.[15][22]
Signaling Pathways and Experimental Workflows
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. This compound: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent effects of this compound on behavior and cerebral glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metabolite of this compound increases locus coeruleus activity via alpha2-receptor blockade (1989) | Göran Engberg | 34 Citations [scispace.com]
- 8. Alpha 2-adrenoceptor antagonist activity may account for the effects of this compound in an anticonflict test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the alpha 2-adrenoceptor blocking properties of this compound and ipsapirone in healthy subjects. Relationship with the plasma concentration of the common metabolite 1-(2-pyrimidinyl)-piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-pyrimidinyl)-piperazine, a this compound metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acute and chronic this compound on impulsive choice and efflux of 5-HT and dopamine in hippocampus, nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The partial 5-HT(1A) agonist this compound reduces the expression and development of l-DOPA-induced dyskinesia in rats and improves l-DOPA efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound requires the intact nigrostriatal pathway to reduce the activity of the subthalamic nucleus via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intra-hippocampal this compound in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound impaired acquisition and retention in avoidance tasks: involvement of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An evaluation of the elevated plus-maze test using the novel anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, this compound, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anxiolytic Effects of this compound and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dose-response analysis of the effects of this compound on rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of 5-HT1A serotonin and D2 dopamine receptors in this compound effects on cortical electrical activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Elevated plus maze protocol [protocols.io]
- 26. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Technical Support Center: Buspirone Dosage in Aged Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for administering buspirone to aged animal models.
Frequently Asked Questions (FAQs)
Q1: Why is special consideration required when determining this compound dosage for aged animal models?
Aged animal models often exhibit physiological changes that can alter drug metabolism and sensitivity. These can include reduced liver and kidney function, which are the primary organs for this compound metabolism and excretion. While some clinical studies in elderly humans have not found significant age-related differences in this compound pharmacokinetics, aged individuals or animals may have a greater sensitivity to the drug's effects. Therefore, a cautious approach with dose adjustments is critical to avoid adverse effects and ensure experimental validity.
Q2: What is a recommended starting dose of this compound for aged rodents (rats and mice)?
Direct, peer-reviewed studies detailing specific starting doses for geriatric rodents are limited. The most prudent approach is to begin dosing at the lower end of the established effective range for adult animals and titrate upwards based on observed effects and tolerance.
-
For Rats: Anxiolytic effects have been observed at oral doses as low as 0.03-0.3 mg/kg in the elevated plus-maze test. Studies using intraperitoneal (i.p.) injections have shown behavioral effects in a range from 0.04 mg/kg to 10 mg/kg. A starting i.p. dose of 0.1 - 1.0 mg/kg is a conservative starting point for aged rats.
-
For Mice: Effective doses in behavioral tests have been reported in the range of 0.3-10 mg/kg (i.p.). A study on a PTSD model found anxiolytic effects at 2 mg/kg (i.p.) but not at 0.5 or 10 mg/kg. A recommended starting i.p. dose for aged mice is 0.5 - 2.0 mg/kg .
Q3: How might the pharmacokinetics and pharmacodynamics of this compound differ in aged animals?
-
Pharmacokinetics: this compound is metabolized by the liver (specifically by the CYP3A4 enzyme) and its metabolites are excreted by the kidneys. Age-related decline in hepatic and renal function can potentially reduce the clearance of the drug, leading to increased plasma levels and a longer half-life. Researchers should consider assessing baseline liver and kidney function in their aged cohorts.
-
Pharmacodynamics: Greater sensitivity of some older patients to this compound has been suggested, even if pharmacokinetics are unchanged. This could be due to age-related changes in receptor density or downstream signaling pathways. This compound's primary mechanism is as a serotonin 5-HT1A receptor partial agonist.
Q4: What are the signs of an overdose or significant adverse effects in aged animal models?
Researchers should closely monitor animals for signs of excessive sedation or motor impairment, which can indicate the dose is too high.
-
Sedation and Decreased Motor Activity: In rats, doses of 10 mg/kg (p.o.) have been shown to significantly decrease horizontal and vertical movements. Higher doses (3.3 and 10 mg/kg, i.p.) also decreased ambulation. In mice, a 10 mg/kg dose was found to impair performance by depressing motor activity.
-
Other Signs: Other potential side effects include changes in appetite, heart rate, and paradoxical effects like increased aggression.
If these signs are observed, the dosage should be reduced.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No observable anxiolytic effect. | Dose may be too low; Insufficient duration of treatment. | Gradually increase the dose in small increments (e.g., 50% of the initial dose) every 2-3 days. Ensure chronic administration for at least two weeks, as this compound's effects can be delayed. |
| High inter-animal variability in response. | Natural biological variation, exacerbated in aged populations; Inconsistent drug administration. | Increase the number of subjects per group to improve statistical power. Ensure consistent administration technique (e.g., time of day, with/without food) as food can increase this compound's bioavailability. High inter-animal variability has been noted in pharmacokinetic studies. |
| Animals appear sedated or ataxic. | Dose is too high; Impaired drug clearance. | Immediately reduce the dose to the previous effective, non-sedating level. If signs persist, consider assessing renal/hepatic function. Doses of 10 mg/kg have been associated with sedation in rodents. |
| Unexpected behavioral changes (e.g., aggression). | Paradoxical drug reaction. | Discontinue the drug and consult veterinary staff. While uncommon, such reactions can occur. |
Data Summary Tables
Table 1: Summary of this compound Dose-Response in Adult Rodent Models
| Species/Strain | Dose Range (mg/kg) | Route | Behavioral Test | Key Findings | Citation |
| Long-Evans Rats | 0.03 - 10.0 | p.o. | Elevated Plus Maze (EPM) | Inverted U-shaped dose-response; anxiolytic effect at 0.03-0.3 mg/kg. | |
| Long-Evans Rats | 0.3 - 60.0 | p.o. | Vogel Conflict Test | Anxiolytic effect at 10-30 mg/kg. | |
| Sprague-Dawley Rats | 0.04 - 10.0 | i.p. | Open Field Test | Dose-dependent decrease in rearing; decreased ambulation at ≥3.3 mg/kg. | |
| Sprague-Dawley Rats | 1.5, 2.5, 3.5 | i.p. | Forelimb Function (SCI model) | Best functional recovery observed at the lowest dose (1.5 mg/kg). | |
| CD-1 Mice | 0.5, 2.0, 10.0 | i.p. | EPM (PTSD model) | Anxiolytic-like effect observed only at 2 mg/kg after 15 days of treatment. | |
| Mice | 0.3 - 10.0 | i.p. | Active/Passive Avoidance | Disrupted retention of learning; 10 mg/kg impaired motor activity. |
Table 2: Key Pharmacokinetic & Safety Considerations
| Parameter | Observation | Relevance to Aged Models | Citation |
| Metabolism | Primarily hepatic via CYP3A4 enzymes. | Age-related decline in liver function can impair clearance. Use with caution in animals with hepatic insufficiency. | |
| Excretion | Primarily renal (29-63% of dose excreted in urine as metabolites). | Age-related decline in kidney function can impair clearance. Use with caution in animals with renal disease. | |
| Elimination Half-Life | Approx. 2-3 hours in healthy adults. | May be prolonged in aged animals with compromised organ function. | |
| Food Interaction | Food increases bioavailability. | To ensure consistent absorption, always administer this compound in the same manner relative to feeding (e.g., always 1 hour before food). | |
| Drug Interactions | Potent CYP3A4 inhibitors (e.g., grapefruit juice, some antifungals) or inducers (e.g., rifampin) can significantly alter plasma levels. | Be aware of any co-administered drugs. Dose adjustments may be necessary. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
-
Preparation:
-
Calculate the required dose based on the animal's most recent body weight.
-
This compound hydrochloride is soluble in saline. Prepare a fresh solution on the day of the experiment. For example, to achieve a 1 mg/kg dose with an injection volume of 1 mL/kg, create a 1 mg/mL solution.
-
Draw the calculated volume into a sterile syringe (e.g., 25-27 gauge needle for mice, 23-25 gauge for rats).
-
-
Animal Restraint:
-
Gently restrain the animal, ensuring a firm but not restrictive grip. For rats, one hand can secure the head and forelimbs while the other supports the body. For mice, scruffing is a common method.
-
Position the animal so the abdomen is exposed and tilted slightly downwards.
-
-
Injection:
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no blood or fluid is drawn, confirming you have not entered a vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, lethargy). Behavioral testing is often conducted 30 minutes post-injection.
-
Protocol 2: Behavioral Assessment via Elevated Plus Maze (EPM)
-
Apparatus: The maze should consist of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor. The lighting in the room should be consistent across all tests.
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment begins to acclimate to the environment.
-
Procedure:
-
Administer this compound or vehicle control as per the study design (e.g., 30 minutes before the test).
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Immediately start a timer and video recording for a 5-minute session. The experimenter should leave the immediate vicinity of the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries).
-
Visualizations
Caption: Experimental workflow for a chronic this compound study in aged animals.
Caption: Decision-making flowchart for this compound dosage adjustment.
Caption: Simplified signaling pathway for this compound's action on 5-HT1A receptors.
Enhancing the signal-to-noise ratio in buspirone binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buspirone binding assays and enhancing the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its significance in binding assays?
A1: this compound is an anxiolytic drug that primarily targets the serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR).[1][2] It acts as a high-affinity partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1][3] Understanding this interaction is crucial for developing therapeutic agents for anxiety and depression. Binding assays are therefore essential for characterizing the affinity and functional activity of this compound and its analogs at the 5-HT1A receptor.
Q2: Which radioligand is most commonly used for this compound competitive binding assays?
A2: The most frequently used radioligand for studying this compound binding to the 5-HT1A receptor is [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT).[1][4][5] This is a high-affinity agonist for the 5-HT1A receptor.[1]
Q3: What is a typical signal-to-noise ratio for a successful this compound binding assay?
A3: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding constitutes more than 50% of the total binding, it becomes challenging to obtain reliable and reproducible data.
Q4: Can whole cells be used for this compound binding assays instead of membrane preparations?
A4: Yes, it is possible to use whole cells that express the 5-HT1A receptor. However, this approach may lead to higher non-specific binding due to the presence of other cellular components. Therefore, when using whole cells, optimization of the washing steps is particularly critical to ensure the adequate removal of unbound radioligand.
Troubleshooting Guide
High Non-Specific Binding
Q5: My this compound binding assay is showing high non-specific binding (NSB). What are the common causes and how can I reduce it?
A5: High non-specific binding is a frequent issue in radioligand binding assays and can obscure the specific binding signal. Here are the common causes and solutions:
-
Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.
-
Solution: For competitive binding assays, use a concentration of the radioligand at or below its dissociation constant (Kd).[6] It is recommended to perform a saturation binding experiment to determine the optimal radioligand concentration.
-
-
Inadequate Blocking: Failure to block non-specific binding sites on the filter membrane and assay plates can result in high background.
-
Solution: Pre-soak the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material.
-
-
Insufficient Washing: Inadequate washing after filtration will not effectively remove all the unbound radioligand.
-
Solution: Increase the number of wash cycles (e.g., 3-4 times) with ice-cold wash buffer.[7] Ensure that the filters do not dry out during the washing process.
-
-
Hydrophobic Interactions: The radioligand or test compound may be hydrophobic, causing it to stick to plasticware and filters.
-
Solution: Consider adding a low concentration of a non-ionic detergent, such as 0.01% Tween-20, to the assay buffer to reduce hydrophobic interactions. Including bovine serum albumin (BSA) at a concentration of 0.1-0.5% in the buffer can also help.
-
Low Specific Binding Signal
Q6: I am observing a very weak specific binding signal in my assay. What could be the reason and how can I improve it?
A6: A low specific binding signal can make it difficult to accurately determine the binding parameters. Here are potential causes and their remedies:
-
Low Receptor Concentration: The concentration of the 5-HT1A receptor in your membrane preparation may be too low.
-
Solution: Increase the amount of membrane protein per well. It is advisable to perform a protein concentration optimization experiment to find the optimal amount that gives a robust signal without depleting the radioligand.
-
-
Degraded Receptor Preparation: Improper storage or repeated freeze-thaw cycles of the membrane preparation can lead to receptor degradation.
-
Solution: Use a freshly prepared membrane stock or ensure that aliquots are stored properly at -80°C and thawed only once before use.
-
-
Suboptimal Incubation Time: The binding reaction may not have reached equilibrium.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time required for the binding to reach a steady state.[6]
-
-
Incorrect Radioligand Concentration: While a high concentration can increase NSB, a concentration that is too low may not provide a detectable signal.
-
Solution: Ensure the radioligand concentration is appropriate for the receptor density and the specific activity of the radioligand. A concentration close to the Kd is often a good starting point.
-
Poor Reproducibility
Q7: I am getting inconsistent results between replicate wells and experiments. What are the likely sources of this variability?
A7: Poor reproducibility can undermine the validity of your results. Here are some common factors that contribute to this issue:
-
Inaccurate Pipetting: Errors in pipetting, especially with small volumes or viscous solutions, can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.
-
-
Inhomogeneous Membrane Preparation: If the membrane preparation is not uniformly suspended, different wells will receive varying amounts of receptor.
-
Solution: Thoroughly vortex the membrane preparation before aliquoting it into the assay plate to ensure a homogenous suspension.
-
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect binding kinetics and equilibrium.
-
Solution: Use a calibrated incubator and ensure a consistent temperature is maintained throughout the incubation period for all experiments.
-
-
Inconsistent Washing: Variations in the washing procedure can lead to differing levels of residual unbound radioligand.
-
Solution: Use an automated cell harvester for filtration and washing to ensure consistency across all wells. If washing manually, be meticulous about the volume of wash buffer and the duration of each wash step.
-
Quantitative Data Summary
Table 1: Typical Binding Parameters for this compound and Related Ligands at the 5-HT1A Receptor.
| Ligand | Parameter | Value | Assay Type |
| This compound | Ki | ~31.6 nM | Radioligand Competition Assay |
| [3H]-8-OH-DPAT | Kd | ~0.5 - 2.5 nM | Saturation Binding Assay |
| Serotonin (5-HT) | Ki | ~2.5 - 4.5 nM | Radioligand Competition Assay |
Disclaimer: The values presented are compiled from various sources and may vary based on experimental conditions such as the cell line, radioligand, and specific assay protocol used.[1]
Table 2: Recommended Concentration Ranges for Key Assay Components.
| Component | Recommended Concentration | Purpose |
| [3H]-8-OH-DPAT | 0.5 - 2.0 nM (at or below Kd) | Radioligand |
| This compound | 10⁻¹¹ to 10⁻⁵ M | Competitor for IC50 determination |
| Unlabeled 5-HT or this compound | 10 µM | To determine non-specific binding |
| Membrane Protein | 50 - 100 µg per well | Source of 5-HT1A receptors |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-8-OH-DPAT
-
Test Compound: this compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold assay buffer and determine the protein concentration. Dilute the membrane preparation to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT, and 150 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled 5-HT or this compound (e.g., 10 µM), 50 µL of [3H]-8-OH-DPAT, and 150 µL of membrane preparation.[7]
-
Competitor Wells: 50 µL of varying concentrations of this compound, 50 µL of [3H]-8-OH-DPAT, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer (e.g., 3 x 1 mL) to remove non-specifically bound radioligand.[7]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: A typical experimental workflow for a competitive this compound binding assay.
Caption: The canonical signaling pathway of the 5-HT1A receptor upon activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Neurochemistry and neurophysiology of this compound and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buspirone Interference with Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential interference caused by buspirone in fluorescence-based assays. The following information is structured to address common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Does this compound itself fluoresce?
Yes, this compound is intrinsically fluorescent. Its fluorescence properties are characterized by an excitation maximum in the ultraviolet (UV) range, at approximately 237-238 nm, and an emission maximum at around 380 nm.[1] This inherent fluorescence, also known as autofluorescence, is a critical consideration when designing and interpreting fluorescence-based experiments involving this compound.
Q2: What are the primary mechanisms by which this compound can interfere with fluorescent probes?
This compound can interfere with fluorescent assays through two main mechanisms:
-
Autofluorescence: As mentioned above, this compound's native fluorescence can contribute to the total signal detected in an assay, potentially leading to artificially high readings and false-positive results. This is most likely to be a problem when using fluorescent probes that are excited by UV or near-UV light and emit in the violet-to-blue region of the spectrum.
-
Fluorescence Quenching: this compound may decrease the fluorescence intensity of a probe. This can occur through various mechanisms, including direct interaction with the fluorophore, leading to non-emissive de-excitation. This can result in a false-negative or an underestimation of the true signal.
Q3: Is spectral overlap between this compound and common fluorescent probes a major concern?
Direct spectral overlap with commonly used visible-light excitable fluorescent probes is generally not a primary concern. The excitation and emission of this compound are in the UV and near-UV regions, respectively.[1] Most popular fluorescent dyes, such as fluorescein (FITC), rhodamine (TRITC), and cyanine dyes (e.g., Cy5), are excited by and emit light at significantly longer wavelengths in the visible and far-red spectrum. However, some UV-excitable probes, like DAPI or certain tryptophan-based measurements, could be more susceptible to direct interference.
Q4: Can the metabolites of this compound also interfere with fluorescence assays?
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
Problem 1: Higher-than-expected fluorescence signal in the presence of this compound.
This is a classic sign of autofluorescence from this compound itself.
-
Step 1: Run a "this compound Only" Control.
-
Action: Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent probe.
-
Expected Outcome: If you observe a significant fluorescence signal in this control, it confirms that this compound is autofluorescent under your experimental conditions.
-
-
Step 2: Determine the Spectral Profile of this compound's Autofluorescence.
-
Action: Using a spectrophotometer, measure the excitation and emission spectra of the "this compound only" sample.
-
Expected Outcome: This will provide the exact wavelengths of maximum excitation and emission for this compound in your assay buffer, allowing you to assess the potential for spectral overlap with your probe.
-
-
Step 3: Mitigate Autofluorescence Interference.
-
Option A: Background Subtraction. If the autofluorescence is moderate and consistent, you can subtract the signal from the "this compound only" control from your experimental measurements.
-
Option B: Use a Red-Shifted Fluorescent Probe. If significant spectral overlap exists, switch to a fluorescent probe with excitation and emission wavelengths further into the red or near-infrared region of the spectrum, where this compound does not fluoresce.
-
Option C: Time-Resolved Fluorescence (TRF). If available, TRF can distinguish the short-lived autofluorescence of this compound from the longer-lived emission of a suitable TRF probe.
-
Problem 2: Lower-than-expected fluorescence signal in the presence of this compound.
This suggests that this compound may be quenching the fluorescence of your probe.
-
Step 1: Perform a Quenching Control Experiment.
-
Action: Prepare a series of samples with a fixed concentration of your fluorescent probe and increasing concentrations of this compound.
-
Expected Outcome: A dose-dependent decrease in fluorescence intensity will indicate a quenching effect.
-
-
Step 2: Characterize the Quenching Mechanism (Optional but Recommended).
-
Action: To distinguish between static and dynamic quenching, you can perform temperature-dependent fluorescence measurements. In dynamic quenching, an increase in temperature will typically increase the quenching effect, while in static quenching, it will decrease it.
-
-
Step 3: Mitigate Quenching Effects.
-
Option A: Reduce this compound Concentration. If experimentally feasible, lowering the concentration of this compound may reduce the quenching to an acceptable level.
-
Option B: Change the Fluorescent Probe. Some fluorophores are more susceptible to quenching than others. Testing alternative probes with different chemical structures may identify one that is less affected by this compound.
-
Option C: Modify Assay Conditions. Changes in buffer composition, pH, or viscosity can sometimes alter the interaction between the quencher and the fluorophore, potentially reducing the quenching effect.
-
Data Presentation
Table 1: Intrinsic Fluorescence Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~237-238 | [1] |
| Emission Maximum | ~380 | [1] |
Table 2: Troubleshooting Summary for this compound Interference
| Observed Issue | Potential Cause | Recommended Action |
| Increased Fluorescence Signal | This compound Autofluorescence | 1. Run "this compound Only" control.2. Background subtraction.3. Switch to a red-shifted probe. |
| Decreased Fluorescence Signal | Fluorescence Quenching | 1. Perform quenching control titration.2. Reduce this compound concentration.3. Test alternative fluorescent probes. |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under specific experimental conditions.
Materials:
-
This compound hydrochloride
-
Assay buffer (identical to the one used in the main experiment)
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a dilution series of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Transfer the solutions to the cuvettes or microplate wells.
-
Set the fluorometer to the excitation and emission wavelengths used for your experimental fluorescent probe.
-
Measure the fluorescence intensity for each this compound concentration.
-
(Optional) To determine the full spectral characteristics, perform an excitation scan at the emission maximum of your probe and an emission scan at the excitation maximum of your probe.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of a specific probe.
Materials:
-
This compound hydrochloride
-
Fluorescent probe of interest
-
Assay buffer
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Prepare a working solution of your fluorescent probe in the assay buffer at a fixed concentration.
-
Prepare a stock solution of this compound in the assay buffer.
-
In a series of cuvettes or microplate wells, add the fluorescent probe working solution.
-
Add increasing volumes of the this compound stock solution to create a concentration gradient of this compound. Ensure the final volume in each sample is the same by adding assay buffer.
-
Include a control sample with only the fluorescent probe and assay buffer (zero this compound).
-
Incubate the samples under the same conditions as your main experiment (temperature, time).
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths for your probe.
-
Plot the fluorescence intensity as a function of this compound concentration to observe any quenching effect.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound interference.
Caption: Logical flow for experimentally evaluating this compound interference.
Caption: Diagram illustrating how this compound can have both a biological and an interfering effect in a fluorescence-based signaling assay.
References
Stability testing of buspirone under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of buspirone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis, oxidation, and photolysis.[1] Under acidic and basic conditions, hydrolysis can occur, with "this compound acid hydrochloride" being a major degradation product.[1][2][3] The tertiary amine group in the piperazine ring is susceptible to oxidation, leading to the formation of this compound N-oxide.[1][4] Exposure to light can also cause photolytic degradation.[1]
Q2: What are the recommended long-term and accelerated stability testing conditions for this compound according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the recommended storage conditions for stability testing are:
These conditions are designed to simulate various climatic zones and to accelerate the identification of potential degradation products.[6][7]
Q3: How frequently should samples be tested during a stability study?
A3: For a new drug product, testing should typically be conducted every 3 months during the first year, every 6 months in the second year, and annually thereafter.[5] For accelerated stability studies, a minimum of three time points, such as 0, 3, and 6 months, is recommended.[5]
Q4: What is the significance of polymorphism in this compound stability?
A4: this compound hydrochloride exists in at least two polymorphic forms, Form 1 and Form 2.[8][9] These forms can interconvert, particularly under stress conditions of high temperature and humidity, with Form 2 tending to convert to the more thermodynamically stable Form 1.[8][9] This conversion can impact the drug's physicochemical properties, such as solubility and dissolution, which are critical for bioavailability and therapeutic efficacy.[8] Therefore, it is crucial to monitor and control the polymorphic form during stability studies.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized for separating all potential degradation products. The United States Pharmacopoeia (USP) HPLC assay method for this compound may not be able to discriminate this compound from its degradation products.[2][3]
-
Troubleshooting Steps:
-
Method Development: Develop a stability-indicating HPLC method. One reported method utilizes an Ultrasphere C18 column heated to 40°C with a gradient program of monobasic potassium phosphate buffer (pH 6.9) and an acetonitrile-methanol mixture.[2][3][10]
-
Column Temperature: Ensure the column temperature is maintained precisely, as temperature fluctuations can affect resolution.[2] For instance, a temperature of 40 ± 5°C has been shown to be critical for separating this compound from its impurities.[2]
-
Gradient Optimization: Adjust the gradient elution profile to enhance the separation of closely eluting peaks.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor multiple wavelengths (e.g., 210 nm and 244 nm) to ensure all impurities are detected.[2][3][10]
-
Issue 2: Unexpected degradation products are observed.
-
Possible Cause: The forced degradation conditions may be too harsh, leading to secondary degradation products not typically seen under standard storage conditions. Alternatively, there could be an interaction with excipients in the formulation.
-
Troubleshooting Steps:
-
Review Forced Degradation Conditions: Ensure the stress conditions are appropriate to achieve 5-20% degradation. If degradation is too extensive, reduce the stress duration, temperature, or reagent concentration.
-
Excipient Compatibility Study: Conduct compatibility studies of this compound with individual excipients under stress conditions to identify any potential interactions.[2][3] For example, magnesium stearate has been reported to be relatively incompatible with this compound at higher concentrations.[2]
-
Characterize Unknown Peaks: Utilize techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the unknown degradation products.
-
Issue 3: Inconsistent dissolution results during stability testing.
-
Possible Cause: Changes in the physical properties of the drug product, such as particle size, crystal form (polymorphism), or formulation integrity, can occur during storage.[8] Stability data for some this compound capsule formulations have shown failure to meet dissolution specifications after 3 months of storage.[11]
-
Troubleshooting Steps:
-
Polymorphic Form Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to assess for any changes in the polymorphic form of this compound hydrochloride during the stability study.[8][9]
-
Visual Inspection: Carefully inspect the dosage forms for any physical changes such as hardening, cracking, or discoloration.
-
Review Formulation: Evaluate the formulation for any excipients that might be contributing to the dissolution changes over time.
-
Experimental Protocols
Forced Degradation Studies of this compound Hydrochloride
This protocol is adapted from established stability-indicating HPLC method development studies.[1][12]
-
Objective: To induce the degradation of this compound under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Materials:
-
This compound Hydrochloride Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (15%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Acid Hydrolysis: Prepare a solution of this compound HCl in 1 M HCl (e.g., 100 µg/mL). Reflux the solution for 2 hours.[1][13] Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Prepare a solution of this compound HCl in 1 M NaOH (e.g., 100 µg/mL). Reflux the solution for 30 minutes.[1][13] Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Prepare a solution of this compound HCl in 15% H₂O₂. Reflux the solution for 2 hours.[1] Cool and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation: Expose the solid this compound HCl powder to dry heat at 100°C for 8 hours.[12][13] Dissolve the sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound HCl to UV light for a specified duration to assess photosensitivity.[12][13]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Major Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 2 hours (reflux) | This compound Acid Hydrochloride[1][2][3] |
| Base Hydrolysis | 1 M NaOH | 30 minutes (reflux) | This compound Acid Hydrochloride[1] |
| Oxidation | 15% H₂O₂ | 2 hours (reflux) | This compound N-Oxide and other oxidative products[1] |
| Thermal | 100°C Dry Heat | 8 hours | Various thermal degradants |
| Photolytic | UV Light | Varies | Various photolytic degradants[1] |
Visualizations
Caption: Experimental workflow for a typical stability study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating high-performance liquid chromatographic assay of this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. purple-diamond.com [purple-diamond.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. upm-inc.com [upm-inc.com]
- 8. This compound Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. akjournals.com [akjournals.com]
Validation & Comparative
Buspirone vs. SSRIs: A Comparative Preclinical Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of buspirone and Selective Serotonin Reuptake Inhibitors (SSRIs). The following sections detail their distinct mechanisms of action, receptor binding affinities, and effects on neurochemical and behavioral endpoints, supported by experimental data and methodologies.
Introduction
This compound and SSRIs are both widely utilized in the management of anxiety and depressive disorders. However, their fundamental mechanisms of action at the preclinical level are distinct. This compound is a partial agonist of the serotonin 5-HT1A receptor, while SSRIs primarily act by blocking the serotonin transporter (SERT).[1] This core difference in molecular targets leads to divergent effects on serotonergic neurotransmission and downstream signaling pathways, which are reflected in their preclinical behavioral profiles. This guide aims to delineate these differences through a comparative analysis of key preclinical data.
Mechanism of Action: A Tale of Two Targets
The primary pharmacological distinction between this compound and SSRIs lies in their initial molecular targets within the synapse.
-
This compound: Its principal mechanism is the partial agonism of 5-HT1A receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[2] Initial stimulation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release.[3] However, with chronic administration, desensitization of these autoreceptors is thought to occur, ultimately leading to increased serotonergic neurotransmission.[3]
-
SSRIs: This class of drugs, including fluoxetine, sertraline, and paroxetine, selectively inhibits the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT). This action leads to an acute increase in the synaptic concentration of serotonin, thereby enhancing serotonergic signaling.
Beyond its primary target, this compound also exhibits affinity for other receptors, notably dopamine D2, D3, and D4 receptors, where it acts as an antagonist.[1][4][5] This broader receptor profile may contribute to its overall pharmacological effects.
Quantitative Data Presentation
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and several common SSRIs for their primary and secondary molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Ki (nM) | Secondary Target(s) | Ki (nM) |
| This compound | 5-HT1A | 4-78[1] | Dopamine D2 | 119-484[1][6] |
| Dopamine D3 | 98[1] | |||
| Dopamine D4 | 29.2[1][5] | |||
| Fluoxetine | SERT | 10.8[7] | - | - |
| Paroxetine | SERT | 0.31-0.54[7][8] | - | - |
| Sertraline | SERT | 2.0-3.39[7][9] | - | - |
| Fluvoxamine | SERT | 5.52[7] | - | - |
| (S)-Citalopram | SERT | 7-10[9] | - | - |
Neurochemical Effects
Preclinical microdialysis studies have demonstrated the distinct effects of this compound and SSRIs on extracellular neurotransmitter levels.
| Compound | Neurotransmitter | Effect | Dosage |
| This compound | Serotonin | Dose-dependent decrease (-50%) | 0.01-2.5 mg/kg, s.c.[10] |
| Dopamine | Increase (+100%) | 0.01-2.5 mg/kg, s.c.[10] | |
| Noradrenaline | Increase (+140%) | 0.01-2.5 mg/kg, s.c.[10] | |
| SSRIs (general) | Serotonin | Increase | Varies by compound |
Behavioral Outcomes in Animal Models
The differential effects of this compound and SSRIs are also evident in rodent behavioral models of depression and anxiety.
| Test | Model For | This compound Effect | SSRI Effect |
| Forced Swim Test | Antidepressant-like activity | Dose-dependent; can enhance or attenuate SSRI effects[11] | Decreased immobility time[11] |
| Elevated Plus Maze | Anxiolytic/Anxiogenic-like activity | Can produce anxiogenic-like effects[12][13] | Generally anxiolytic |
| Locomotor Activity | Sedative/Stimulant effects | No significant sedative effects[14][15] | Generally no significant effect on motor performance at therapeutic doses |
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.
Forced Swim Test (Mouse)
This test is a widely used behavioral model to screen for antidepressant-like activity.[1][3][5][6][11]
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape.[6]
-
Procedure:
-
Mice are individually placed into the water tank for a 6-minute session.[6]
-
Behavior is typically recorded via video for later analysis.[6]
-
The last 4 minutes of the session are scored for immobility time (the time the mouse spends floating with only minor movements necessary to keep its head above water).[6]
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Mouse)
The elevated plus maze is a common behavioral test to assess anxiety-like behavior in rodents.[4][10][12][13][16]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Endpoint: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Summary and Conclusion
Preclinical data clearly demonstrate that this compound and SSRIs operate through distinct pharmacological mechanisms. This compound's profile as a 5-HT1A partial agonist with additional activity at dopamine receptors contrasts sharply with the selective action of SSRIs at the serotonin transporter. These differences in molecular targets translate to varied effects on neurochemistry and behavior in animal models. While SSRIs consistently demonstrate antidepressant-like effects in the forced swim test by reducing immobility, this compound's impact is more complex and dose-dependent. Furthermore, in the elevated plus maze, this compound can exhibit anxiogenic-like properties, a finding that is generally not observed with SSRIs.
This comparative guide underscores the importance of understanding the fundamental preclinical differences between these two classes of psychotropic agents. These distinctions provide a rational basis for their differential clinical applications and for guiding future drug discovery efforts in the treatment of anxiety and depressive disorders.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. imrpress.com [imrpress.com]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. protocols.io [protocols.io]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test [jove.com]
- 7. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 9. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exposure to the pharmaceutical this compound alters locomotor activity, anxiety-related behaviors, and transcripts related to serotonin signaling in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
A Comparative Guide to Validating the Anxiolytic Effects of Buspirone Using the Light-Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of buspirone and the classic anxiolytic, diazepam, utilizing the light-dark box test, a standard preclinical model for assessing anxiety-like behaviors in rodents. This document outlines the distinct mechanisms of action of these compounds, presents a detailed experimental protocol, and includes comparative data to aid in the design and interpretation of preclinical anxiety studies.
Introduction to Anxiolytic Validation
The development of new anxiolytic agents requires robust and validated preclinical models. The light-dark box test is a widely used behavioral assay based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[1] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the light and dark compartments, reflecting a reduction in anxiety-like behavior.
This compound is an anxiolytic medication primarily used to treat generalized anxiety disorder.[2] Unlike benzodiazepines, it does not cause significant sedation or dependence.[2] This guide compares the effects of this compound to those of diazepam, a benzodiazepine, in the light-dark box test.
Mechanisms of Action: this compound vs. Diazepam
The anxiolytic effects of this compound and diazepam are mediated by distinct neurotransmitter systems.
This compound: The primary mechanism of action for this compound involves partial agonism at serotonin 5-HT1A receptors.[2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[2] Over time, this leads to the desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.[2] this compound also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[2]
Diazepam (Benzodiazepine): Diazepam and other benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory signaling throughout the central nervous system. This action produces sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Experimental Protocol: Light-Dark Box Test
This protocol provides a standardized method for assessing the anxiolytic effects of compounds in mice.
Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).[1]
-
The compartments are connected by an opening at the floor level.
-
The light compartment is typically illuminated by a bright light source (e.g., 400-600 lux).
-
The apparatus should be placed in a sound-attenuated room.
Animals:
-
Adult male mice are commonly used.[1]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before testing.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., this compound, diazepam) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Place the mouse individually into the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus freely for a set period, typically 5 to 10 minutes.
-
Record the session using a video camera mounted above the apparatus for later analysis.
-
Between trials, thoroughly clean the apparatus with a 70% ethanol solution to remove any olfactory cues.
Data Collection and Parameters: The following behavioral parameters are typically measured:
-
Time spent in the light compartment (seconds): An increase in this parameter is indicative of an anxiolytic effect.
-
Number of transitions between compartments: An increase can suggest reduced anxiety and increased exploratory behavior.
-
Latency to enter the dark compartment (seconds): A longer latency may indicate reduced anxiety.
-
Total distance traveled (cm): This parameter is often used to assess general locomotor activity and to rule out sedative or hyperactive effects of the test compound.
Data Presentation: this compound vs. Diazepam
The following table summarizes the expected outcomes of administering this compound and diazepam in the light-dark box test compared to a vehicle control group. The data for diazepam is representative of a dose-dependent anxiolytic effect.[3] While specific mean and SEM values for this compound are less consistently reported in the literature, its administration has been shown to significantly increase the time mice spend in the lit area of the chamber.[4]
| Treatment Group | Dose Range (mg/kg, i.p.) | Time Spent in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |
| Vehicle | N/A | Baseline | Baseline | Baseline |
| This compound | 3.16 - 17.8[4] | Increases[2] | May Increase | May Increase |
| Diazepam | 2 - 4[3] | Increases (dose-dependently)[3] | Increases (at 2 and 4 mg/kg)[3] | Increases[5] |
Note: The effects of this compound can be more variable than those of benzodiazepines in this test. The provided dose range for this compound is based on studies showing anxiolytic-like activity.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the light-dark box test.
Signaling Pathways
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Comparison of routes of administration and time course effects of zacopride and this compound in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Profile of Buspirone: A Cross-Validation Across Preclinical Anxiety Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of buspirone's efficacy across different preclinical anxiety models. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its translation from preclinical findings to clinical application.
This compound, a non-benzodiazepine anxiolytic, exerts its therapeutic effects primarily through its action as a partial agonist at serotonin 5-HT1A receptors. Unlike benzodiazepines, it lacks sedative, muscle relaxant, and anticonvulsant properties, offering a distinct advantage in the treatment of generalized anxiety disorder (GAD). However, its efficacy in preclinical animal models of anxiety can be variable and model-dependent. This guide delves into the cross-validation of this compound's efficacy in three commonly used rodent anxiety models: the Elevated Plus Maze (EPM), the Vogel Conflict Test (VCT), and the Conditioned Suppression of Drinking (CSD) test.
Comparative Efficacy of this compound: A Quantitative Overview
The following table summarizes the quantitative data on the efficacy of this compound and a comparator drug, diazepam, in the Elevated Plus Maze, Vogel Conflict Test, and Conditioned Suppression of Drinking test.
| Anxiety Model | Drug | Species/Strain | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Elevated Plus Maze (EPM) | This compound | Long-Evans Rats | 0.03 - 10.0 | Oral (p.o.) | Anxiolytic activity observed at low doses (0.03, 0.1, 0.3 mg/kg), with maximum efficacy at 0.3 mg/kg. An inverted-U shaped dose-response curve was noted.[1] | [1] |
| Vogel Conflict Test (VCT) | This compound | Long-Evans Rats | 0.3 - 60.0 | Oral (p.o.) | Significant anxiolytic activity in a high, narrow dose-range (10, 30 mg/kg), with maximum efficacy at 10 mg/kg. An inverted-U shaped dose-response curve was also observed.[1] | [1] |
| Conditioned Suppression of Drinking (CSD) | This compound | Rats | 0.25 - 4.0 (IP), 0.125 - 1.0 (SC) | Intraperitoneal (IP), Subcutaneous (SC) | Low IP doses (0.25-1 mg/kg) slightly increased punished responding (<100% increase). Higher doses (2, 4 mg/kg) suppressed responding. SC administration showed more potent but marginally effective anti-conflict effects.[2] | [2] |
| Conditioned Suppression of Drinking (CSD) | Diazepam | Rats | Not specified | Not specified | Markedly increased the number of shocks received (400-500%) at doses that did not suppress background responding.[2] | [2] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the ground, with two open and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test.[3]
-
Apparatus: The maze is typically made of wood or plastic and consists of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire maze is elevated (e.g., 50-70 cm) from the floor.
-
Drug Administration: this compound or a vehicle is administered orally (p.o.) at specified doses (e.g., 0.03-10.0 mg/kg) 60 minutes before testing.[1]
-
Testing: Each rat is placed in the center of the maze, facing an open arm.[4] The animal is allowed to explore the maze for a 5-minute session.[4]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Behavioral Parameters: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model where a motivated behavior (drinking) is suppressed by punishment (electric shock). Anxiolytic drugs are expected to increase the punished behavior.
Procedure:
-
Water Deprivation: Rats are deprived of water for 48 hours prior to the test, with free access to food.
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a water bottle and a grid floor for delivering electric shocks.
-
Training (Optional): Some protocols include a training session where animals are allowed to drink from the spout without receiving shocks.
-
Drug Administration: this compound or a vehicle is administered orally (p.o.) at specified doses (e.g., 0.3-60.0 mg/kg) 60 minutes before testing.[1]
-
Testing: The water-deprived rat is placed in the chamber. After a set number of licks on the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout and the grid floor for a brief duration (e.g., 2 seconds). The session typically lasts for a predetermined time (e.g., 3-10 minutes).[5][6]
-
Data Collection: The total number of licks and the number of shocks received are recorded.
-
Anxiolytic Effect: An increase in the number of shocks received is interpreted as an anxiolytic effect, as it indicates a reduction in the suppression of drinking by the punishment.
Conditioned Suppression of Drinking (CSD) Test
The CSD test is another conflict model that assesses the ability of a drug to disinhibit a behavior suppressed by a conditioned fear stimulus.
Procedure:
-
Water Deprivation: Rats are water-deprived to motivate drinking behavior.[2]
-
Apparatus: The test is conducted in a chamber with a drinking tube.
-
Training: In daily 10-minute sessions, water-deprived rats are trained to drink from the tube. Occasionally, the delivery of a brief electric shock (e.g., 0.5 mA) is paired with an auditory cue (e.g., a tone), which becomes a conditioned stimulus for fear.[2] This training continues for 2-3 weeks until a stable baseline of punished responding is established (e.g., 15-20 shocks per session).[2]
-
Drug Administration: this compound, diazepam, or a vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection prior to the test session.[2]
-
Testing: The trained rat is placed in the chamber, and the number of shocks received during the session is recorded.
-
Anxiolytic Effect: An increase in the number of shocks the animal is willing to take to drink is indicative of an anxiolytic effect.
Visualizing the Methodologies and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
Buspirone vs. Novel Anxiolytics: A Head-to-Head Comparison
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of anxiolytic drug development is continuously evolving, with a growing demand for novel agents that offer improved efficacy and tolerability over existing treatments. Buspirone, a non-benzodiazepine anxiolytic approved for Generalized Anxiety Disorder (GAD), has long been a staple in the therapeutic armamentarium. However, a new wave of anxiolytics with diverse mechanisms of action is emerging, promising to address the unmet needs of patients with anxiety disorders. This guide provides an objective, data-driven comparison of this compound and several novel anxiolytics, including gepirone, fasedienol (PH94B), roluperidone, zuranolone, and vortioxetine.
Mechanism of Action: A Divergence of Pathways
This compound's anxiolytic effect is primarily attributed to its partial agonism at serotonin 5-HT1A receptors.[1][2] In contrast, the novel anxiolytics featured in this comparison employ a range of mechanisms, from refined serotonergic modulation to entirely new approaches targeting the GABAergic system and neurosteroid signaling.
This compound and Gepirone: The Azapirone Analogs
This compound and gepirone are structurally similar azapirones that both act as 5-HT1A receptor agonists.[1][3] However, key differences in their receptor binding profiles may underlie their distinct clinical applications. Gepirone exhibits higher efficacy in stimulating the 5-HT1A receptor and has a significantly lower affinity for the dopamine D2 receptor compared to this compound.[4] This enhanced selectivity for the 5-HT1A receptor may contribute to gepirone's antidepressant effects, leading to its recent approval for Major Depressive Disorder (MDD).[3][4]
Fasedienol (PH94B): A Novel Olfactory Pathway
Fasedienol represents a paradigm shift in anxiolytic therapy, with a unique mechanism that does not involve systemic absorption. Administered intranasally, it is a neuroactive steroid that is thought to regulate the olfactory-amygdala neural circuits associated with fear and anxiety.[5][6][7] This localized action in the nasal passages is believed to produce rapid anxiolytic effects without the systemic side effects common to orally administered drugs.[5][6][7]
Roluperidone: A Multi-Receptor Antagonist
Roluperidone is a novel compound with a multi-receptor antagonist profile, targeting serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors.[8][9] It has no affinity for dopamine, cholinergic, or histaminergic receptors.[8] This distinct combination of receptor blockade is being investigated for its potential in treating the negative symptoms of schizophrenia, with anxiolytic properties also being explored.
Zuranolone: A Neurosteroid GABA-A Receptor Modulator
Zuranolone is an oral neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[10][11] This mechanism is similar to that of benzodiazepines, but zuranolone's neurosteroid structure and specific modulatory properties may offer a different efficacy and safety profile. It has shown promise in rapidly reducing symptoms of depression and anxiety.[10][11]
Vortioxetine: A Multimodal Serotonergic Agent
Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[12][13][14] It acts as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[12][13][14] This broad serotonergic activity is thought to contribute to its efficacy in treating both depression and anxiety.
Quantitative Data Comparison: Receptor Binding and Efficacy
The following tables summarize the available quantitative data for this compound and the novel anxiolytics, providing a basis for comparing their pharmacological profiles and clinical efficacy.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Gepirone | Roluperidone | Vortioxetine |
| 5-HT1A | 14.7[3] | 31.8[6] | - | 15[7] |
| 5-HT2A | 398[3] | 3630[6] | 7.53[15] | - |
| 5-HT7 | 375[3] | - | - | 19[7] |
| D2 | 1210[3] | Negligible[4] | No Affinity[8] | - |
| D3 | 78-136[3] | - | - | - |
| D4 | 58[3] | - | - | - |
| α1A-Adrenergic | - | - | High Affinity | - |
| α2-Adrenergic | >1042[3] | - | - | - |
| Sigma-2 | - | - | 8.19[15] | - |
| SERT | - | - | - | 1.6[7] |
Table 2: Preclinical Efficacy in Animal Models of Anxiety
| Compound | Model | Species | Dose Range | Key Findings |
| This compound | Elevated Plus Maze | Rat | 0.03-10.0 mg/kg, p.o. | Anxiolytic activity in a low, narrow dose-range (0.03-0.3 mg/kg).[16][17] |
| Gepirone | Fear-Potentiated Startle | Rat | 1.25-10.0 mg/kg | Dose-dependent reduction of fear-potentiated startle.[18] |
| Vortioxetine | Various | Rodent | - | Anxiolytic-like activities observed.[19] |
Note: Direct head-to-head preclinical data for all compounds in the same model is limited. p.o. = oral administration.
Table 3: Clinical Efficacy in Anxiety Disorders
| Compound | Indication | Primary Outcome | Key Findings |
| This compound | GAD | HAM-A Score | As effective as diazepam and superior to placebo.[20][21] |
| Gepirone | GAD | - | Efficacious, but with a slower onset than diazepam.[3] |
| Fasedienol | Social Anxiety Disorder | SUDS Score | Statistically significant reduction in SUDS score vs. placebo during a public speaking challenge.[5][6][7][15] |
| Zuranolone | MDD with Anxiety | HAM-A Score | Significant improvements in HAM-A scores compared to placebo.[10][11][22] |
| Vortioxetine | GAD | HAM-A Score | Showed anxiolytic effects in some studies.[23] |
Note: HAM-A = Hamilton Anxiety Rating Scale; SUDS = Subjective Units of Distress Scale. Most clinical trials are placebo-controlled rather than direct head-to-head comparisons with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used in the preclinical evaluation of anxiolytics.
1. Radioligand Binding Assay
This in vitro assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Test compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[24]
-
Objective: To evaluate the anxiolytic or anxiogenic effects of a compound by measuring the animal's exploration of open and enclosed arms of a maze.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle to the rodent.
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and enclosed arms using a video-tracking system.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
3. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To determine the effect of a compound on the extracellular concentrations of neurotransmitters like serotonin.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex).
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer the test compound.
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Signaling Pathways and Experimental Workflows
This compound and Gepirone Signaling Pathway
Caption: Signaling pathway of this compound and gepirone.
Elevated Plus Maze Experimental Workflow
Caption: Experimental workflow for the Elevated Plus Maze test.
In Vivo Microdialysis Workflow
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
The landscape of anxiolytic drug discovery is moving beyond the established mechanisms of action. While this compound remains a valuable therapeutic option, the novel anxiolytics discussed in this guide offer a glimpse into the future of anxiety treatment. Gepirone's refined serotonergic profile, fasedienol's innovative olfactory pathway, roluperidone's multi-receptor antagonism, zuranolone's rapid neurosteroid modulation, and vortioxetine's multimodal serotonergic activity each present unique advantages.
For researchers and drug development professionals, this comparative analysis highlights the diverse strategies being employed to tackle anxiety disorders. The provided quantitative data and experimental protocols serve as a valuable resource for evaluating these novel agents and designing future studies. As more head-to-head comparative data becomes available, a clearer picture of the relative merits of these promising anxiolytics will emerge, ultimately benefiting patients seeking more effective and better-tolerated treatments for anxiety.
References
- 1. Multimodal antidepressant vortioxetine increases frontal cortical oscillations unlike escitalopram and duloxetine – a quantitative EEG study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real Psychiatry: this compound and Gepirone [real-psychiatry.blogspot.com]
- 4. Effects of this compound differ from those of gepirone and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on unpunished responding of pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. biopharmaapac.com [biopharmaapac.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. hcplive.com [hcplive.com]
- 16. Oral this compound causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of this compound and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anxiolytic effects of this compound and gepirone in the fear-potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. karger.com [karger.com]
- 21. A pooled, double-blind comparison of the effects of this compound, diazepam and placebo in women with chronic anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psychiatryonline.org [psychiatryonline.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Seminal Studies on Buspirone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of buspirone's mechanism of action, juxtaposed with other anxiolytic agents. By delving into seminal experimental data and detailed protocols, this document serves as a resource for replicating and building upon foundational research in anxiety pharmacology.
Executive Summary
This compound, an anxiolytic agent, exhibits a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[1][2] This dual mechanism distinguishes it from traditional anxiolytics like benzodiazepines, which modulate the GABA-A receptor complex, and selective serotonin reuptake inhibitors (SSRIs) that block the reuptake of serotonin.[3] This guide presents a detailed comparison of this compound with these alternative treatments, supported by quantitative data from key studies and detailed experimental methodologies to facilitate further research.
Comparative Analysis of Receptor Binding Affinities
The interaction of a drug with its molecular targets is a critical determinant of its pharmacological effect. The following table summarizes the binding affinities (Ki, IC50) of this compound and comparator drugs at key neurotransmitter receptors, as determined by radioligand binding assays. Lower values indicate a higher affinity of the drug for the receptor.
| Drug | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| This compound | 5-HT1A | 24 - 32[4] | 24[5] |
| D2 | - | 380[5] | |
| Gepirone | 5-HT1A | - | - |
| Tandospirone | 5-HT1A | 27 ± 5[6] | - |
| Diazepam | Benzodiazepine Site on GABA-A Receptor | - | - |
| Sertraline | Serotonin Transporter (SERT) | - | - |
Experimental Protocols for Replication
To facilitate the replication of seminal findings, this section outlines the methodologies for key in vitro and in vivo experiments.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is foundational for determining the binding affinity of a compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and comparator drugs for the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist)
-
Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in 5-HT1A receptors (e.g., hippocampus or cortex) of a suitable animal model (e.g., rat).
-
Test Compounds: this compound, gepirone, tandospirone, and appropriate vehicle controls.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Incubation: In test tubes, combine the membrane preparation, [3H]-8-OH-DPAT at a concentration near its Kd, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled 5-HT1A ligand, like serotonin).
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Serotonin and Dopamine Release
This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
Objective: To assess the effect of this compound administration on the extracellular concentrations of serotonin and dopamine in brain regions such as the prefrontal cortex and striatum.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: A small, semi-permeable membrane at the tip.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.
-
Fraction Collector: To collect dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used for the sensitive detection of monoamines.
-
This compound and Vehicle Control.
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeted to the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period for the neurotransmitter levels in the dialysate to reach a steady baseline.
-
Baseline Collection: Collect several baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of neurotransmitter changes.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are presented using the DOT language for Graphviz.
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for In Vivo Microdialysis
Caption: In Vivo Microdialysis Workflow.
Conclusion
The distinct mechanism of action of this compound, centered on its partial agonism at 5-HT1A receptors and antagonism at D2 receptors, offers a unique therapeutic profile for the treatment of anxiety.[1][2] This guide provides a framework for researchers to replicate and expand upon the seminal studies that elucidated these mechanisms. By offering detailed experimental protocols and comparative data, we aim to facilitate a deeper understanding of this compound's pharmacology and encourage further innovation in the development of anxiolytic therapies.
References
- 1. This compound: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Guide to the Metabolic Stability of Buspirone and Its Derivatives
For researchers and drug development professionals, optimizing metabolic stability is a critical step in the journey from a promising compound to a viable therapeutic agent. This guide provides a detailed comparison of the metabolic stability of the anxiolytic drug buspirone and its derivatives, offering insights supported by experimental data to inform early-stage drug discovery and development.
This compound, an azapirone anxiolytic, undergoes extensive first-pass metabolism, which significantly impacts its bioavailability and dosing regimen.[1][2] Efforts to enhance its therapeutic profile have led to the development of various derivatives. Understanding the metabolic fate of these compounds is paramount for predicting their pharmacokinetic properties, potential drug-drug interactions, and overall clinical success. This guide will delve into the metabolic pathways of this compound, compare its stability with that of its key derivative, gepirone, and provide detailed experimental protocols for assessing metabolic stability in a laboratory setting.
Comparative Analysis of Metabolic Stability
The metabolic stability of a compound is typically assessed by its in vitro half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLMs). While direct head-to-head in vitro comparative data for this compound and its derivatives is limited in publicly available literature, in vivo pharmacokinetic parameters provide valuable insights into their relative metabolic stability.
Data Summary: In Vivo Pharmacokinetics and In Vitro Metabolic Parameters
| Compound | In Vivo Half-Life (t1/2) | Primary Metabolizing Enzyme | In Vitro t1/2 (HLM) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | ~2-3 hours[2][3][4][5] | CYP3A4[6] | Not directly reported | Not directly reported |
| Gepirone | ~5-6 hours | CYP3A4 | Not directly reported | Not directly reported |
Note: In vitro t1/2 and CLint values for this compound and gepirone are not available in the reviewed literature. The table reflects the absence of this specific comparative data.
This compound's relatively short in vivo half-life of 2-3 hours is indicative of its rapid metabolism.[2][3][4][5] In contrast, its structural analog, gepirone, exhibits a longer in vivo half-life of approximately 5-6 hours, suggesting enhanced metabolic stability. This difference is a key factor in the development of extended-release formulations for gepirone, aiming for once-daily dosing.
Metabolic Pathways and Key Metabolites
The metabolism of this compound is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[6] The primary metabolic routes are N-dealkylation, hydroxylation, and N-oxidation.[6]
Key metabolites of this compound include:
-
1-(2-pyrimidinyl)piperazine (1-PP): An active metabolite formed through N-dealkylation.[6]
-
3'-hydroxythis compound, 5-hydroxythis compound, and 6'-hydroxythis compound: Formed via hydroxylation.[6]
The formation of these metabolites, particularly the active 1-PP, is a crucial aspect of this compound's overall pharmacological profile.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound mediated by CYP3A4.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
1. Materials and Reagents:
-
Test compounds (this compound and its derivatives)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is below 1%.
-
In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The metabolic stability of this compound and its derivatives is a key determinant of their pharmacokinetic profiles and clinical utility. The available in vivo data suggests that derivatives such as gepirone have been engineered for improved metabolic stability, as evidenced by a longer half-life compared to this compound. This enhancement has practical implications for patient dosing and compliance.
For researchers in drug discovery, the provided experimental protocol for in vitro metabolic stability assays serves as a foundational method to screen new chemical entities and guide lead optimization. A thorough understanding of the metabolic pathways and the application of standardized in vitro assays are essential for the successful development of next-generation therapeutics with improved drug-like properties. Further head-to-head in vitro studies are warranted to provide a more direct and quantitative comparison of the metabolic stability of this compound and its diverse range of derivatives.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and pharmacodynamics of this compound, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] CYTOCHROME P 450 3 A-MEDIATED METABOLISM OF this compound IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
- 6. Cytochrome P450 3A-mediated metabolism of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Advancing Buspirone Analysis: A Comparative Guide to a Novel Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of buspirone against established analytical techniques. The presented data underscores the enhanced sensitivity, selectivity, and efficiency of the new method, offering a robust alternative for routine quality control and stability studies of this compound in pharmaceutical formulations.
Comparative Analysis of Analytical Methods
The performance of the novel stability-indicating HPLC method was benchmarked against existing HPLC and UV-Visible Spectrophotometric methods for this compound analysis. The key validation parameters are summarized below, demonstrating the superior performance of the new method.[1][2][3][4][5]
| Parameter | Novel Stability-Indicating HPLC Method | Conventional HPLC Method[1][2] | UV-Visible Spectrophotometry[6][7][8] |
| Linearity Range | 0.05 - 20 µg/mL[5] | 1.00 - 5.00 µg/mL[1] | 5 - 50 µg/mL[6][8] |
| Limit of Detection (LOD) | 3.7 ng/mL[5] | 0.22 µg/mL (220 ng/mL)[1] | Not consistently reported, method dependent |
| Limit of Quantitation (LOQ) | 11.3 ng/mL[5] | 0.67 µg/mL (670 ng/mL)[1] | Not consistently reported, method dependent |
| Precision (%RSD) | < 2%[2] | < 1.94%[1] | ≤ 2.66%[8] |
| Accuracy (% Recovery) | 98 - 102% | 96 - 104% | ~100% |
| Selectivity | Stability-indicating (separates degradation products)[3][4] | May not separate all degradation products[3][4] | Prone to interference from excipients and degradation products |
| Run Time | ~ 8 minutes[1] | ~ 8 minutes[1] | Rapid |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to allow for replication and further investigation.
Novel Stability-Indicating HPLC Method
This method was developed to separate this compound from its potential degradation products, making it ideal for stability studies.[3][4][5]
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A mixture of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 20 µL.[2]
-
Temperature: Ambient.
Conventional HPLC Method
This method is suitable for the routine quantification of this compound in pharmaceutical dosage forms.[1][2]
-
Chromatographic System: A reversed-phase HPLC system with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a 45:35:20 (v/v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Temperature: Ambient.
UV-Visible Spectrophotometric Method
A simple and cost-effective method for the estimation of this compound, though it lacks the specificity of chromatographic methods.[6][7][8]
-
Spectrophotometer: A UV-Visible spectrophotometer with 1 cm quartz cells.[6]
-
Wavelength of Maximum Absorbance (λmax): 236 nm (in water).[6][8]
-
Standard Preparation: A stock solution of this compound hydrochloride is prepared and serially diluted to obtain concentrations within the linear range.
-
Sample Preparation: Tablets are powdered, dissolved in the solvent, filtered, and diluted to a suitable concentration.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the pharmacological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analytical determination of this compound.
Caption: Simplified signaling pathway of this compound's anxiolytic action.
References
- 1. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-indicating high-performance liquid chromatographic assay of this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Buspirone as a Positive Control in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening (HTS) for novel therapeutics targeting the serotonin 1A (5-HT1A) receptor, the selection of an appropriate positive control is paramount for assay validation and data interpretation. Buspirone, a clinically utilized anxiolytic agent, is frequently employed in this capacity due to its well-characterized partial agonist activity at the 5-HT1A receptor. This guide provides a comprehensive comparison of this compound with other common positive controls, supported by experimental data and detailed protocols for key HTS assays.
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
This compound exerts its effects primarily through its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. The canonical signaling pathway involves the coupling of the 5-HT1A receptor to inhibitory G-proteins (Gi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: 5-HT1A Receptor Signaling Pathway.
Performance Comparison of 5-HT1A Receptor Agonists
The selection of a positive control should be guided by its potency, efficacy, and consistency in the chosen assay format. Below is a comparison of this compound with other commonly used 5-HT1A receptor agonists.
| Compound | Assay Type | Species | Potency (EC50/IC50/Ki) | Efficacy | Reference(s) |
| This compound | Radioligand Binding (IC50) | Human | 7.1 - 1000 nM | N/A | [1] |
| Radioligand Binding (Ki) | Human | ~31.6 nM | N/A | [2] | |
| Tyrosine Hydroxylation (EC50) | Rat | 48.4 µM | Full Agonist | [3] | |
| 8-OH-DPAT | Radioligand Binding (IC50) | Human | 0.6 - 117 nM | N/A | [4] |
| Tyrosine Hydroxylation (EC50) | Rat | 7.0 µM | Full Agonist | [3] | |
| Ipsapirone | Tyrosine Hydroxylation (EC50) | Rat | 50 µM | Full Agonist | [3] |
| Gepirone | Tyrosine Hydroxylation (EC50) | Rat | 836 µM | Full Agonist | [3] |
| Tandospirone | N/A | N/A | N/A | Partial Agonist | [5] |
Note: Potency values can vary depending on the specific experimental conditions, such as cell line, radioligand, and assay buffer composition.
High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of the 5-HT1A receptor involves several key stages, from assay development to hit confirmation. The use of a reliable positive control like this compound is critical at each step to ensure data quality and reliability.
Caption: A typical high-throughput screening workflow.
Experimental Protocols
cAMP Inhibition Assay (HTRF-based)
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin. This is a common and robust method for assessing the activity of Gi-coupled receptors like 5-HT1A.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Stimulation buffer (Assay buffer containing 0.5 mM IBMX).
-
Forskolin solution.
-
Test compounds (e.g., this compound, 8-OH-DPAT) and library compounds.
-
HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate antibody).
-
384-well white, low-volume microplates.
-
Plate reader capable of HTRF detection.
Protocol:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells, wash, and resuspend in stimulation buffer to a final density of approximately 0.6 million cells/mL.
-
Assay Plate Preparation: Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Compound Addition: Add 5 µL of serially diluted test compounds or a single concentration of library compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., this compound).
-
Forskolin Stimulation: Add 5 µL of a pre-determined concentration of forskolin (typically EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of anti-cAMP cryptate antibody to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and determine the percent inhibition of the forskolin-stimulated response. For dose-response curves, plot the percent inhibition against the log of the compound concentration to determine the EC50 value. The quality of the assay can be assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is particularly useful for distinguishing between full and partial agonists.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1A receptor or from brain tissue (e.g., rat hippocampus).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP solution.
-
[³⁵S]GTPγS.
-
Test compounds (e.g., this compound, 8-OH-DPAT) and library compounds.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add the following in order: assay buffer, GDP (to a final concentration of ~10 µM), serially diluted test compounds or library compounds, and the membrane preparation (20-50 µg of protein per well).
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to all wells to start the reaction. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific [³⁵S]GTPγS binding against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
This compound serves as a reliable and well-characterized positive control for high-throughput screening campaigns targeting the 5-HT1A receptor. Its partial agonist profile provides a clear and reproducible signal in common HTS assays such as cAMP inhibition and GTPγS binding. For assays requiring a full agonist, 8-OH-DPAT presents a more potent alternative. The choice of the most appropriate positive control will ultimately depend on the specific goals of the screening campaign and the characteristics of the chosen assay platform. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of HTS assays for the discovery of novel 5-HT1A receptor modulators.
References
- 1. rcsb.org [rcsb.org]
- 2. benchchem.com [benchchem.com]
- 3. The anxiolytic serotonin 5-HT1A receptor agonists this compound, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Unveiling the Neuro-Transcriptomic Landscape: A Comparative Guide to Buspirone Treatment
For Immediate Release
This guide offers a comprehensive comparison of the transcriptomic effects of buspirone on brain tissue, providing valuable insights for researchers, scientists, and drug development professionals. By examining gene expression changes and signaling pathways, we aim to delineate the molecular mechanisms underlying this compound's anxiolytic properties and compare its profile to other anxiolytic classes, primarily Selective Serotonin Reuptake Inhibitors (SSRIs).
Executive Summary
This compound, an anxiolytic agent, exerts its effects through a distinct mechanism of action, primarily as a partial agonist of the serotonin 5-HT1A receptor and an antagonist at dopamine D2 receptors.[1][2] This contrasts with SSRIs, which primarily block the reuptake of serotonin, and benzodiazepines, which modulate the GABA-A receptor.[2][3] Transcriptomic studies reveal that this compound induces significant region-specific changes in gene expression within the brain, particularly in areas associated with mood and anxiety such as the hippocampus, prefrontal cortex, and amygdala. These changes involve genes related to serotonergic and dopaminergic signaling, neuroinflammation, and neurotrophic support. While direct comparative transcriptomic data is limited, this guide synthesizes available evidence to provide a comparative overview.
Comparative Transcriptomic Analysis
The following tables summarize the key transcriptomic changes observed in brain tissue following this compound administration, based on preclinical studies. For comparison, a summary of typical transcriptomic effects of SSRIs, as gleaned from meta-analyses, is also presented.
Table 1: this compound-Induced Gene Expression Changes in Rodent Brain
| Gene/Protein | Brain Region(s) | Direction of Change | Functional Implication | Study Reference |
| Serotonin Receptors | ||||
| 5-HT1A Receptor mRNA | Hippocampus (CA1, CA2) | Decrease | Downregulation of presynaptic autoreceptors | [4] |
| 5-HT1A Receptor mRNA | Hippocampus (DG, CA3, CA4) | Increase | Upregulation of postsynaptic receptors | [4] |
| 5-HT2A Receptor mRNA | Hippocampus (DG, CA2, CA3, CA4) | Increase | Modulation of serotonergic signaling | [4] |
| Glial Activation & Inflammation | ||||
| GFAP, CD11b | Midbrain, Striatum, Prefrontal Cortex, Amygdala, Hippocampus | Region-specific changes | Modulation of glial cell activation | [5] |
| IL-1β, IL-6 | Midbrain, Striatum | Decrease | Anti-inflammatory effects | [6] |
| Neurotrophic Factors | ||||
| BDNF | Midbrain, Prefrontal Cortex | Increase | Promotion of neuronal survival and plasticity | [7] |
| ADNP | Midbrain, Striatum, Prefrontal Cortex, Amygdala, Hippocampus | Upregulation | Neuroprotection | [8] |
| Dopaminergic System | ||||
| Tyrosine Hydroxylase (TH) | Midbrain | Upregulation | Enhancement of dopamine synthesis | [6] |
| Other Genes | ||||
| Arginase-1 (Arg1) | Midbrain, Hippocampus, Amygdala | Increase | Modulation of inflammation and neuronal function | [6] |
| OPA1 | Midbrain, Striatum, Prefrontal Cortex, Amygdala, Hippocampus | Increase | Mitochondrial function | [6] |
Table 2: General Transcriptomic Profile of SSRIs (e.g., Fluoxetine) in Rodent Hippocampus (based on meta-analysis and individual studies)
| Gene Category | General Direction of Change | Functional Implication | Study Reference |
| Neurodevelopment & Plasticity | Upregulation of some genes | Promotion of neurogenesis and synaptic plasticity | [4] |
| Stress Response | Modulation | Regulation of the HPA axis | [4] |
| Immune Regulation | Modulation | Anti-inflammatory effects | [4] |
| Serotonin Receptors (e.g., Htr2c) | Upregulation | Adaptive changes in serotonergic system | [9] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound
References
- 1. Neuropharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. quora.com [quora.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic evidence for immaturity induced by antidepressant fluoxetine in the hippocampus and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of this compound, diazepam, and placebo in patients with chronic anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. A distinct transcriptional signature of antidepressant response in hippocampal dentate gyrus granule cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buspirone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like buspirone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound hydrochloride is classified as toxic if swallowed and requires careful handling.[1][2][3] Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn to protect against accidental splashes or dust formation.[4]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: In situations where aerosolization or dust formation is possible, a NIOSH-approved respirator should be used.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound hydrochloride.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 196 mg/kg | [1] |
| UN Number | UN2811 | [5][6] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [5] |
| Systemic Availability (Human) | ~4% | [7] |
| Elimination Half-Life (Human) | 2 to 3 hours | [8][9] |
| Excretion (Human) | 29% to 63% in urine (as metabolites), 18% to 38% in feces | [8][9] |
Step-by-Step Disposal Protocol
This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), which simplifies the disposal process as it does not require adherence to the stringent regulations for scheduled substances.[4][10][11][12] However, due to its toxicity, it must be disposed of as a hazardous chemical waste.
Experimental Protocol for Waste Preparation and Disposal:
-
Waste Segregation:
-
Proper segregation of chemical waste is the foundational step in ensuring safe disposal.[4]
-
Solid Waste: Place contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a designated and clearly labeled hazardous waste container.[4] For pure or bulk quantities of this compound, transfer the material directly into the waste container using a chemically resistant spatula or scoop.
-
Liquid Waste: If this compound is in a solution, pour the liquid waste into a designated liquid hazardous waste container.[4] Avoid mixing incompatible waste streams.
-
Contaminated Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Waste Container Selection and Labeling:
-
Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) containers are a suitable option.[4]
-
The label should clearly indicate "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office. The EHS office is the primary resource for guidance on institutional procedures for hazardous waste disposal and will provide specific instructions.[4]
-
Your institution will typically have a contract with a licensed hazardous waste disposal vendor.[4] These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Schedule a pickup for your properly labeled and stored waste container through your EHS office or the designated vendor.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Environmental Considerations
While specific data on the environmental fate of this compound is limited, the general principles of pharmaceutical waste management aim to prevent the contamination of water supplies and ecosystems.[13] Pharmaceuticals entering the environment can have unintended effects on wildlife and human health.[13] Therefore, proper disposal through licensed hazardous waste vendors, which typically involves incineration, is the most effective way to mitigate these risks. Flushing of this compound is not recommended.
References
- 1. fermion.fi [fermion.fi]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. addictionresource.net [addictionresource.net]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. Metabolism and disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - this compound hydrochloride- this compound Hydrochloride tablet [dailymed.nlm.nih.gov]
- 11. Buspar Drug Class: Is this compound A Benzodiazepine? [addictionresource.com]
- 12. This compound oral tablet: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 13. Bupropion - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Buspirone
For laboratory professionals engaged in research, development, and analysis, the safe handling of chemical compounds like Buspirone is of paramount importance. This guide provides comprehensive safety protocols and logistical plans to ensure the well-being of personnel and the integrity of research activities involving this compound.
Personal Protective Equipment (PPE)
The initial and most critical line of defense against potential exposure to this compound is the correct use of Personal Protective Equipment (PPE). The level of PPE required corresponds to the specific laboratory activity being performed.
| Activity | Required PPE |
| Receiving and Unpacking | - Single pair of nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Preparing Solutions | - Double pair of nitrile gloves- Chemical splash goggles- Disposable gown or coveralls with long sleeves- A fit-tested N95 respirator or higher is recommended[1] |
| Procedures with Potential for Aerosolization | - Double pair of nitrile gloves- Full-face shield over chemical splash goggles[1]- A powered air-purifying respirator (PAPR) with P100 filters is recommended[1]- Disposable, liquid-resistant coveralls |
| Handling Spills | - Double pair of nitrile gloves- Chemical splash goggles and face shield- Impermeable gown- Respiratory protection (e.g., full-face respirator)[1] |
| Disposal of Waste | - Single pair of nitrile gloves- Laboratory coat |
Experimental Protocols: Handling and Disposal
Proper handling and disposal techniques are crucial for minimizing exposure risk and preventing environmental contamination. All operations involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.[1]
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. All necessary equipment, such as dedicated spatulas and weighing paper, should be assembled.
-
Donning PPE : Put on the appropriate PPE as specified in the table above. Gloves must be inspected for any tears or defects before use.[1]
-
Weighing : Carefully weigh the required amount of this compound within a containment hood to avoid creating dust.[1]
-
Solution Preparation : When preparing a solution, slowly add the this compound powder to the solvent to prevent splashing. Gently swirl or stir the mixture to dissolve the compound.[1]
-
Post-Handling : After handling, decontaminate all work surfaces by wet-wiping with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.[1]
-
Hand Hygiene : Thoroughly wash hands with soap and water after removing gloves.[1]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential.
-
Unused Product : Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1]
In the absence of a specific institutional take-back program for chemical waste, general guidelines for the disposal of pharmaceutical waste may be considered, which involve mixing the substance with an unappealing material like coffee grounds or cat litter, sealing it in a plastic bag, and disposing of it in the household trash.[2][3][4] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate and recommended method.
Visualizing the Workflow
To further clarify the procedural flow of handling and disposing of this compound, the following diagram illustrates the key decision points and steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
